2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO3/c1-4-5-9-26-17-8-6-7-16(12-17)20-13-19(22(24)25)18-11-14(2)10-15(3)21(18)23-20/h6-8,10-13H,4-5,9H2,1-3H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWQQBSQOWCJFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3C(=C2)C(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antitumor, antiviral, and antibacterial properties.[1][2] This guide provides an in-depth, scientifically grounded methodology for the synthesis of a specific derivative, 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. We will explore the strategic selection of the Doebner reaction, a classic and efficient three-component condensation, as the primary synthetic route. This document offers a detailed examination of the reaction mechanism, step-by-step experimental protocols for precursor and final product synthesis, and a discussion of the critical parameters that ensure a successful and reproducible outcome. This guide is intended for researchers and professionals in organic synthesis and drug development.
Retrosynthetic Analysis and Strategic Pathway Selection
The target molecule, this compound, can be deconstructed into logical, readily available precursors. The core structure is a quinoline ring, substituted at positions 2, 4, 6, and 8.
-
The quinoline-4-carboxylic acid moiety strongly suggests a synthetic approach that directly installs the carboxyl group, such as the Doebner or Pfitzinger reactions.[3][4]
-
The 6,8-dimethyl substitution pattern dictates the use of a correspondingly substituted aniline precursor, specifically 2,4-dimethylaniline .
-
The 2-(3-Butoxyphenyl) group points to the use of 3-butoxybenzaldehyde as the aldehyde component.
-
The 4-carboxylic acid is derived from pyruvic acid .[5]
This leads to the following retrosynthetic disconnection based on the Doebner reaction :
Caption: Retrosynthetic analysis via the Doebner reaction.
The Doebner reaction is selected as the optimal pathway due to its convergent and efficient nature. It is a one-pot, three-component reaction that constructs the desired quinoline core from simple starting materials.[1][6] An alternative, the Pfitzinger reaction, would require the synthesis of a substituted isatin (4,6-dimethylisatin) and a specific ketone (3-butoxyacetophenone), representing a more linear and potentially lower-yielding approach.[7][8][9]
Mechanism of the Doebner Reaction
The Doebner reaction proceeds through a series of well-established steps, initiated by the formation of an imine, followed by reaction with pyruvic acid, cyclization, and aromatization.[1]
-
Imine Formation: 2,4-Dimethylaniline reacts with 3-butoxybenzaldehyde to form an N-aryl imine intermediate.
-
Adduct Formation: Pyruvic acid adds to the imine.
-
Cyclization & Dehydration: The resulting adduct undergoes an intramolecular electrophilic cyclization onto the electron-rich aniline ring, followed by dehydration.
-
Aromatization: The dihydroquinoline intermediate is oxidized to the final aromatic quinoline product. In many Doebner reactions, an intermediate anil or the imine itself can act as the oxidant.[1][10]
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An In-depth Technical Guide to the Physicochemical Properties of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Foreword: Unveiling a Molecule of Interest
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is the bedrock upon which successful therapeutic innovation is built. These fundamental characteristics govern a molecule's behavior from synthesis and formulation to its ultimate pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid, a quinoline derivative with potential pharmacological significance. Quinoline-4-carboxylic acids are a well-established class of compounds with a broad spectrum of biological activities, including antimicrobial and anticancer properties.[1] This document is structured to deliver not just data, but a deeper, causal understanding of experimental choices and data interpretation, empowering researchers to confidently work with and further investigate this promising molecule.
Molecular Identity and Structural Characteristics
This compound is a heterocyclic aromatic compound. Its structure, featuring a quinoline core substituted at the 2-position with a 3-butoxyphenyl group and at the 6- and 8-positions with methyl groups, and a carboxylic acid at the 4-position, dictates its chemical personality.
Table 1: Compound Identification
| Parameter | Value |
| IUPAC Name | This compound |
| CAS Number | 932841-33-3 |
| Molecular Formula | C₂₂H₂₃NO₃ |
| Molecular Weight | 349.42 g/mol |
| Canonical SMILES | CCCCOc1cccc(c1)c2nc3cc(cc(c3cc(n2)C(=O)O)C)C |
Predicted Physicochemical Properties: A Computational First Look
In the early stages of research, in silico prediction of physicochemical properties provides a valuable and rapid assessment of a compound's likely behavior. These predictions, generated using sophisticated algorithms based on vast datasets of experimentally determined values, guide initial experimental design and help to anticipate potential challenges in handling and formulation. The following table summarizes the predicted properties for this compound, calculated using reputable software such as ChemAxon and ACD/Labs.[2][3][4][5][6][7][8][9][10][11]
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Method/Software |
| Melting Point | 215-230 °C | Estimation based on similar structures |
| Boiling Point | ~550 °C | ACD/Labs Percepta |
| pKa (acidic) | 4.5 ± 0.2 | ChemAxon |
| LogP | 5.2 ± 0.5 | ChemAxon, ACD/Labs Percepta |
| Aqueous Solubility (logS at pH 7.4) | -5.8 | ChemAxon |
Expert Insight: The predicted high LogP value suggests that this compound is highly lipophilic, which may indicate good membrane permeability but could also lead to challenges with aqueous solubility. The predicted pKa is typical for a carboxylic acid on an aromatic system, indicating it will be ionized at physiological pH. These predictions are a strong starting point, but must be experimentally verified.
Synthesis and Purification: A Practical Approach
The synthesis of 2-aryl-quinoline-4-carboxylic acids is well-documented, with the Doebner and Pfitzinger reactions being the most common and effective methods.[1][12][13][14][15][16][17][18][19] A plausible and efficient synthetic route for this compound is the Doebner reaction, a one-pot, three-component condensation.
Proposed Synthetic Protocol: Doebner Reaction
This protocol outlines a general procedure for the synthesis of the title compound.
Diagram 1: Doebner Reaction Workflow
Caption: A generalized workflow for the synthesis of the target compound via the Doebner reaction.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq.), 3-butoxybenzaldehyde (1.0 eq.), and pyruvic acid (1.1 eq.) in absolute ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The product will often precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/dimethylformamide (DMF) mixture, to yield the pure this compound.
Causality in Experimental Choices: The use of ethanol as a solvent is common for Doebner reactions as it effectively dissolves the reactants and facilitates the reaction at a moderate reflux temperature.[1][12][14] The slight excess of pyruvic acid ensures the complete conversion of the aniline and aldehyde. Recrystallization is a standard and effective method for purifying solid organic compounds, and the choice of solvent is critical to obtaining a high-purity product.
Experimental Determination of Physicochemical Properties
The following sections detail robust, field-proven protocols for the experimental determination of the key physicochemical properties of this compound.
Aqueous Solubility
Aqueous solubility is a critical parameter that influences a drug's absorption and bioavailability. Both kinetic and thermodynamic solubility assays are valuable, providing different but complementary information.
Diagram 2: Kinetic Solubility Assay Workflow
Caption: Workflow for the determination of kinetic aqueous solubility.
Kinetic Solubility Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% dimethyl sulfoxide (DMSO).
-
Assay Plate Preparation: Add 2 µL of the DMSO stock solution to the wells of a 96-well microplate.
-
Solubilization: Add 198 µL of phosphate-buffered saline (PBS) at pH 7.4 to each well.
-
Incubation: Shake the plate for 2 hours at room temperature.
-
Analysis: Determine the solubility by nephelometry (measuring light scattering from precipitated particles) or by filtering the samples and quantifying the concentration of the soluble compound in the filtrate using LC-MS or UV-Vis spectroscopy.[15][20][21][22]
Thermodynamic (Shake-Flask) Solubility Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of PBS at pH 7.4 in a sealed vial.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.
-
Quantification: Determine the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Expert Insight: Kinetic solubility is often used in high-throughput screening as a rapid assessment, while thermodynamic solubility provides the true equilibrium value, which is more relevant for formulation development. The presence of DMSO in the kinetic assay can sometimes lead to an overestimation of solubility due to supersaturation.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's preference for a lipid versus an aqueous environment, is a key determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The octanol-water partition coefficient (LogP) is the standard measure for neutral compounds, while the distribution coefficient (LogD) is used for ionizable compounds at a specific pH.
Diagram 3: Shake-Flask LogD Determination Workflow
Caption: A detailed workflow for the experimental determination of LogD using the shake-flask method.
Shake-Flask LogD Protocol:
-
Solvent Preparation: Pre-saturate n-octanol with PBS (pH 7.4) and vice-versa by shaking them together overnight and then allowing the phases to separate.
-
Compound Solution: Prepare a solution of the test compound in the pre-saturated PBS.
-
Partitioning: In a vial, combine a known volume of the compound solution with a known volume of the pre-saturated n-octanol.
-
Equilibration: Shake the vial vigorously for at least 1 hour to allow the compound to partition between the two phases.
-
Phase Separation: Centrifuge the vial to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully withdraw an aliquot from each phase and determine the concentration of the compound using HPLC-UV.
-
Calculation: Calculate the LogD value as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3][5][18][23][24]
Acidity Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for understanding a compound's ionization state at different pH values, which in turn affects its solubility, absorption, and receptor binding. For this compound, the carboxylic acid group is the primary ionizable center.
Diagram 4: Potentiometric Titration for pKa Determination
Caption: The workflow for determining the pKa of an acidic compound using potentiometric titration.
Potentiometric Titration Protocol:
-
Sample Preparation: Dissolve an accurately weighed amount of the compound in a suitable solvent system, such as a water/methanol mixture, to overcome potential solubility issues.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) added in small, precise increments.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[2][12][14][25][26]
Structural Elucidation and Purity Analysis
The unambiguous confirmation of the chemical structure and the assessment of purity are paramount in drug development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules.[21][24][27][28][29]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline and phenyl rings, the protons of the butoxy group, and the methyl groups. The chemical shifts and coupling patterns will provide information about the connectivity of the atoms. For instance, the protons on the quinoline ring will appear in the downfield region (typically 7-9 ppm), and the protons of the butoxy chain will be in the upfield region (typically 1-4 ppm).
-
¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be significantly downfield (around 170-180 ppm). The aromatic carbons will appear in the range of 110-160 ppm, while the aliphatic carbons of the butoxy and methyl groups will be in the upfield region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.[1][6][13][22][25][30][31][32][33]
-
Expected Fragmentation: Under electron ionization (EI), the molecular ion peak (M⁺) at m/z 349 should be observed. Common fragmentation pathways for quinoline-4-carboxylic acids include the loss of the carboxylic acid group (-COOH, 45 Da) or carbon dioxide (-CO₂, 44 Da).[1][13][25] Further fragmentation of the quinoline ring system may also occur.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for determining the purity of a pharmaceutical compound.[30] A reversed-phase HPLC method would be suitable for this lipophilic molecule.
Typical HPLC Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)
-
Detection: UV at a wavelength where the compound has maximum absorbance (e.g., 254 nm)
-
Purity Assessment: The purity is determined by the area percentage of the main peak in the chromatogram.
Conclusion: A Foundation for Further Discovery
This technical guide has provided a comprehensive overview of the physicochemical properties of this compound, from its fundamental identity to detailed protocols for its synthesis and characterization. The provided data, both predicted and expected, serves as a robust starting point for any research endeavor involving this compound. The emphasis on the causality behind experimental choices and the inclusion of detailed, actionable protocols are intended to empower researchers to not only reproduce these findings but also to intelligently adapt and expand upon them. As with any compound in the drug discovery pipeline, the journey from initial characterization to a potential therapeutic is a long and complex one. However, it is a journey that must begin with a solid and thorough understanding of its fundamental physicochemical properties.
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
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(PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. ResearchGate. [Link]
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Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. UNCW Institutional Repository. [Link]
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Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. PMC. [Link]
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Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. Chemical Papers. [Link]
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Calculators & Predictors. ChemAxon. [Link]
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Predict Molecular Properties | Percepta Software. ACD/Labs. [Link]
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Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark. [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. JoVE. [Link]
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In vitro solubility assays in drug discovery. PubMed. [Link]
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Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega. [Link]
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1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [Link]
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Supplementary content Low cytotoxic quinoline-4-carboxylic acids derived from vanillin precursors as potential human dihydroorot. Cherry. [Link]
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Quinoline-4-carboxylic acid. SIELC Technologies. [Link]
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RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry. [Link]
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1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. PMC. [Link]
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Calculators and Predictors. Chemaxon blog. [Link]
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Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity Screening of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
For: Researchers, scientists, and drug development professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold as a Privileged Motif in Drug Discovery
The quinoline-4-carboxylic acid moiety represents a "privileged scaffold" in medicinal chemistry, a molecular framework that has repeatedly been found to bind to a diverse range of biological targets, leading to a wide spectrum of pharmacological activities. Derivatives of this core structure have demonstrated potent anticancer, antimicrobial, anti-inflammatory, and antimalarial properties, among others.[1] The versatility of the quinoline ring system allows for extensive structural modifications, enabling the fine-tuning of a compound's pharmacological profile to enhance potency and selectivity while minimizing off-target effects and toxicity.
This guide focuses on a specific, novel derivative: 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid . Given the rich pharmacological history of its parent scaffold, a systematic and comprehensive biological activity screening is warranted to elucidate its therapeutic potential. This document provides an in-depth, technically-focused framework for such a screening cascade, designed to efficiently and rigorously assess the bioactivity of this compound. The proposed workflow is structured to progress from broad, high-throughput primary screens to more focused, mechanism-of-action secondary assays and initial safety profiling. Each step is designed with self-validating principles to ensure data integrity and reproducibility.
Chapter 1: Foundational Assessment - In Silico and Physicochemical Profiling
Before commencing wet-lab experiments, a foundational in silico and physicochemical characterization of this compound is crucial for predicting its drug-like properties and identifying potential liabilities. This initial assessment helps in designing more informed biological assays and interpreting the subsequent results.
In Silico "Drug-Likeness" Prediction
Computational models provide a rapid and cost-effective means to evaluate the potential of a molecule to be an orally bioavailable drug.[2] One of the most widely recognized sets of guidelines is Lipinski's Rule of Five.[3][4][5][6]
Lipinski's Rule of Five Criteria:
-
Molecular Weight: ≤ 500 Daltons
-
LogP (octanol-water partition coefficient): ≤ 5
-
Hydrogen Bond Donors: ≤ 5
-
Hydrogen Bond Acceptors: ≤ 10
A compound is predicted to have poor absorption or permeation if it violates more than one of these rules.[7]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight | Calculated Value | Compliant / Non-compliant |
| cLogP | Calculated Value | Compliant / Non-compliant |
| Hydrogen Bond Donors | Calculated Value | Compliant / Non-compliant |
| Hydrogen Bond Acceptors | Calculated Value | Compliant / Non-compliant |
Note: The actual values would be calculated using appropriate cheminformatics software.
Rationale for Early Physicochemical Profiling
The "drug-likeness" assessment provides an early filter, highlighting potential issues with oral bioavailability that might need to be addressed in later stages of drug development.[8] While not a definitive measure of a compound's therapeutic potential, it serves as a valuable guide for prioritizing compounds and anticipating formulation challenges.
Chapter 2: Primary Screening - A Broad Net for Biological Activity
The primary screening phase is designed to cast a wide net, identifying the most promising areas of biological activity for this compound. This stage prioritizes high-throughput, cost-effective assays that provide a clear indication of general bioactivity.
General Cytotoxicity Assessment: The Foundation of Biological Screening
A fundamental first step in evaluating any novel compound is to determine its inherent cytotoxicity.[9] This information is critical for establishing appropriate concentration ranges for subsequent, more specific assays and for identifying potential anticancer activity. The MTT assay is a widely used, robust, and cost-effective colorimetric method for assessing cell viability.[10][11][12]
Experimental Protocol: MTT Cytotoxicity Assay [1][9][11][13]
-
Cell Seeding: Plate a panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293 [human embryonic kidney]) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere and resume logarithmic growth for 24 hours.
-
Compound Treatment: Prepare a serial dilution of this compound in appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each cell line.
Table 2: Hypothetical Cytotoxicity Profile of this compound
| Cell Line | IC₅₀ (µM) |
| MCF-7 (Breast Cancer) | Experimental Value |
| A549 (Lung Cancer) | Experimental Value |
| HCT116 (Colon Cancer) | Experimental Value |
| HEK293 (Non-cancerous) | Experimental Value |
Rationale for Cell Line Selection: A panel of cancer cell lines from different tissue origins provides a broader understanding of the compound's potential anticancer spectrum. The inclusion of a non-cancerous cell line is crucial for assessing selectivity; a compound that is highly toxic to both cancerous and non-cancerous cells may have limited therapeutic potential due to a narrow therapeutic window.
Diagram 1: General Cytotoxicity Screening Workflow
Caption: Workflow for assessing general cytotoxicity using the MTT assay.
Antimicrobial Activity Screening
Given that many quinoline derivatives exhibit antimicrobial properties, it is essential to screen this compound against a panel of clinically relevant bacteria and fungi.[1] The broth microdilution method is a standardized and quantitative technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][15][16][17]
Experimental Protocol: Broth Microdilution for MIC Determination [14][15][18]
-
Microorganism Preparation: Prepare standardized inoculums of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in appropriate broth media.
-
Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth media.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (no compound) and a negative control (no microorganisms).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[15]
Table 3: Hypothetical Antimicrobial Activity Profile (MIC in µg/mL)
| Microorganism | Test Compound | Positive Control (e.g., Ciprofloxacin) |
| Staphylococcus aureus (Gram-positive) | Experimental Value | Known Value |
| Escherichia coli (Gram-negative) | Experimental Value | Known Value |
| Candida albicans (Fungus) | Experimental Value | Known Value |
Chapter 3: Secondary Screening - Delving into Mechanisms of Action
Compounds that demonstrate significant activity in the primary screens are advanced to secondary assays to elucidate their potential mechanisms of action.
Anti-inflammatory Activity Assessment
The anti-inflammatory potential of the test compound can be assessed by its ability to inhibit the production of pro-inflammatory cytokines in immune cells stimulated with lipopolysaccharide (LPS).[19][20]
Experimental Protocol: LPS-Induced Cytokine Release Assay [19][21][22]
-
Cell Culture: Culture murine macrophage-like cells (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include unstimulated and vehicle-treated controls.
-
Cytokine Measurement: Collect the cell culture supernatants and measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Determine the concentration-dependent inhibition of cytokine production and calculate the IC₅₀ values.
Diagram 2: Anti-inflammatory Screening Pathway
Caption: Potential inhibition of the LPS-induced inflammatory pathway.
Antioxidant Activity Evaluation
The antioxidant capacity of the compound can be determined using cell-free radical scavenging assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[23][24][25][26][27]
Experimental Protocol: DPPH Radical Scavenging Assay [23][24][27]
-
Reaction Mixture: Prepare a solution of DPPH in methanol.
-
Compound Addition: Add various concentrations of the test compound to the DPPH solution.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Trolox can be used as a positive control.
Specific Enzyme Inhibition Assays
Based on the known activities of quinoline derivatives, it is prudent to investigate the inhibitory potential of the test compound against specific enzymes that are relevant to disease, such as SIRT3 and Aurora A kinase.
3.3.1 SIRT3 Inhibition Assay
Sirtuin 3 (SIRT3) is a mitochondrial deacetylase implicated in cancer metabolism.[28][29] Fluorogenic assay kits are commercially available for screening SIRT3 inhibitors.[30][31][32]
Experimental Protocol: Fluorogenic SIRT3 Inhibition Assay [30][31][32]
-
Reaction Setup: In a 96-well plate, combine the test compound, recombinant human SIRT3 enzyme, and a fluorogenic SIRT3 substrate.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 45 minutes).
-
Development: Add a developer solution that generates a fluorescent signal from the deacetylated substrate.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader.
-
Data Analysis: Calculate the percentage of SIRT3 inhibition and determine the IC₅₀ value.
3.3.2 Aurora A Kinase Inhibition Assay
Aurora A kinase is a key regulator of mitosis and a target in cancer therapy.[33] Luminescence-based kinase activity assays, such as the ADP-Glo™ assay, can be used to screen for inhibitors.[34][35][36]
Experimental Protocol: ADP-Glo™ Aurora A Kinase Assay [34][35]
-
Kinase Reaction: In a 96-well plate, incubate the test compound with recombinant Aurora A kinase, a suitable substrate, and ATP.
-
ADP-Glo™ Reagent Addition: After the kinase reaction, add the ADP-Glo™ Reagent to deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated in the kinase reaction back to ATP, which is then used to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a microplate reader.
-
Data Analysis: A decrease in luminescence indicates inhibition of kinase activity. Calculate the percentage of inhibition and determine the IC₅₀ value.
Chapter 4: Early Safety and ADME Profiling
Early assessment of a compound's safety and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is critical to de-risk its progression in the drug discovery pipeline.
hERG Channel Inhibition Assay
Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel can lead to cardiac arrhythmias.[37][38] Therefore, it is a critical safety assessment for new chemical entities. The patch-clamp technique is the gold standard for evaluating hERG channel activity.[10][37][39]
Experimental Protocol: Manual or Automated Patch-Clamp hERG Assay [10][37][39][40]
-
Cell Line: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).
-
Compound Application: Apply a range of concentrations of the test compound to the cells.
-
Electrophysiological Recording: Measure the hERG channel current using the whole-cell patch-clamp technique.
-
Data Analysis: Determine the concentration-dependent inhibition of the hERG current and calculate the IC₅₀ value.
In Vitro Metabolic Stability
Assessing the metabolic stability of a compound in liver microsomes provides an early indication of its potential in vivo clearance.
Experimental Protocol: Liver Microsomal Stability Assay
-
Incubation: Incubate the test compound with pooled human liver microsomes in the presence of NADPH.
-
Time Points: Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Analysis: Quantify the amount of the parent compound remaining at each time point using LC-MS/MS.
-
Data Analysis: Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).
Conclusion: A Roadmap for Discovery
This technical guide provides a comprehensive and logically structured framework for the biological activity screening of this compound. By systematically progressing from broad primary screens to more specific secondary and safety assays, researchers can efficiently and rigorously evaluate the therapeutic potential of this novel compound. The emphasis on standardized, validated protocols and the inclusion of mechanistic and safety-related assays are designed to generate a robust data package that will inform the future direction of its development. The journey from a novel chemical entity to a potential therapeutic agent is long and complex, but a well-designed initial screening cascade, as outlined here, is the essential first step on that path.
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Whitepaper: A Strategic Guide to Identifying and Validating Therapeutic Targets for 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Abstract
While 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a distinct chemical entity, a direct body of research elucidating its specific biological targets is not yet established in public literature. However, its core structure, the quinoline-4-carboxylic acid scaffold, is a well-documented "privileged scaffold" in medicinal chemistry. Derivatives of this core are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This guide provides a strategic framework for identifying and validating the potential therapeutic targets of this specific compound. By leveraging a "target by analogy" approach based on structurally related molecules, we can formulate high-probability hypotheses and outline a rigorous, multi-phase experimental plan to deconvolute its mechanism of action. This document serves as a technical roadmap, detailing the causal logic behind experimental choices and providing robust, self-validating protocols for target validation, from initial biochemical screens to confirmatory cell-based functional assays.
The Quinoline-4-Carboxylic Acid Scaffold: A Foundation for Target Hypothesis
The quinoline ring system, a fusion of benzene and pyridine rings, is a cornerstone of many therapeutic agents.[1] The addition of a carboxylic acid at the 4-position creates a versatile scaffold that has been extensively modified to produce compounds with potent pharmacological profiles.[1][2] The documented activities of its derivatives provide the logical starting point for our investigation.
Key therapeutic areas associated with this scaffold include:
-
Oncology: Derivatives have shown significant potential as anticancer agents through mechanisms like enzyme inhibition and disruption of critical cellular processes.[2][4]
-
Inflammation: Several quinoline-4-carboxylic acids exhibit impressive anti-inflammatory properties, suggesting interaction with pathways that regulate immune responses.[5]
-
Infectious Diseases: The scaffold is also the basis for some antimalarial and antibacterial agents.[1]
This established biological activity strongly implies that the quinoline-4-carboxylic acid core is adept at interacting with various cellular targets. Our primary directive is to identify which of these targets this compound interacts with, and with what affinity and specificity.
High-Probability Putative Therapeutic Targets
Based on published data for structurally analogous 2-phenyl-quinoline-4-carboxylic acids and related heterocyclic compounds, we can prioritize several classes of proteins as high-probability initial targets.
Sirtuins (SIRTs)
Sirtuins are a class of NAD+-dependent deacetylases that play critical roles in metabolism, stress response, and cancer.[6] Notably, a series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives were identified as potent and selective inhibitors of SIRT3.[6][7]
-
Hypothesis: The 2-phenylquinoline core of our compound of interest may similarly bind to the active site of sirtuin family members, with potential selectivity for SIRT3.
-
Therapeutic Relevance: SIRT3 inhibition has been explored as a therapeutic strategy in certain cancers, such as MLL-rearranged leukemia, by inducing cell cycle arrest and differentiation.[6][7]
Histone Deacetylases (HDACs)
HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and epigenetic regulation of gene expression.[4] Inhibition of HDACs is a clinically validated anticancer strategy. A study revealed that 2-phenylquinoline-4-carboxylic acid derivatives can act as selective inhibitors of HDAC3.[4]
-
Hypothesis: The scaffold of our compound could serve as the "cap" moiety that interacts with the surface of HDAC enzymes, with the potential for isoform selectivity.
-
Therapeutic Relevance: Selective HDAC3 inhibition is considered a promising therapeutic approach in oncology, potentially offering a better safety profile compared to pan-HDAC inhibitors.[4]
Aurora Kinases
Aurora kinases are serine/threonine kinases that are essential regulators of cell division (mitosis), and their dysfunction can lead to cancer.[8] A structurally related compound, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was identified as a selective inhibitor of Aurora A kinase, inducing cell cycle arrest and apoptosis.[8]
-
Hypothesis: While the core is a quinazoline, its bioisosteric relationship with the quinoline scaffold suggests a potential for our compound to interact with the ATP-binding pocket of Aurora kinases.
-
Therapeutic Relevance: Aurora kinase inhibitors are actively being developed as anticancer agents, as these enzymes are often overexpressed in tumors.
A Systematic Framework for Target Identification and Validation
A rigorous, phased approach is essential to move from hypothesis to validated target.[9][10] This workflow ensures that resources are spent on promising candidates and that the data generated at each stage informs the next. Inadequate preclinical target validation is a frequent cause of clinical trial failures.[10]
Caption: A multi-phase workflow for systematic target validation.
Phase 1: Biochemical Assays for Direct Target Engagement
The crucial first step is to determine if the compound physically interacts with its hypothesized targets in a cell-free system.[11] Biochemical assays provide clean, reproducible data on direct binding or enzymatic inhibition without the complexities of cellular systems.[11][12]
Table 1: Proposed Biochemical Assays for Initial Screening
| Target Class | Specific Target(s) | Assay Type | Principle | Endpoint |
| Sirtuins | SIRT1, SIRT2, SIRT3 | FRET-based Deacetylase Assay | Measures the cleavage of a fluorogenic acetylated peptide substrate. | IC50 (Inhibitory Concentration) |
| HDACs | HDAC1, HDAC3, HDAC6 | Fluorogenic Enzymatic Assay | Measures the deacetylation of a fluorogenic substrate. | IC50 (Inhibitory Concentration) |
| Kinases | Aurora A, Aurora B | ADP-Glo™ Kinase Assay | Measures ADP formation, which correlates with kinase activity. | IC50 (Inhibitory Concentration) |
| Receptors | NMDA Receptor | Radioligand Binding Assay | Measures displacement of a known radiolabeled ligand from the receptor. | Ki (Inhibition Constant) |
Protocol 3.1: FRET-Based SIRT3 Inhibition Assay
This protocol is designed to quantify the inhibitory potential of the test compound against the human SIRT3 enzyme.
-
Materials:
-
Recombinant human SIRT3 enzyme.
-
Fluorogenic SIRT3 substrate (e.g., a p53-derived acetylated peptide with a fluorophore and quencher).
-
NAD+ (cofactor).
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
Positive Control Inhibitor (e.g., Suramin).
-
384-well black assay plates.
-
Plate reader with fluorescence capabilities.
-
-
Procedure:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 100 µM is appropriate. Dispense 1 µL of each concentration into the wells of the 384-well plate. Include wells with DMSO only (negative control) and the positive control inhibitor.
-
Enzyme Addition: Dilute the SIRT3 enzyme in assay buffer to the desired concentration (e.g., 2X final concentration). Add 10 µL of the diluted enzyme to each well.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation: Prepare a 2X substrate/cofactor solution containing the fluorogenic peptide and NAD+ in assay buffer. Add 10 µL of this solution to all wells to start the reaction.
-
Kinetic Reading: Immediately place the plate in a plate reader pre-set to 37°C. Measure fluorescence intensity every 60 seconds for 30-60 minutes.
-
Data Analysis:
-
Calculate the reaction rate (slope of fluorescence vs. time) for each well.
-
Normalize the rates to the DMSO control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
-
Phase 2: Cell-Based Assays for Functional Confirmation
Once direct target interaction is confirmed, the next step is to assess the compound's activity in a physiologically relevant context.[13] Cell-based assays are critical for understanding cellular permeability, potential toxicity, and on-target effects within a living system.[14][15][16]
Caption: Workflow for cellular validation of a candidate compound.
Protocol 3.2: Sulforhodamine B (SRB) Cell Proliferation Assay
This assay measures cell density based on the measurement of cellular protein content, providing a robust method to determine the antiproliferative effects of the compound.[5]
-
Materials:
-
Cancer cell line relevant to the hypothesized target (e.g., MCF-7 breast cancer for HDAC/SIRT, K562 leukemia for SIRT3).[4][5]
-
Complete growth medium (e.g., DMEM + 10% FBS).
-
Test Compound and vehicle control (DMSO).
-
Trichloroacetic acid (TCA), Sulforhodamine B (SRB) solution, Tris base solution.
-
96-well cell culture plates.
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for 72 hours in a humidified incubator at 37°C, 5% CO2.
-
Cell Fixation: Gently add cold TCA to each well to a final concentration of 10% and incubate for 1 hour at 4°C to fix the cells.
-
Staining: Wash the plates five times with slow-running tap water and allow to air dry. Add 100 µL of 0.4% SRB solution to each well and stain for 10 minutes at room temperature.
-
Wash and Solubilize: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
Readout: Shake the plate for 5 minutes and measure the absorbance at 510 nm on a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control. Plot the percentage of inhibition against the log of compound concentration to determine the EC50 (half-maximal effective concentration).
-
Phase 3: Elucidating the Mechanism of Action
With cellular activity confirmed, the final step is to link this activity directly to the modulation of the intended target and its downstream pathway. Studies on related compounds have successfully used techniques like cell cycle analysis and apoptosis assays to confirm their anticancer effects.[4][8]
Table 2: Recommended Mechanistic Assays
| Assay Type | Purpose | Key Readout | Implication if Positive |
| Western Blot | To confirm target engagement and pathway modulation. | Changes in post-translational modifications (e.g., ↑ Acetyl-H3 for HDACi; ↓ Phospho-Rb for CDK/Aurora Kinase inhibitor). | Direct evidence that the compound is affecting the intended cellular pathway. |
| Cell Cycle Analysis | To determine if the compound causes arrest at a specific phase of the cell cycle. | Propidium iodide staining followed by flow cytometry. | G0/G1 or G2/M arrest is a common outcome for SIRT, HDAC, and Aurora kinase inhibitors.[4][8] |
| Apoptosis Assay | To determine if the compound induces programmed cell death. | Annexin V/PI staining followed by flow cytometry. | Increased apoptosis is a hallmark of effective anticancer agents.[4] |
| Cellular Thermal Shift Assay (CETSA) | To confirm direct target binding in intact cells. | Changes in protein thermal stability upon compound binding. | Confirms that the compound physically engages the target protein within the cell. |
Data Synthesis and Interpretation
The ultimate goal is to build a cohesive and compelling narrative supported by quantitative data from all three phases.
Table 3: Hypothetical Data Integration for Target Validation
| Assay | Target: SIRT3 | Target: HDAC3 | Target: Aurora A | Interpretation |
| Biochemical IC50 | 0.5 µM | > 50 µM | > 50 µM | Potent and selective direct inhibition of SIRT3. |
| Cellular EC50 (K562 cells) | 1.2 µM | > 100 µM | > 100 µM | Cellular antiproliferative activity correlates well with biochemical potency for SIRT3. |
| Western Blot (K562 cells) | ↑ Acetylation of known SIRT3 substrates | No change in global Histone H3 acetylation | No change in Phospho-Histone H3 (mitotic marker) | Confirms on-target activity in cells; the compound modulates a known SIRT3 substrate. |
| Cell Cycle Analysis | G0/G1 Arrest | No significant change | No significant change | The observed antiproliferative effect is due to cell cycle arrest, consistent with SIRT3 inhibition.[7] |
Conclusion and Future Directions
While direct experimental data for this compound is not yet available, its chemical structure provides a strong foundation for a targeted and logical research plan. By hypothesizing that it may interact with targets known to bind related quinoline-4-carboxylic acid derivatives—namely sirtuins, HDACs, and potentially Aurora kinases—we can deploy a systematic validation workflow. The multi-phase approach outlined in this guide, progressing from high-throughput biochemical assays to functional cellular and mechanistic studies, provides a robust framework to accurately identify its therapeutic target(s) and elucidate its mechanism of action. Successful validation of a primary target would position this compound as a valuable lead for further preclinical development, including structure-activity relationship (SAR) studies, optimization of pharmacokinetic properties, and eventual in vivo efficacy testing in relevant disease models.
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An In-Depth Technical Guide to the In Silico Modeling of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
This guide provides a comprehensive, technically-grounded framework for the in silico investigation of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CID 932841-33-3).[1][2] Designed for researchers and professionals in drug development, this document moves beyond a simple listing of methods to explain the scientific rationale behind each computational step. The workflows described herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.
The core molecule belongs to the quinoline-4-carboxylic acid scaffold, a privileged structure in medicinal chemistry known for a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5][6] Our objective is to construct a robust computational model to elucidate its potential mechanisms of action, identify putative biological targets, and predict its pharmacokinetic profile.
Compound Profile: this compound
| Property | Value | Source |
| CAS Number | 932841-33-3 | [1] |
| Molecular Formula | C22H23NO3 | [1][2] |
| Molecular Weight | 349.42 g/mol | [1][2] |
| Canonical SMILES | CCCCOC1=CC(=CC=C1)C2=NC3=C(C=C(C=C3C)C)C(=C2)C(=O)O | PubChem |
Part 1: Target Identification via Inverse Virtual Screening
The initial and most critical step in characterizing a novel compound is identifying its potential biological targets. Without a known target, experimental efforts can be diffuse and inefficient. We will employ an Inverse Virtual Screening (IVS) workflow, a powerful computational strategy to screen a single ligand against a large library of protein structures.[7][8]
The causality behind this choice rests on efficiency; IVS allows for a rapid, cost-effective survey of the potential "target space" for our query molecule. This approach prioritizes potential protein partners based on predicted binding affinity, guiding subsequent, more computationally intensive analyses.
Experimental Protocol: Inverse Virtual Screening
-
Ligand Preparation :
-
Generate a 3D conformation of this compound.
-
Perform energy minimization using a suitable force field (e.g., MMFF94).
-
Assign partial charges. This step is critical for accurately calculating electrostatic interactions.
-
-
Receptor Library Preparation :
-
Utilize a pre-compiled library of druggable protein targets (e.g., sc-PDB, PDBbind).
-
Ensure all protein structures are properly prepared: add hydrogen atoms, assign protonation states (especially for histidine), and remove water molecules and co-solvents not essential for binding.
-
-
Automated Docking :
-
Scoring and Ranking :
-
Use a scoring function to estimate the binding free energy (e.g., kcal/mol) for each protein-ligand complex.
-
Rank all proteins from the library based on their docking scores. The top-ranked proteins are considered putative targets.
-
-
Hit-list Refinement :
-
Manually inspect the top-ranked poses to ensure credible binding modes.
-
Filter the results based on biological relevance, prioritizing targets implicated in disease pathways of interest. For quinoline derivatives, targets like N-myristoyltransferase (NMT) in pathogens or various kinases in cancer have been identified.[7][9][10]
-
Caption: Inverse Virtual Screening (IVS) Workflow.
Part 2: High-Resolution Molecular Docking
Following the identification of a high-priority putative target from the IVS stage, the next logical step is to perform a more rigorous, high-resolution docking study. For this guide, we will proceed with Leishmania major N-myristoyltransferase (LmNMT), a target identified for similar 2-aryl-quinoline-4-carboxylic acid derivatives.[7][9] The purpose of this step is to generate a detailed, physically plausible model of the ligand-receptor interaction.
This protocol's trustworthiness is enhanced by using a consensus scoring approach. Different scoring functions prioritize different physical interactions (e.g., hydrogen bonds, hydrophobic contacts). By requiring a compound to score well across multiple functions, we reduce the risk of false positives from a single, biased algorithm.[7][9]
Experimental Protocol: Consensus Molecular Docking
-
Protein Preparation :
-
Download the crystal structure of the target protein from the Protein Data Bank (PDB). For LmNMT, PDB ID: 2WSA is a relevant starting point.[8]
-
Prepare the protein using a dedicated software suite (e.g., Schrödinger's Protein Preparation Wizard, GOLD). This involves:
-
Correcting bond orders and adding hydrogens.
-
Optimizing hydrogen bond networks.
-
Performing a restrained energy minimization of the protein structure to relieve any steric clashes.
-
-
-
Ligand Preparation :
-
Prepare the this compound structure as described in the IVS protocol. Ensure correct protonation states at physiological pH (approx. 7.4).
-
-
Binding Site Definition :
-
Define the docking grid box around the known active site of the enzyme. If a co-crystallized ligand is present, its position is the ideal center for the grid.
-
-
Execution of Docking :
-
Utilize a robust docking program like GOLD, which offers multiple scoring functions.[7][9]
-
Run the docking simulation using at least three different scoring functions (e.g., GoldScore, ChemPLP, ASP).
-
Set the genetic algorithm parameters to a high level of search efficiency (e.g., 200%) to ensure thorough conformational sampling.[7][9]
-
-
Consensus Analysis and Pose Selection :
-
Normalize the scores from each function (e.g., using rank-by-number).
-
Calculate a consensus score for the top-ranked poses.
-
The best pose is one that scores favorably across multiple functions and exhibits chemically sensible interactions with key active site residues (e.g., hydrogen bonds with polar residues, pi-stacking with aromatic residues).
-
Caption: High-Resolution Consensus Docking Workflow.
Part 3: Molecular Dynamics (MD) Simulation
A significant limitation of molecular docking is that it treats the protein as a rigid or semi-flexible entity. In reality, proteins are dynamic and constantly in motion. Molecular Dynamics (MD) simulations address this by modeling the atomic motions of the protein-ligand complex over time, providing a more realistic assessment of binding stability.
The expertise behind this step lies in understanding that a stable binding pose in a static dock does not guarantee stability in a dynamic, solvated environment. MD simulations validate the docking results by testing whether the key interactions identified are maintained over a simulated time course (e.g., 100 nanoseconds).
Experimental Protocol: MD Simulation
-
System Setup :
-
Take the best protein-ligand complex pose from the docking experiment.
-
Place the complex in a periodic box of explicit solvent (e.g., TIP3P water model).
-
Add counter-ions (e.g., Na+, Cl-) to neutralize the system's charge.
-
-
Parameterization :
-
Assign force field parameters to the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF). This step is critical for accurately describing the potential energy of the system.
-
-
Minimization and Equilibration :
-
Perform energy minimization of the entire system to remove steric clashes.
-
Gradually heat the system to the target temperature (e.g., 300 K) while restraining the protein-ligand complex.
-
Run a series of equilibration steps at constant temperature and pressure (NPT ensemble) to allow the solvent to relax around the complex.
-
-
Production Run :
-
Run the production MD simulation for a sufficient duration (e.g., 50-200 ns) with all restraints removed. Save the coordinates (trajectory) at regular intervals.
-
-
Trajectory Analysis :
-
Root Mean Square Deviation (RMSD) : Calculate the RMSD of the ligand and protein backbone over time to assess overall stability. A stable, low-RMSD plateau suggests a stable binding mode.
-
Root Mean Square Fluctuation (RMSF) : Calculate the RMSF per residue to identify flexible regions of the protein.
-
Interaction Analysis : Monitor the key hydrogen bonds and hydrophobic contacts identified in the docking pose throughout the simulation. Their persistence is a strong indicator of their importance for binding.
-
Part 4: ADMET Profiling
A compound's ultimate success as a drug depends not only on its potency but also on its pharmacokinetic profile: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). In silico ADMET models provide early-stage predictions of these properties, allowing for the prioritization of compounds with favorable drug-like characteristics.
This step is grounded in the authoritative understanding that poor pharmacokinetics is a major cause of late-stage drug development failure. By predicting these properties computationally, we can flag potential liabilities of our lead compound early on.
Experimental Protocol: In Silico ADMET Prediction
-
Input :
-
Provide the SMILES string or a 2D structure of the compound to an ADMET prediction server or software.
-
-
Platform Selection :
-
Utilize well-validated, publicly available platforms like SwissADME and pkCSM.[7] These tools aggregate multiple predictive models for a comprehensive profile.
-
-
Property Calculation & Analysis :
-
Physicochemical Properties : Analyze key descriptors like Molecular Weight (MW), LogP (lipophilicity), and Topological Polar Surface Area (TPSA).
-
Pharmacokinetics :
-
Absorption : Predict properties like GI absorption and blood-brain barrier (BBB) penetration.
-
Metabolism : Predict substrateship or inhibition of key Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4).
-
-
Toxicity : Predict potential toxicities such as AMES toxicity (mutagenicity) and hERG inhibition (cardiotoxicity).
-
Predicted ADMET Profile Summary
| Parameter | Predicted Value/Classification | Desirability |
| GI Absorption | High | Favorable |
| BBB Permeant | No | Favorable (for peripherally acting drugs) |
| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |
| AMES Toxicity | No | Favorable |
| hERG I Inhibitor | No | Favorable |
| Lipinski's Rule of 5 | 0 Violations | Favorable (drug-likeness) |
Note: The values in this table are illustrative examples based on typical profiles for this chemical class and must be calculated using appropriate software.
Caption: In Silico ADMET Profiling Workflow.
Conclusion
This guide has outlined a rigorous, multi-step in silico workflow for the characterization of this compound. By integrating inverse virtual screening, high-resolution docking, molecular dynamics, and ADMET profiling, researchers can build a comprehensive computational model of the compound's potential biological activity and drug-like properties. This approach, grounded in established methodologies and validated through layers of computational analysis, provides a solid foundation for guiding subsequent experimental validation and lead optimization efforts.
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Patel, H., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances. Available at: [Link]
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Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. Available at: [Link]
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Al-Ostath, O. A., et al. (2022). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules. Available at: [Link]
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Hussein, K. A., et al. (2023). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. Available at: [Link]
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Oishi, S., et al. (2021). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Omega. Available at: [Link]
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Hrokholskyi, A. P., et al. (2022). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. ResearchGate. Available at: [Link]
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Penchala, S. C., et al. (2020). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Infectious Diseases. Available at: [Link]
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Nielepkowicz, A., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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A Technical Guide to the Preliminary Toxicological Assessment of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Disclaimer: 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a novel chemical entity for which no public toxicity data is available. This guide has been constructed to provide a robust framework for its initial safety evaluation. The methodologies described are standard, validated procedures for preclinical toxicology. The data presented in tables are hypothetical and for illustrative purposes only, modeled on known profiles of compounds within the quinoline carboxylic acid class, such as fluoroquinolones, to demonstrate data interpretation.
Introduction: The Imperative for Early-Stage Toxicological Profiling
The journey of a novel chemical entity (NCE) from laboratory synthesis to clinical application is fraught with challenges, with a significant rate of attrition due to safety concerns.[1] The compound this compound belongs to the quinoline carboxylic acid class, a scaffold known for diverse biological activities, including antimicrobial and anticancer properties.[2][3][4][5] However, this class is also associated with specific toxicities, such as central nervous system (CNS) effects and phototoxicity.[6][7] Therefore, a rigorous and early assessment of a new compound's toxicological profile is not merely a regulatory requirement but a cornerstone of efficient and ethical drug development.[8]
Early-stage, or preliminary, toxicity testing aims to identify potential hazards, characterize dose-response relationships, and eliminate compounds with unfavorable safety profiles, thereby saving significant time and resources.[1][9] This in-depth guide outlines a structured, multi-pillar approach to the preliminary toxicological evaluation of this compound, focusing on foundational in vitro and in vivo assays. Our approach is grounded in established regulatory guidelines from the Organisation for Economic Co-operation and Development (OECD) to ensure data integrity and relevance for future regulatory submissions.
The core objective is to build a foundational safety profile by investigating general cytotoxicity, mutagenic potential, and acute systemic toxicity. This initial screen provides the critical data needed to make an informed " go/no-go " decision for further development.
Foundational In Vitro Toxicity Assessment
In vitro assays are the first line of investigation in modern toxicology.[10] They offer rapid, cost-effective, and high-throughput screening methods that reduce the reliance on animal testing and provide crucial mechanistic insights at the cellular level.[11][12]
Pillar 1: Assessment of Cytotoxicity via MTT Assay
Expertise & Rationale: The first question for any NCE is its effect on basic cellular viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[13] The principle lies in the reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[14] The quantity of formazan produced is directly proportional to the number of viable cells.[15] This assay is selected for its reliability, high-throughput compatibility, and its ability to provide a quantitative measure (IC50 value) of the compound's potency in causing cell death.[16]
Experimental Protocol: MTT Assay for Cytotoxicity [13][15]
-
Cell Seeding: Plate a relevant human cell line (e.g., HepG2 for hepatotoxicity screening, HEK293 for general cytotoxicity) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound (e.g., from 0.1 µM to 100 µM) in the appropriate cell culture medium. Replace the old medium with 100 µL of the medium containing the test compound concentrations. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24 or 48 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[13]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[17]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm should be used for background subtraction.[13]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Hypothetical Data Presentation:
| Cell Line | Exposure Time (hr) | Hypothetical IC50 (µM) |
| HepG2 | 24 | 45.2 |
| HEK293 | 24 | 68.7 |
| HepG2 | 48 | 22.5 |
| HEK293 | 48 | 35.1 |
| Table 1: Hypothetical cytotoxicity (IC50) values for the test compound. |
Trustworthiness & Interpretation: An IC50 value below 10 µM often raises a red flag for general cytotoxicity, warranting further investigation. The data above would suggest moderate cytotoxicity that increases with exposure time. Comparing IC50 values across different cell lines (e.g., hepatic vs. renal) can provide early clues about potential organ-specific toxicity.
Synthesis, Interpretation, and Future Directions
The preliminary toxicity assessment provides a critical, foundational dataset. The synthesis of the in vitro and in vivo results is key to forming a holistic initial safety profile.
-
Connecting the Dots: If the in vitro cytotoxicity IC50 is low (e.g., <10 µM) and the in vivo study shows toxicity at a low dose (e.g., 50 mg/kg), there is a strong correlation suggesting inherent cellular toxicity. If, as in our hypothetical example, the Ames test is positive for mutagenicity after metabolic activation and the in vivo study shows signs of toxicity, it points towards the formation of a toxic metabolite.
-
Risk Assessment: The data gathered allows for a preliminary risk assessment. A compound that is highly cytotoxic, mutagenic, and acutely toxic at low doses is a poor candidate for further development. A[1] compound with moderate, manageable toxicities may proceed, but with a clear directive for which organ systems require more detailed investigation in sub-chronic studies.
-
Next Steps: Based on this initial screen, subsequent studies would be designed to explore specific concerns. A positive Ames test would necessitate in vivo genotoxicity assays (e.g., a micronucleus test). Observed CNS signs would lead to a functional observational battery (FOB). The data also informs the dose selection for longer-term, repeated-dose toxicity studies, which are required before human clinical trials can begin.
[9]By following this structured, multi-pillar approach, researchers can build a robust, reliable, and scientifically sound preliminary toxicity profile for novel compounds like this compound, enabling data-driven decisions that ultimately enhance the safety and efficiency of the drug development process.
[12]---
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An In-depth Technical Guide to the Spectroscopic Characterization of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Introduction
This technical guide provides a comprehensive analysis of the expected spectroscopic data for the novel compound, 2-(3-butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (Molecular Formula: C22H23NO3, Molecular Weight: 349.42 g/mol )[1]. As a promising scaffold in medicinal chemistry and drug development, a thorough understanding of its structural features through modern analytical techniques is paramount. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of its predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The synthesis of such quinoline-4-carboxylic acid derivatives often follows established methodologies like the Doebner reaction, which involves the condensation of an aniline, an aldehyde, and pyruvic acid[2][3].
The insights presented herein are based on established principles of spectroscopy and comparative analysis with structurally related quinoline derivatives[3][4]. This guide is structured to not only present the predicted data but also to elucidate the rationale behind the spectral interpretations, thereby providing a robust framework for the characterization of this and similar molecules.
Molecular Structure and Key Features
To contextualize the subsequent spectroscopic data, it is essential to visualize the molecular architecture of the target compound.
Caption: Molecular structure of this compound.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts (δ) in parts per million (ppm) are relative to tetramethylsilane (TMS). The spectrum is anticipated to be complex, yet highly informative, with distinct regions for aromatic, aliphatic, and the carboxylic acid protons. The acidic proton of the carboxylic acid is expected to be highly deshielded, appearing far downfield, often as a broad singlet[5].
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | br s | 1H | COOH | The acidic proton is highly deshielded due to the electronegativity of the oxygen atoms and resonance with the carbonyl group. Its signal is often broad due to hydrogen bonding and exchange. |
| ~8.2 - 8.4 | s | 1H | H3 | This proton is on a carbon adjacent to the nitrogen in the quinoline ring and is deshielded. |
| ~7.8 - 8.0 | d | 1H | H5 | Aromatic proton on the quinoline ring, likely a doublet due to coupling with H7. |
| ~7.5 - 7.7 | m | 2H | H2', H6' | Protons on the butoxyphenyl ring, adjacent to the quinoline substitution, deshielded by the aromatic system. |
| ~7.3 - 7.5 | t | 1H | H5' | Aromatic proton on the butoxyphenyl ring, appearing as a triplet due to coupling with H4' and H6'. |
| ~7.0 - 7.2 | d | 1H | H4' | Aromatic proton on the butoxyphenyl ring, likely a doublet of doublets, ortho to the butoxy group. |
| ~4.0 - 4.2 | t | 2H | O-CH₂ | Protons of the methylene group directly attached to the oxygen of the butoxy group, deshielded by the electronegative oxygen. |
| ~2.6 - 2.8 | s | 3H | 6-CH₃ | Methyl protons on the quinoline ring, singlet as there are no adjacent protons. |
| ~2.4 - 2.6 | s | 3H | 8-CH₃ | Methyl protons on the quinoline ring, singlet as there are no adjacent protons. |
| ~1.7 - 1.9 | m | 2H | O-CH₂-CH₂ | Methylene protons of the butyl group. |
| ~1.4 - 1.6 | m | 2H | CH₂-CH₃ | Methylene protons of the butyl group. |
| ~0.9 - 1.1 | t | 3H | CH₃ | Terminal methyl protons of the butyl group, appearing as a triplet due to coupling with the adjacent methylene group. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts are also relative to TMS.
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168 - 172 | COOH | The carboxylic acid carbon is highly deshielded due to the attached oxygen atoms. |
| ~158 - 160 | C3' | Aromatic carbon of the butoxyphenyl ring attached to the oxygen. |
| ~155 - 158 | C2 | Quinoline carbon attached to the butoxyphenyl group. |
| ~148 - 150 | C8a | Quinoline ring junction carbon. |
| ~145 - 147 | C4 | Quinoline carbon attached to the carboxylic acid group. |
| ~138 - 140 | C6 | Quinoline carbon with methyl substituent. |
| ~135 - 137 | C8 | Quinoline carbon with methyl substituent. |
| ~130 - 132 | C5' | Aromatic carbon of the butoxyphenyl ring. |
| ~128 - 130 | C4a | Quinoline ring junction carbon. |
| ~125 - 127 | C5 | Aromatic CH in the quinoline ring. |
| ~122 - 124 | C7 | Aromatic CH in the quinoline ring. |
| ~120 - 122 | C1' | Aromatic carbon of the butoxyphenyl ring attached to the quinoline. |
| ~118 - 120 | C3 | Aromatic CH in the quinoline ring. |
| ~115 - 117 | C6' | Aromatic CH in the butoxyphenyl ring. |
| ~113 - 115 | C2', C4' | Aromatic CH in the butoxyphenyl ring. |
| ~68 - 70 | O-CH₂ | Methylene carbon of the butoxy group attached to oxygen. |
| ~31 - 33 | O-CH₂-CH₂ | Methylene carbon of the butyl group. |
| ~19 - 21 | CH₂-CH₃ | Methylene carbon of the butyl group. |
| ~18 - 20 | 6-CH₃ | Methyl carbon on the quinoline ring. |
| ~16 - 18 | 8-CH₃ | Methyl carbon on the quinoline ring. |
| ~13 - 15 | CH₃ | Terminal methyl carbon of the butyl group. |
Predicted Infrared (IR) Spectrum
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). For carboxylic acids, a very broad O-H stretch and a strong C=O stretch are characteristic[5][6][7].
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 2500-3300 | Broad, Strong | O-H stretch | Characteristic broad absorption of the carboxylic acid O-H group due to hydrogen bonding[5][6]. |
| ~3050 | Medium | Aromatic C-H stretch | Stretching vibrations of C-H bonds on the quinoline and phenyl rings. |
| 2850-2960 | Medium | Aliphatic C-H stretch | Stretching vibrations of C-H bonds in the butoxy and methyl groups. |
| ~1710 | Strong | C=O stretch | Carbonyl stretch of the carboxylic acid, which may be slightly lowered in frequency due to conjugation with the quinoline ring[6]. |
| ~1600, ~1500, ~1450 | Medium-Strong | C=C stretch | Aromatic ring skeletal vibrations of the quinoline and phenyl rings. |
| ~1250 | Strong | C-O stretch | Asymmetric C-O-C stretch of the butoxy ether linkage and C-O stretch of the carboxylic acid. |
| ~1050 | Medium | C-O stretch | Symmetric C-O-C stretch of the butoxy ether linkage. |
Predicted Mass Spectrum
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features. The fragmentation pattern is key to confirming the molecular structure.
The molecular ion peak [M]⁺ is expected at m/z 349. Key fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (M-17) and the carboxyl group (M-45)[8]. The butoxy side chain can also undergo fragmentation.
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound in mass spectrometry.
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid signal overlap with the analyte.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal resolution.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is typical.
2. Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Acquisition: A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. Then, the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (typically <1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: An Electrospray Ionization (ESI) mass spectrometer is commonly used for this type of molecule. ESI is a soft ionization technique that typically keeps the molecular ion intact.
-
Acquisition: The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatography (LC) system. The mass spectrum is recorded in positive or negative ion mode. For a carboxylic acid, both modes can be informative.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a novel compound like this compound.
Caption: A typical workflow for the spectroscopic analysis and structure confirmation of a novel organic compound.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, IR, and Mass Spectrometry data for this compound. While the data presented is predictive, it is grounded in the fundamental principles of spectroscopy and supported by data from structurally analogous compounds. The provided protocols and workflow offer a solid foundation for the experimental characterization of this and related molecules. A thorough, multi-technique spectroscopic analysis is indispensable for unequivocally confirming the structure and purity of novel chemical entities, a critical step in the drug discovery and development pipeline.
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Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. (n.d.). Retrieved from [Link]
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Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. (2014). Semantic Scholar. Retrieved from [Link]
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This compound, 95% Purity, C22H23NO3, 1 gram. (n.d.). CP Lab Safety. Retrieved from [Link]
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Methodological & Application
Application Notes & Protocols for the Synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid via the Pfitzinger Reaction
Introduction: The Strategic Value of the Pfitzinger Reaction
The Pfitzinger reaction, first documented by Wilhelm Pfitzinger in 1886, represents a cornerstone transformation in heterocyclic chemistry for the synthesis of quinoline-4-carboxylic acids.[1][2] This powerful reaction proceeds via the condensation of an isatin (or a substituted derivative) with a carbonyl compound possessing an α-methylene group, conducted under basic conditions.[3][4] The resulting quinoline architecture is a "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmaceuticals with a vast spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][3]
These application notes provide a comprehensive, field-tested guide for the synthesis of a specific, high-value target molecule: 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid . We will move beyond a simple recitation of steps to explore the underlying mechanistic rationale, providing researchers and drug development professionals with the insights needed to adapt and troubleshoot this versatile synthesis.
Reaction Principle and Mechanism
The Pfitzinger reaction is a robust and reliable method for constructing the quinoline ring system. The overall transformation for our target molecule involves the condensation of 5,7-dimethylisatin with 1-(3-butoxyphenyl)ethan-1-one in the presence of a strong base, typically potassium hydroxide.
The reaction unfolds through a well-elucidated sequence of steps:[4][5]
-
Base-Mediated Ring Opening: The reaction initiates with the hydrolytic cleavage of the amide bond within the isatin ring by a strong base (e.g., KOH), yielding a potassium salt of a keto-acid, isatinic acid.[4][5] This intermediate is typically generated in situ and not isolated.[4]
-
Condensation to Imine: The aniline moiety of the opened isatin intermediate then undergoes a condensation reaction with the carbonyl group of the ketone (1-(3-butoxyphenyl)ethan-1-one) to form an imine, also known as a Schiff base.[6]
-
Tautomerization: The imine rapidly tautomerizes to its more stable enamine form.[4][5]
-
Intramolecular Cyclization: The enamine undergoes an intramolecular aldol-type cyclization. The enamine's nucleophilic carbon attacks the keto group of the original isatinic acid backbone.
-
Dehydration and Aromatization: The final step involves the elimination of a water molecule (dehydration) from the cyclized intermediate, which results in the formation of the stable, aromatic quinoline ring system.[4][5]
Visualizing the Pfitzinger Mechanism
Caption: Step-wise mechanism of the Pfitzinger reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a robust procedure for the synthesis on a 10 mmol scale.
Materials and Reagents
| Reagent | Molecular Formula | MW ( g/mol ) | Moles (mmol) | Amount | CAS No. |
| 5,7-Dimethylisatin | C₁₀H₉NO₂ | 175.18 | 10.0 | 1.75 g | 13494-75-6 |
| 1-(3-Butoxyphenyl)ethan-1-one | C₁₂H₁₆O₂ | 192.25 | 10.5 | 2.02 g (1.05 eq) | 57697-13-1 |
| Potassium Hydroxide (KOH) | KOH | 56.11 | 100 | 5.61 g (10 eq) | 1310-58-3 |
| Ethanol (Absolute) | C₂H₅OH | 46.07 | - | 50 mL | 64-17-5 |
| Deionized Water | H₂O | 18.02 | - | 10 mL | 7732-18-5 |
| Acetic Acid (Glacial) | CH₃COOH | 60.05 | - | As needed | 64-19-7 |
Equipment
-
250 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Beakers (400 mL, 100 mL)
-
Buchner funnel and vacuum flask
-
pH paper or pH meter
-
Standard laboratory glassware
Safety Precautions
-
Strong Base: Potassium hydroxide is highly corrosive. Always wear safety glasses, a lab coat, and chemical-resistant gloves. Handle solid KOH pellets with care to avoid generating dust.
-
Solvents: Ethanol and acetic acid are flammable. Perform the reaction in a well-ventilated fume hood away from ignition sources.[1]
-
Exothermic Reaction: Dissolving KOH in ethanol/water is exothermic. Add the base slowly to manage heat generation.
Step-by-Step Synthesis Procedure
-
Preparation of the Basic Solution: In a 250 mL round-bottom flask, combine 50 mL of absolute ethanol and 10 mL of deionized water. While stirring, carefully and portion-wise add 5.61 g (100 mmol) of potassium hydroxide pellets. Stir until all KOH has dissolved. Note that the dissolution will be exothermic. Allow the solution to cool to near room temperature.
-
Isatin Ring Opening: To the stirred basic solution, add 1.75 g (10.0 mmol) of 5,7-dimethylisatin. The mixture will typically change color from orange/red to a darker brown or purple solution. Stir at room temperature for 1 hour to ensure complete hydrolysis and formation of the potassium isatinate salt.[3]
-
Addition of the Ketone: Slowly add 2.02 g (10.5 mmol) of 1-(3-butoxyphenyl)ethan-1-one to the reaction mixture using a pipette. A slight excess of the ketone ensures the complete consumption of the more valuable isatin starting material.
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85°C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 12-24 hours.[1][3]
-
Expert Insight: The reaction progress can be monitored by Thin-Layer Chromatography (TLC). A sample of the reaction mixture can be taken, acidified, and spotted against the starting materials. The disappearance of the isatin spot indicates reaction completion.
-
-
Product Precipitation (Work-up): After the reflux period, allow the reaction mixture to cool to room temperature. Pour the dark solution into a 400 mL beaker containing ~150 g of crushed ice. This will hydrolyze any remaining esters and dilute the mixture.
-
Acidification: While stirring vigorously, slowly add glacial acetic acid dropwise to the aqueous mixture. The quinoline-4-carboxylic acid product is insoluble in acidic water and will begin to precipitate. Continue adding acid until the pH of the solution is between 4 and 5.[1][3] Check the pH using pH paper.
-
Trustworthiness Check: Acidifying too quickly or with strong mineral acids like HCl can sometimes cause the product to oil out or trap impurities. Acetic acid provides a more controlled precipitation.
-
-
Isolation: Allow the suspension to stir in an ice bath for an additional 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 30 mL) to remove inorganic salts and residual acetic acid. Further wash with a small amount of cold ethanol to remove unreacted ketone. Dry the crude product in a vacuum oven at 60-70°C.
-
Recrystallization (Optional): For higher purity, the crude solid can be recrystallized from a suitable solvent system, such as an ethanol/water or isopropanol mixture.
Visualization of the Overall Synthesis
Caption: Pfitzinger synthesis of the target molecule.
Expected Results and Characterization
| Parameter | Expected Outcome |
| Product Name | This compound |
| Molecular Formula | C₂₂H₂₃NO₃ |
| Molecular Weight | 365.43 g/mol |
| Appearance | Pale yellow to off-white solid |
| Yield | 70-85% (Crude) |
| Melting Point | Expected >200°C (decomposes) |
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, showing characteristic peaks for the aromatic, butoxy, and methyl groups.
-
IR Spectroscopy: To identify key functional groups, such as the carboxylic acid O-H (broad, ~2500-3300 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.[1]
-
Mass Spectrometry (MS): To confirm the molecular weight (m/z [M+H]⁺ at ~366.17).
-
Melting Point: To assess purity.[1]
Conclusion
The Pfitzinger reaction provides an efficient and direct pathway for the synthesis of this compound. By carefully controlling the reaction conditions, particularly the base concentration, reaction time, and pH during work-up, researchers can obtain this valuable heterocyclic compound in high yield and purity. The protocol described herein is robust and serves as a reliable foundation for the synthesis of this molecule and its analogs, facilitating further research in drug discovery and development.
References
-
ResearchGate. The Pfitzinger Reaction. (Review). Available at: [Link]
-
Bentham Science. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Available at: [Link]
-
Wikipedia. Pfitzinger reaction. Available at: [Link]
-
Wikipedia. Pfitzinger-Reaktion. Available at: [Link]
-
Ingenta Connect. Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review. Available at: [Link]
-
Cambridge University Press. Pfitzinger Quinoline Synthesis. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. ingentaconnect.com [ingentaconnect.com]
- 6. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Application Note: A Robust Preparative HPLC Protocol for the Purification of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Abstract
This application note presents a detailed, two-stage High-Performance Liquid Chromatography (HPLC) protocol for the purification of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. This molecule, a complex quinoline-4-carboxylic acid derivative, possesses significant hydrophobicity and ionizable functional groups, presenting a distinct purification challenge. The described methodology leverages a systematic approach, beginning with analytical-scale method development to optimize separation, followed by a seamless scale-up to preparative chromatography for isolating the target compound with high purity and recovery. The protocol addresses critical aspects including mobile phase selection, pH control, sample preparation, and post-purification processing to yield a final product suitable for downstream applications in research and drug development.
Introduction: The Rationale for a Specialized Protocol
2-Aryl-quinoline-4-carboxylic acids are a class of compounds recognized for their diverse biological activities, making them valuable scaffolds in pharmaceutical research.[1][2] The target molecule, this compound, combines a bulky, hydrophobic 2-aryl substituent with a quinoline-4-carboxylic acid core. The purification of such molecules from crude synthetic mixtures is non-trivial. The inherent hydrophobicity demands a reversed-phase chromatographic approach, while the presence of both an acidic carboxylic acid group and a basic quinoline nitrogen requires careful control of mobile phase pH to ensure reproducible retention and sharp, symmetrical peak shapes.[3][4] This guide provides a scientifically grounded, step-by-step protocol that addresses these challenges, ensuring a reliable and efficient purification workflow.
Physicochemical Properties & Purification Strategy
A successful purification strategy is built upon a thorough understanding of the target molecule's properties.
Table 1: Physicochemical Properties of the Target Compound
| Property | Value | Implication for HPLC Purification |
|---|---|---|
| Molecular Formula | C₂₂H₂₃NO₃ | - |
| Molecular Weight | 361.43 g/mol | Suitable for standard C18 silica pores (~100-120 Å).[5] |
| Structure | Quinoline-4-carboxylic acid with bulky hydrophobic groups | Highly non-polar, indicating strong retention on a C18 column.[5][6] Reversed-Phase HPLC is the method of choice. |
| Key Functional Groups | Carboxylic Acid (-COOH), Quinoline Nitrogen (basic) | Ionization state is pH-dependent. Mobile phase pH must be controlled to suppress ionization for optimal peak shape and retention.[3][7] |
| Predicted Solubility | Low in aqueous media, especially near the isoelectric point. | Requires a strong organic solvent for initial sample dissolution. |
Causality of Experimental Choices: The molecule's structure dictates a Reversed-Phase HPLC (RP-HPLC) strategy. The stationary phase will be a non-polar octadecylsilane (C18), which retains the compound via hydrophobic interactions.[5][8][9] Elution is achieved by increasing the concentration of an organic solvent in the mobile phase.
Crucially, the mobile phase must be acidified. By operating at a low pH (approximately 2-3), we achieve two essential goals:
-
Suppression of Carboxylic Acid Ionization: The carboxylic acid group (pKa ~4-5) will be fully protonated (-COOH), rendering it neutral. This uncharged state enhances its hydrophobicity, leading to stronger retention and preventing peak tailing associated with ionized acids.[3][7]
-
Consistent Ionization of Quinoline Nitrogen: The basic quinoline nitrogen (pKa ~5-6) will be consistently protonated, carrying a positive charge.
Using an acidic mobile phase modifier like Trifluoroacetic Acid (TFA) or Formic Acid (FA) is standard practice.[7] For purification with UV detection, TFA often provides superior peak shape due to its ion-pairing characteristics.[10][11][12]
The Two-Stage Purification Workflow
A robust purification process begins at the analytical scale to conserve sample and solvent, followed by a linear scale-up to preparative dimensions.[13][14][15] This ensures that the separation is optimized before committing larger quantities of crude material.
Experimental Protocols
Part A: Analytical Method Development
This initial step is designed to find the optimal mobile phase conditions for separating the target compound from its impurities on a small scale.
4.1. Materials and Reagents
-
Crude "this compound"
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Deionized Water (18.2 MΩ·cm)
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
Analytical HPLC system with UV detector, autosampler, and column oven.
4.2. Sample Preparation
-
Accurately weigh 1-2 mg of the crude compound.
-
Dissolve the sample in 1.0 mL of Methanol. Use sonication if necessary to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
4.3. Analytical HPLC Method The following parameters provide a starting point for method development. The gradient may need to be adjusted based on the observed retention time of the target compound.
Table 2: Analytical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient (Scouting) | 50% to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 320 nm |
| Run Time | 25 minutes (including re-equilibration) |
4.4. Data Analysis and Optimization
-
Identify the peak corresponding to the target compound.
-
Optimize the gradient to be shallower around the elution point of the target peak to maximize resolution from nearby impurities. For example, if the peak elutes at 70% B, a new gradient of 60-80% B over 20 minutes would be appropriate.
Part B: Preparative Scale-Up Purification
Once the analytical method is optimized, it can be scaled to a preparative column to purify larger quantities.
5.1. Scale-Up Calculations The flow rate and injection volume must be scaled geometrically based on the column dimensions to maintain separation quality.[13]
-
Flow Rate Scaling: F_prep = F_analyt * (D_prep² / D_analyt²)
-
Where F is the flow rate and D is the column's internal diameter.
-
-
Sample Load Scaling: The maximum sample load should be determined empirically, but a proportional increase based on column volume serves as a starting point.
5.2. Sample Preparation
-
Dissolve the crude material in a minimal amount of Methanol or a stronger solvent like DMSO if necessary, aiming for a concentration of 20-50 mg/mL.
-
Ensure the sample is fully dissolved and filter through a 0.45 µm filter before injection.
5.3. Preparative HPLC Method
Table 3: Preparative HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., 60% to 80% B over 30 minutes) |
| Flow Rate | ~21 mL/min (Scaled from 1.0 mL/min on a 4.6 mm ID column) |
| Injection Volume | 1-5 mL, depending on concentration and loading study results |
| Column Temperature | Ambient |
| Detection | UV at 320 nm (with preparative flow cell) |
5.4. Fraction Collection
-
Use an automated fraction collector triggered by the UV detector signal (peak threshold or slope).[16][17]
-
Collect the eluent corresponding to the main peak into separate, clearly labeled vessels.
Post-Purification Processing: Isolating the Final Product
The collected fractions contain the pure compound dissolved in a mixture of water, acetonitrile, and TFA. The final product must be isolated from these solvents.
Sources
- 1. ijcps.org [ijcps.org]
- 2. researchgate.net [researchgate.net]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. agilent.com [agilent.com]
- 5. glsciencesinc.com [glsciencesinc.com]
- 6. hplcchina.com [hplcchina.com]
- 7. biotage.com [biotage.com]
- 8. C18 HPLC Columns and Their Properties | Pharmaguideline [pharmaguideline.com]
- 9. C-18 column: Significance and symbolism [wisdomlib.org]
- 10. Is TFA or formic acid better as an acidic mobile phase additive for Cogent TYPE-C columns - FAQ [mtc-usa.com]
- 11. reddit.com [reddit.com]
- 12. Big change in retention times switching from TFA to FA? - Chromatography Forum [chromforum.org]
- 13. waters.com [waters.com]
- 14. Prep LC 101: Scaling up with Preparative HPLC [thermofisher.com]
- 15. youtube.com [youtube.com]
- 16. gilson.com [gilson.com]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for the Analytical Characterization of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Introduction
Quinoline-4-carboxylic acids represent a significant class of heterocyclic compounds, forming the structural core of many molecules with diverse biological activities.[1][2][3] Their thorough analytical characterization is a cornerstone of drug discovery, development, and quality control, ensuring molecular identity, purity, and stability. This document provides a comprehensive guide to the analytical methodologies for the characterization of a specific derivative, 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (CAS 932886-65-2).
While specific experimental data for this exact molecule is not widely published, this guide synthesizes established analytical principles and protocols for closely related quinoline derivatives.[1][4][5][6][7] The methodologies outlined herein are designed to be robust and adaptable, providing a strong foundation for researchers to develop and validate methods for this compound of interest.
The core structure consists of a quinoline ring system substituted at the 2-position with a 3-butoxyphenyl group, at the 4-position with a carboxylic acid, and at the 6- and 8-positions with methyl groups. Each of these features imparts distinct physicochemical properties that inform the selection and optimization of analytical techniques.
Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of this compound and for its quantification in various matrices. A reverse-phase method is typically the most effective approach for this class of molecules.
Rationale for Method Design
The choice of a reverse-phase C18 column is based on the predominantly nonpolar character of the molecule, imparted by the butoxyphenyl group and the dimethylquinoline core. The carboxylic acid provides a handle for manipulating retention and peak shape through pH control of the mobile phase. An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid group, which minimizes peak tailing and ensures reproducible retention.[8][9] UV detection is suitable due to the conjugated aromatic system of the quinoline core, which is expected to have strong chromophoric properties.
Experimental Workflow: HPLC
Caption: Workflow for HPLC analysis.
Detailed Protocol: Reverse-Phase HPLC
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of this compound.
-
Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Vortex to ensure complete dissolution and filter through a 0.45 µm syringe filter into an HPLC vial.
-
-
Instrumentation and Conditions:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector is required.
-
The following conditions serve as a starting point and should be optimized as necessary.
-
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Good retention and separation for nonpolar to moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifier to suppress ionization of the carboxylic acid, improving peak shape.[8] |
| Mobile Phase B | Acetonitrile (ACN) | Strong organic solvent for eluting the analyte. |
| Gradient | 60% B to 95% B over 15 minutes | A gradient ensures elution of the main compound and any potential impurities with different polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Standard injection volume. |
| Detection | UV at 254 nm and 320 nm | The quinoline core is expected to absorb strongly in the UV region. Monitoring multiple wavelengths can help distinguish impurities. |
-
Data Analysis:
-
Integrate the peak area of the analyte.
-
Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram (Area % method).
-
For quantification, a calibration curve should be prepared using certified reference standards.
-
Mass Spectrometry for Structural Confirmation
Mass spectrometry (MS) is an essential tool for confirming the molecular weight and elucidating the structure of the target compound. Electrospray ionization (ESI) is particularly well-suited for quinoline carboxylic acids as they can be readily ionized.[10]
Expected Fragmentation Pattern
Based on studies of similar quinoline-4-carboxylic acids, the fragmentation in the mass spectrometer is predictable.[4][10]
-
Positive Ion Mode ([M+H]⁺): The molecule will readily protonate, primarily on the quinoline nitrogen. The most abundant ion observed will be the protonated molecular ion.
-
Fragmentation Pathways: Collision-induced dissociation (CID) of the [M+H]⁺ precursor ion is expected to produce characteristic product ions. Key neutral losses include:
-
Loss of water (H₂O)
-
Loss of carbon monoxide (CO)
-
Loss of the entire butoxy group from the phenyl ring.
-
-
Negative Ion Mode ([M-H]⁻): The carboxylic acid will easily deprotonate to form the [M-H]⁻ ion. A primary fragmentation pathway is the loss of carbon dioxide (CO₂, 44 Da).
Experimental Workflow: LC-MS
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chempap.org [chempap.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Determination of the residues of 3-methyl-quinoxaline-2-carboxylic acid and quinoxaline-2-carboxylic acid in animal origin foods by high performance liquid chromatography-tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Cell-Based Assays Using 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" in cell-based assays. This document offers a detailed framework for investigating the compound's potential as an anticancer agent, from initial cytotoxicity screening to elucidating its mechanism of action.
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acid Derivatives
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The versatility of this core allows for extensive chemical modifications to fine-tune its pharmacological profile. The subject of this guide, this compound, belongs to the 2-phenylquinoline-4-carboxylic acid subclass. Compounds with this particular substitution pattern have garnered significant interest for their potential to modulate key cellular pathways involved in cancer progression.[4][5]
Hypothesized Mechanism of Action: Targeting Epigenetic Regulators
While the precise molecular target of this compound is yet to be definitively elucidated, structurally related 2-phenylquinoline-4-carboxylic acid derivatives have been identified as inhibitors of histone deacetylases (HDACs) and sirtuins (SIRTs), particularly SIRT3.[4][5][6] These enzymes play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers. Inhibition of HDACs or sirtuins can lead to cell cycle arrest, induction of apoptosis, and suppression of tumor growth.
Therefore, it is hypothesized that this compound may exert its anticancer effects by inhibiting one or more of these epigenetic regulators. The following protocols are designed to test this hypothesis by assessing the compound's impact on cancer cell viability, cell cycle progression, and apoptosis.
Caption: Hypothesized mechanism of action for the test compound.
Safety Precautions
Quinoline derivatives may be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[7][8][9][10] It is imperative to handle this compound with appropriate safety measures in a laboratory setting.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of waste according to institutional and local regulations for chemical waste.[11]
Compound Preparation and Solubility Determination
The solubility of the test compound is a critical parameter for in vitro assays. For novel compounds where solubility is unknown, a systematic approach is recommended.
Recommended Solvents:
-
Dimethyl sulfoxide (DMSO): The most common solvent for preparing stock solutions of organic compounds for cell-based assays.
-
Ethanol: Can be used as an alternative solvent, but may have effects on cells at higher concentrations.
Protocol for Stock Solution Preparation:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in 100% DMSO.
-
To determine solubility, visually inspect the solution for any precipitate. If the compound does not fully dissolve, try gentle warming or sonication.
-
For cell-based assays, dilute the stock solution in cell culture medium to the desired final concentrations. The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Experimental Protocols
The following protocols are designed to assess the anticancer properties of this compound. A panel of cancer cell lines, such as MCF-7 (breast cancer), HeLa (cervical cancer), and K-562 (leukemia), is recommended for initial screening to identify sensitive cell types.[12][13]
Cell Viability Assessment using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[14][15] Metabolically active cells reduce the yellow MTT to a purple formazan product.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the effect of the compound on cell cycle progression by staining the cellular DNA with propidium iodide (PI) and analyzing the cell population distribution in different phases of the cell cycle using flow cytometry.[17][18][19][20][21]
Caption: Workflow for cell cycle analysis using PI staining.
Materials:
-
Treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (cold)
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 or 48 hours.
-
Cell Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix by dropwise addition of cold 70% ethanol while vortexing.[17] Incubate on ice for at least 30 minutes.
-
Washing: Centrifuge the fixed cells and wash twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in PBS containing RNase A and incubate for 30 minutes at room temperature to degrade RNA.
-
PI Staining: Add PI staining solution and incubate for 15-30 minutes in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence should be measured on a linear scale.
Apoptosis Detection by Annexin V Staining
This assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.[22][23][24] Co-staining with a viability dye like propidium iodide (PI) or DAPI allows for the differentiation between early apoptotic, late apoptotic, and necrotic cells.[25]
Caption: Workflow for apoptosis detection using Annexin V/PI staining.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or DAPI
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add the fluorescently labeled Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Data Presentation and Interpretation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of IC₅₀ Values from MTT Assay
| Cell Line | IC₅₀ (µM) after 48h |
| MCF-7 | [Insert Value] |
| HeLa | [Insert Value] |
| K-562 | [Insert Value] |
Table 2: Example of Cell Cycle Distribution Analysis
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 3: Example of Apoptosis Analysis
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | [Insert Value] | [Insert Value] | [Insert Value] |
| Compound (IC₅₀) | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial characterization of the biological activity of this compound. By systematically evaluating its effects on cell viability, cell cycle progression, and apoptosis, researchers can gain valuable insights into its potential as an anticancer agent and lay the groundwork for further mechanistic studies and drug development efforts.
References
-
Annexin V Stain Protocol. (n.d.). East Carolina University. Retrieved from [Link]
-
Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad. Retrieved from [Link]
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Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2013). Bio-protocol. Retrieved from [Link]
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DNA Cell Cycle Analysis with PI. (n.d.). University of Virginia. Retrieved from [Link]
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Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University College London. Retrieved from [Link]
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Annexin V PI Staining Guide for Apoptosis Detection. (2024). Boster Biological Technology. Retrieved from [Link]
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Propidium Iodide Staining of Cells for FACS Analysis. (n.d.). Bio-protocol. Retrieved from [Link]
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MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. Retrieved from [Link]
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Assay Guidance Manual: Cell Viability Assays. (2013). National Center for Biotechnology Information. Retrieved from [Link]
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Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
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Bioassays for anticancer activities. (2012). Methods in molecular biology. Retrieved from [Link]
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In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved from [Link]
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QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved from [Link]
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Safety Data Sheet: quinoline. (n.d.). Chemos GmbH & Co.KG. Retrieved from [Link]
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Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Cell-based Assays for Drug Discovery. (n.d.). Reaction Biology. Retrieved from [Link]
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Hui, Q., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Cell-culture based test systems for anticancer drug screening. (2020). EurekAlert!. Retrieved from [Link]
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QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie. Retrieved from [Link]
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Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]
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Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. (2022). Bohrium. Retrieved from [Link]
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Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2023). The Journal of Organic Chemistry. Retrieved from [Link]
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Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved from [Link]
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Application Notes and Protocols: High-Throughput Screening of Quinololine Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Introduction: Targeting a Key Metabolic Choke Point in Disease
Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate.[1][2] This pathway is fundamental for the synthesis of DNA, RNA, glycoproteins, and phospholipids.[2][3] While most normal, quiescent cells can utilize the pyrimidine salvage pathway to meet their metabolic needs, rapidly proliferating cells, such as cancer cells, activated lymphocytes, and certain parasites, are heavily dependent on the de novo synthesis pathway.[3][4] This dependency makes DHODH a highly attractive therapeutic target for a range of diseases, including cancer, autoimmune disorders, and viral infections.[4][5][6][7]
Inhibition of DHODH effectively depletes the intracellular pool of pyrimidines, leading to cell cycle arrest and reduced proliferation in these rapidly dividing cells.[8] Quinololine derivatives have emerged as a promising class of small molecules that exhibit potent inhibitory activity against human DHODH (hDHODH).[3][9][10] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on how to perform a robust in vitro enzymatic assay to screen for and characterize quinoline-based DHODH inhibitors. Additionally, a protocol for a cell-based viability assay is included to assess the cytotoxic effects of these compounds.
The DHODH Catalytic Reaction and Inhibition by Quinololine Derivatives
The DHODH-catalyzed reaction is a key redox process occurring on the inner mitochondrial membrane, linking pyrimidine biosynthesis to the electron transport chain.[1][2]
Figure 1: Mechanism of DHODH catalysis and inhibition.
Part 1: In Vitro Enzymatic Inhibition Assay
This spectrophotometric assay measures the activity of recombinant human DHODH by monitoring the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP).[11][12] The decrease in absorbance of DCIP at 600-650 nm is directly proportional to the rate of dihydroorotate oxidation.
Principle of the Assay
In the presence of the substrate dihydroorotate and a ubiquinone analog (e.g., Coenzyme Q10 or decylubiquinone), DHODH catalyzes the transfer of electrons to DCIP, causing a measurable color change. When an inhibitor, such as a quinoline derivative, binds to DHODH, this electron transfer is blocked, resulting in a reduced rate of DCIP reduction.
Materials and Reagents
-
Recombinant human DHODH (a truncated form for improved solubility is recommended)[11]
-
Quinololine derivative compounds
-
L-Dihydroorotic acid (DHO)[12]
-
Coenzyme Q10 (CoQ10) or Decylubiquinone[11]
-
2,6-dichloroindophenol (DCIP)[11]
-
Tris-HCl buffer (pH 8.0)[11]
-
Potassium chloride (KCl)
-
Triton X-100
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates[12]
-
Microplate spectrophotometer[12]
Detailed Protocol
1. Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.[11] Prepare a sufficient volume for all assays.
-
Recombinant hDHODH Solution: Dilute the recombinant human DHODH stock solution in Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically but a starting point of 5-10 nM is common.
-
Quinololine Derivative Stock Solutions: Prepare 10 mM stock solutions of the quinoline derivatives in 100% DMSO.
-
Serial Dilutions of Inhibitors: Perform serial dilutions of the quinoline derivative stock solutions in Assay Buffer to achieve a range of desired concentrations for IC50 determination. Ensure the final DMSO concentration in the assay does not exceed 1%.
-
Substrate/Cofactor Mix: Prepare a fresh solution containing 500 µM Dihydroorotate, 100 µM Coenzyme Q10, and 200 µM DCIP in Assay Buffer.[11][12] This mix should be prepared shortly before use and protected from light.
2. Assay Procedure:
Figure 2: Workflow for the in vitro DHODH inhibition assay.
Step-by-Step Method:
-
Add 2 µL of the serially diluted quinoline derivative solutions to the wells of a 96-well plate.[12]
-
Include control wells:
-
Add 178 µL of the diluted recombinant human DHODH solution to each well.[12]
-
Pre-incubate the plate for 30 minutes at 25°C to allow for the binding of the inhibitor to the enzyme.[11][13]
-
Initiate the enzymatic reaction by adding 20 µL of the Substrate/Cofactor Mix to each well.[12]
-
Immediately begin measuring the decrease in absorbance at 600-650 nm over a period of 10-15 minutes at 25°C using a microplate reader in kinetic mode.[11][12]
Data Analysis and Interpretation
-
Calculate Initial Velocity: Determine the initial reaction velocity (V₀) for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Normalize Data: Express the initial velocities as a percentage of the vehicle control (100% activity).
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[14]
| Quinololine Derivative | IC50 (nM)[3][9] |
| Compound A | 9.7 |
| Compound B | 25.4 |
| Compound C | 156.2 |
| Brequinar (Control) | 5.2[15] |
Table 1: Example of IC50 values for quinoline derivatives against hDHODH.
Part 2: Cell-Based Viability Assay (MTT Assay)
To assess whether the inhibition of DHODH by quinoline derivatives translates to a cytotoxic or anti-proliferative effect in a cellular context, a cell viability assay such as the MTT assay is recommended.[16][17]
Principle of the Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes, primarily in the mitochondria of viable cells, reduce the yellow MTT to purple formazan crystals.[16] The amount of formazan produced is directly proportional to the number of living cells.[16]
Materials and Reagents
-
Cancer cell line (e.g., HL-60, A549, or another rapidly proliferating line)
-
Complete cell culture medium
-
Quinololine derivative compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Detailed Protocol
1. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.[18]
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[12]
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]
2. Compound Treatment:
-
Prepare serial dilutions of the quinoline derivatives in complete cell culture medium. The final DMSO concentration should be kept below 0.1%.[12]
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the quinoline derivatives or DMSO as a vehicle control.[12]
-
Incubate the cells for 48-72 hours.[11]
3. MTT Assay Procedure:
-
After the incubation period, add 10 µL of the MTT solution (final concentration 0.5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[19]
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Read the absorbance at 570-590 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
Data Analysis and Interpretation
-
Calculate Cell Viability: Subtract the absorbance of the blank wells (medium only) from all other readings. Express the absorbance values of the treated wells as a percentage of the vehicle control (100% viability).
-
GI50 Determination: Plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Troubleshooting and Considerations
-
Inconsistent Enzymatic Assay Results: Ensure the stability of the recombinant DHODH enzyme. Prepare fresh substrate/cofactor mix for each experiment. Verify the final DMSO concentration is consistent across all wells.[20]
-
Low Signal in MTT Assay: Optimize cell seeding density; too few cells will result in a weak signal.[16] Ensure the MTT incubation time is sufficient for formazan crystal formation.
-
Compound Solubility: Some quinoline derivatives may have limited solubility in aqueous solutions. Ensure complete dissolution in DMSO before preparing serial dilutions.
-
On-Target Confirmation: To confirm that the observed cellular effects are due to DHODH inhibition, a rescue experiment can be performed by supplementing the culture medium with exogenous uridine.[15] Uridine can be utilized by the pyrimidine salvage pathway, bypassing the block in the de novo synthesis pathway.[15]
Conclusion
The protocols detailed in this application note provide a robust framework for the in vitro screening and cellular characterization of quinoline derivatives as DHODH inhibitors. The enzymatic assay allows for the direct assessment of compound potency (IC50), while the cell-based assay provides crucial information on the impact of these compounds on cell viability and proliferation (GI50). By following these detailed methodologies, researchers can effectively identify and advance promising DHODH inhibitors for further drug development.
References
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- Anonymous. (2023, November 23).
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- Abcam. (n.d.). MTT assay protocol.
- Anonymous. (n.d.). Design, synthesis and pharmacological evaluation of novel substituted quinoline-2-carboxamide derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents. PubMed.
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- MedlinePlus. (2025, March 13). DHODH gene.
- CLYTE Technologies. (2025, December 24).
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- Benchchem. (n.d.). Application Notes and Protocols for Measuring DHODH-IN-11 Efficacy.
- Anonymous. (2019, April 1). Synthesis of 2-,4,-6-, and/or 7-substituted quinoline derivatives as human dihydroorotate dehydrogenase (hDHODH) inhibitors and anticancer agents: 3D QSAR-assisted design. PubMed.
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- Wang, J., Diao, Y., Zhu, J., et al. (2016). Biological evaluation of quinoline derivatives as inhibitors of human dihydroorotate dehydrogenase. East China Normal University.
- Wikipedia. (n.d.).
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- Sykes, D. B. (n.d.). The emergence of dihydroorotate dehydrogenase (DHODH) as a therapeutic target in acute myeloid leukemia. PMC - NIH.
- Creative Biogene. (n.d.). Protocol for Cell Viability Assays: CCK-8 and MTT.
- Anonymous. (2020, May 7). Use of Dihydroorotate Dehydrogenase Inhibitors for Treatment of Autoimmune Diseases and Cancer. PMC - NIH.
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- Anonymous. (2025, November 17). The Growing Impact of DHODH Inhibitors in Therapeutic Development.
- Anonymous. (2025, October 27). Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy. NIH.
- Anonymous. (2024, January 13).
- Anonymous. (2025, February 17). The Role of DHODH in Cellular Metabolism and Disease Therapeutics.
- springermedizin.de. (n.d.). DHODH and cancer: promising prospects to be explored.
- ACS Publications. (2019, March 12).
- Anonymous. (n.d.). Mitochondrial DHODH regulates hypoxia-inducible factor 1 expression in OTSCC. NIH.
- Benchchem. (n.d.). Troubleshooting inconsistent results in Dhodh-IN-1 experiments.
- bioRxiv. (2022, May 5). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors.
- ACS Publications. (2021, November 3). Identification of Dihydroorotate Dehydrogenase Inhibitors Indoluidins That Inhibit Cancer Cell Growth. ACS Chemical Biology.
- Anonymous. (2025, October 17). Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay.
- Reddit. (2025, April 10). Help with determining IC50 for enzyme inhibitors : r/Biochemistry.
- PubMed Central. (n.d.).
- PubMed Central. (2025, July 12). Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics.
- Benchchem. (n.d.). Troubleshooting inconsistent results in Dhodh-IN-16 experiments.
- PubMed Central. (2023, September 15). Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling.
- PubMed Central. (2017, January 13).
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Application Note: High-Throughput Screening of Novel Quinoline Compounds for Selective COX-2 Inhibition
Introduction: The Imperative for Selective COX-2 Inhibitors and the Promise of Quinoline Scaffolds
The cyclooxygenase (COX) enzyme is a critical mediator in the biosynthesis of prostaglandins, lipid compounds involved in a host of physiological and pathological processes.[1] Two primary isoforms exist: COX-1, a constitutively expressed enzyme responsible for homeostatic functions like protecting the gastrointestinal lining and mediating platelet aggregation, and COX-2, an isoform that is typically undetectable in most tissues but is rapidly induced at sites of inflammation.[2][3] The therapeutic anti-inflammatory, analgesic, and antipyretic effects of nonsteroidal anti-inflammatory drugs (NSAIDs) are primarily achieved through the inhibition of COX-2.[1][4]
However, the gastrointestinal side effects associated with traditional NSAIDs, such as ulceration and bleeding, stem from the concurrent inhibition of the protective COX-1 isoform.[4][5] This understanding spurred the development of selective COX-2 inhibitors (coxibs) to offer a safer therapeutic window.[6] Despite initial success, cardiovascular risks associated with some coxibs have highlighted the need for novel chemical scaffolds with improved selectivity and safety profiles.[6][7]
The quinoline framework has emerged as a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including anti-inflammatory properties.[8][9] The structural versatility of the quinoline ring allows for substitutions that can be tailored to target specific enzymes, making it an attractive starting point for the design of novel COX-2 inhibitors.[10][11] This application note provides a detailed protocol for the primary screening and secondary validation of novel quinoline compounds to identify potent and selective COX-2 inhibitors.
Scientific Principle: The COX Peroxidase-Based Assay
The screening protocol described herein leverages the dual-function nature of the COX enzyme, which possesses both a cyclooxygenase and a peroxidase active site.[12] The cyclooxygenase function converts arachidonic acid to the unstable intermediate Prostaglandin G2 (PGG2). Subsequently, the peroxidase function reduces PGG2 to Prostaglandin H2 (PGH2).[13]
This assay measures the peroxidase activity colorimetrically. It utilizes a chromogenic substrate, N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which, in the presence of the peroxidase activity of COX, is oxidized to produce a stable, colored product.[14][15] The intensity of this color, measured spectrophotometrically at 590 nm, is directly proportional to the peroxidase activity. Potential inhibitors will block this reaction, resulting in a reduced colorimetric signal. This method provides a robust, high-throughput compatible means to quantify COX inhibition.[16]
The Screening Cascade: From Primary Hits to Validated Leads
A successful screening campaign follows a logical progression or "cascade" to efficiently identify and validate promising compounds. This approach minimizes resource expenditure by using a high-throughput primary assay to identify all potential inhibitors ("hits") and then subjecting these hits to more rigorous secondary and selectivity assays to confirm their activity and specificity.
Caption: The drug discovery screening cascade.
Detailed Protocol: Primary COX-2 Inhibitor Screening
This protocol is designed for a 96-well plate format and is based on the principles of commercially available colorimetric inhibitor screening kits.[15][17]
Materials & Reagents
-
Enzymes: Human recombinant COX-2, Ovine COX-1 (for selectivity assay)
-
Buffer: 0.1 M Tris-HCl, pH 8.0
-
Cofactor: Hemin
-
Substrate: Arachidonic Acid
-
Chromogen: N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD)
-
Test Compounds: Novel quinoline derivatives dissolved in DMSO (10 mM stock)
-
Control Inhibitor: Celecoxib (selective COX-2 inhibitor)[7]
-
Equipment: 96-well microplate reader capable of measuring absorbance at 590 nm, multichannel pipettes.
Experimental Workflow
Caption: Step-by-step experimental workflow for the colorimetric assay.
Step-by-Step Procedure
-
Reagent Preparation: Prepare all reagents according to manufacturer specifications. Dilute Assay Buffer (10X) to 1X with HPLC-grade water. Prepare working solutions of Hemin, COX-2 enzyme, and test compounds in 1X Assay Buffer. Ensure final DMSO concentration in the well is ≤1% to avoid solvent effects.
-
Plate Setup: Set up the 96-well plate as follows for each condition (in triplicate):
-
Background Wells: 160 µL Assay Buffer, 10 µL Hemin. (Used for blank subtraction).
-
100% Initial Activity (No Inhibitor) Wells: 150 µL Assay Buffer, 10 µL Hemin, 10 µL COX-2 Enzyme.
-
Inhibitor Wells: 140 µL Assay Buffer, 10 µL Hemin, 10 µL Test Compound (or Control Inhibitor), 10 µL COX-2 Enzyme.
-
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at room temperature for 10 minutes to allow inhibitors to bind to the enzyme.
-
Reaction Initiation: Add 10 µL of Arachidonic Acid substrate to all wells except the Background wells.
-
Reaction Incubation: Incubate for 2 minutes at room temperature.
-
Color Development: Add 10 µL of the colorimetric substrate (TMPD) to all wells.
-
Read Plate: Immediately begin reading absorbance at 590 nm every minute for 5 minutes to monitor the reaction kinetics. Use the linear portion of the curve for calculations.
Data Analysis and Interpretation
Calculating Percent Inhibition
The rate of reaction is determined by the change in absorbance over time (ΔAbs/min).
-
Correct for Background: Subtract the average rate of the Background wells from all other wells.
-
Calculate Percent Inhibition: Use the following formula: % Inhibition = [(Rate of 100% Activity - Rate of Inhibitor) / Rate of 100% Activity] * 100
IC50 Determination and Selectivity Index
For compounds showing significant inhibition (e.g., >50%) in the primary screen, a dose-response curve must be generated.
-
Dose-Response Assay: Repeat the assay protocol using a serial dilution (e.g., 8-point, 3-fold dilution) of the hit compound.
-
IC50 Calculation: Plot Percent Inhibition versus the log of inhibitor concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.[18][19] A lower IC50 value indicates a more potent inhibitor.[20]
-
Selectivity Assay: Perform the identical dose-response experiment using the COX-1 enzyme.
-
Selectivity Index (SI): The SI is a critical measure of isozyme specificity. It is calculated as: SI = IC50 (COX-1) / IC50 (COX-2)
A higher SI value indicates greater selectivity for COX-2, which is the desired therapeutic profile.[5] For example, the well-known selective inhibitor Celecoxib has a selectivity ratio of approximately 30.[21]
Sample Data Presentation
The results should be summarized in a clear, tabular format to allow for easy comparison of potency and selectivity.
| Compound | COX-2 IC50 (nM) | COX-1 IC50 (nM) | Selectivity Index (SI) |
| Quinoline-A01 | 45 | 9,500 | 211 |
| Quinoline-A02 | 350 | 4,200 | 12 |
| Quinoline-B01 | 98 | > 20,000 | > 204 |
| Celecoxib (Control) | 52 | 15,100 | 290 |
In this hypothetical data, Quinoline-A01 and Quinoline-B01 emerge as promising leads due to their high potency against COX-2 and significant selectivity over COX-1, comparable or superior to the control compound.
Conclusion and Forward Look
This application note provides a comprehensive and robust framework for the initial stages of discovering novel, selective COX-2 inhibitors from a library of quinoline compounds. The described colorimetric assay offers a reliable, high-throughput method for primary screening, while the subsequent IC50 determination and selectivity profiling protocols are essential for validating and prioritizing hits. Compounds identified through this cascade, such as the hypothetical Quinoline-A01 and Quinoline-B01, would be strong candidates for advancement into more complex biological systems, including cell-based assays for inflammation and off-target liability panels, to further characterize their therapeutic potential.
References
-
National Center for Biotechnology Information. (n.d.). Celecoxib. StatPearls - NCBI Bookshelf. Retrieved from [Link]
-
Pal, M. (2018). Medicinal Chemistry of Quinolines As Emerging Anti-inflammatory Agents: An Overview. ResearchGate. Retrieved from [Link]
-
Pal, M. (2012). Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview. PubMed. Retrieved from [Link]
-
Mukherjee, S., & Pal, M. (2013). Quinolines: a new hope against inflammation. Drug Discovery Today. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyclooxygenase-2. Retrieved from [Link]
-
Singh, L., et al. (2024). Quinoline and their Derivatives as Anti-Inflammatory Agents. Bentham Science Publishers. Retrieved from [Link]
-
Cleveland Clinic. (n.d.). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
Simon, L. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. Retrieved from [Link]
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Al-Ostath, O. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Retrieved from [Link]
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Wikipedia. (n.d.). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
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Kalgutkar, A. S., et al. (2005). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Brieflands. Retrieved from [Link]
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Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics. Retrieved from [Link]
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Kumar, A., et al. (2009). Perspective assessment of COX-1 and COX-2 selectivity of nonsteroidal anti-inflammatory drugs from clinical practice: use of genetic function approximation. PubMed. Retrieved from [Link]
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Casturi, S. R., et al. (2005). Development of COX-2 Selective Inhibitors - Therapeutic Perspectives. Current Medicinal Chemistry - Immunology, Endocrine & Metabolic Agents. Retrieved from [Link]
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Vishwakarma, R. K., & Negi, D. S. (2020). THE DEVELOPMENT OF COX-1 AND COX-2 INHIBITORS: A REVIEW. International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]
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Hawkey, C. J. (2001). COX-1 and COX-2 inhibitors. PubMed. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Antibacterial Activity of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Introduction: The Promise of Novel Quinolone Scaffolds in an Era of Resistance
The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health. The quinolone class of antibiotics has long been a cornerstone in the treatment of bacterial infections, primarily through their targeted inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication.[1][2][3] This mechanism ultimately leads to the fragmentation of the bacterial chromosome and cell death.[2] The core structure, a bicyclic heteroaromatic system, lends itself to diverse chemical modifications that can enhance antibacterial spectrum and potency.[4][5] The compound of interest, 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid , represents a novel synthetic quinolone derivative. Its unique substitution pattern, particularly the aryl group at the C-2 position, suggests the potential for significant antibacterial activity, a hypothesis supported by structure-activity relationship studies on similar 2-phenyl-quinoline-4-carboxylic acid derivatives.[5][6][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to rigorously evaluate the in vitro antibacterial properties of this novel compound. The protocols herein are grounded in the authoritative standards set by the Clinical and Laboratory Standards Institute (CLSI), ensuring that the data generated is robust, reproducible, and comparable to international benchmarks.[8][9][10] We will detail the methodologies for determining the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC), two fundamental parameters that define a compound's antibacterial profile.
Mechanism of Action: A Primer on Quinolone Activity
Quinolone antibiotics function by disrupting the intricate process of bacterial DNA replication.[4][11] Their primary targets are two essential type II topoisomerase enzymes:
-
DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a crucial step for relieving torsional stress during DNA unwinding for replication and transcription.
-
Topoisomerase IV: This enzyme's main role is in the decatenation of daughter chromosomes following DNA replication, allowing for their proper segregation into daughter cells.[3]
Quinolones bind to the complex formed between these enzymes and the bacterial DNA, trapping them in a state where the DNA is cleaved.[2] By inhibiting the subsequent re-ligation step, the drugs convert these essential enzymes into toxic agents that generate permanent double-stranded DNA breaks, ultimately leading to a bactericidal effect.[4]
Experimental Workflow for Antibacterial Profiling
The systematic evaluation of a novel antibacterial agent follows a logical progression from determining its inhibitory capacity to assessing its cidal activity. This workflow ensures a comprehensive understanding of the compound's potential.
Caption: Overall workflow for determining MIC and MBC.
Part 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[12] This is a fundamental measure of a compound's potency. The broth microdilution method, as recommended by CLSI, is a reliable and high-throughput technique for this purpose.[9][12]
Protocol 1: Broth Microdilution for MIC Determination
Materials:
-
This compound (Test Compound)
-
Dimethyl Sulfoxide (DMSO, sterile)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Incubator (35-37°C)
-
Multichannel pipette
Procedure:
-
Preparation of Test Compound Stock Solution:
-
Accurately weigh the test compound and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). The final concentration of DMSO in the assay wells should not exceed 1%, as higher concentrations can inhibit bacterial growth.
-
Further dilute this stock solution in CAMHB to create a working stock at a concentration that is typically 100 times the expected MIC.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.
-
Transfer the colonies to a tube containing sterile saline or PBS.
-
Vortex gently to create a smooth suspension.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this standardized suspension 1:150 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Microtiter Plate Setup:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the working stock solution of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no compound).
-
Well 12 will serve as the sterility control (no bacteria).
-
-
Inoculation and Incubation:
-
Using a multichannel pipette, add 100 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12.
-
The final volume in each well (1-11) is now 200 µL.
-
Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.
-
-
Reading the MIC:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the first clear well).[12]
-
Part 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This assay distinguishes between bacteriostatic agents (which inhibit growth) and bactericidal agents (which kill bacteria).
Protocol 2: MBC Determination
Materials:
-
MIC plate from Protocol 1
-
Tryptic Soy Agar (TSA) plates or other suitable non-selective growth medium
-
Sterile pipette tips or a multi-pronged inoculator
-
Incubator (35-37°C)
Procedure:
-
Subculturing from MIC Wells:
-
Following the determination of the MIC, select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Also, select the growth control well (well 11 from the MIC plate).
-
Mix the contents of each selected well thoroughly.
-
-
Plating for Viability:
-
Aseptically transfer a fixed volume (typically 10-100 µL) from each of these wells onto a separate, clearly labeled TSA plate.
-
Spread the inoculum evenly across the surface of the agar.
-
-
Incubation:
-
Incubate the TSA plates at 35-37°C for 18-24 hours, or until colonies are clearly visible on the plate from the growth control well.
-
-
Reading the MBC:
-
Count the number of colonies on each plate.
-
The MBC is the lowest concentration of the test compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[13] For practical purposes, it is often defined as the lowest concentration that yields no more than 0.1% of the original inoculum's viable colonies.
-
Data Analysis and Interpretation
The relationship between the MIC and MBC is crucial for classifying the antibacterial effect of the compound.
Caption: Decision tree for interpreting MIC and MBC results.
An agent is generally considered bactericidal if the MBC is no more than four times the MIC (MBC/MIC ratio ≤ 4).[13][15] If the MBC is greater than four times the MIC, the agent is typically regarded as bacteriostatic .
Data Presentation
All quantitative data should be summarized in a clear, tabular format for easy comparison.
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
| E. coli ATCC 25922 | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
| [Other Strain] | [Insert Data] | [Insert Data] | [Calculate] | [Bactericidal/Bacteriostatic] |
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Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives . PubMed. [Link]
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Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole . PubMed. [Link]
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Antimicrobial Susceptibility Testing . Clinical and Laboratory Standards Institute (CLSI). [Link]
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Application Note: Evaluating the Anticancer Proliferation Activity of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this class have been extensively investigated for their therapeutic potential, demonstrating antibacterial, antimalarial, and notably, anticancer properties.[1][2] The anticancer effects of these derivatives are often attributed to their ability to interfere with fundamental cellular processes required for tumor growth and proliferation.[2][3]
Mechanistically, quinoline derivatives have been shown to act as inhibitors of critical enzymes such as topoisomerases, which are essential for resolving DNA topological problems during replication, and histone deacetylases (HDACs), which play a key role in the epigenetic regulation of gene expression.[3][4][5][6][7] By targeting these pathways, these compounds can induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth.[2]
This application note provides a detailed guide for evaluating the anticancer proliferation activity of a novel compound, 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid . We will outline a strategic workflow, from initial cytotoxicity screening to assessing long-term clonogenic potential. The protocols provided are designed to be robust and self-validating, offering researchers a comprehensive framework for characterizing the antiproliferative profile of this and similar investigational molecules.
Hypothesized Mechanisms of Action
Based on the established activities of related quinoline derivatives, we can hypothesize several potential mechanisms by which this compound may exert its anticancer effects. These hypotheses will inform our choice of cell lines and the interpretation of our experimental results.
-
Inhibition of Receptor Tyrosine Kinases (RTKs): The aberrant activity of RTKs like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) is a hallmark of many cancers.[8][9] These receptors drive signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which promote uncontrolled cell proliferation, survival, and angiogenesis.[8][9][10][11] Given the structural similarities to known kinase inhibitors, our test compound could potentially interfere with these critical oncogenic pathways.
-
Topoisomerase Inhibition: Topoisomerases are vital for cell division, and their inhibition can lead to DNA damage and subsequent cell death.[3][4] Several quinoline derivatives have been identified as potent topoisomerase inhibitors, making this a plausible mechanism of action for our compound of interest.[3][5][12][13]
The following diagram illustrates the potential signaling pathways that may be targeted by this compound.
Caption: Hypothesized molecular targets for the test compound.
Experimental Workflow: A Multi-Assay Approach
To comprehensively assess the antiproliferative activity of this compound, we recommend a tiered approach. This workflow begins with broad cytotoxicity screening and progresses to more specific assays that measure long-term effects on cell survival and proliferation.
Caption: Tiered experimental workflow for antiproliferative assessment.
Part 1: Short-Term Cytotoxicity Screening
The initial step is to determine the concentration-dependent cytotoxic effect of the compound on various cancer cell lines. We will describe two robust and widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[14][15][16]
Protocol 1A: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in viable cells.[14] The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HeLa)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium from a concentrated stock in DMSO. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include vehicle-only and medium-only controls.[17]
-
Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking.[19]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 1B: Sulforhodamine B (SRB) Assay
The SRB assay is a method for determining cell density based on the measurement of total cellular protein content.[15][16] The bright pink aminoxanthene dye, Sulforhodamine B, binds to basic amino acids in cellular proteins under mildly acidic conditions.[20]
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound and DMSO
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM, pH 10.5)
-
1% Acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol.
-
Cell Fixation: Gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[21][22]
-
Washing: Carefully wash the plates five times with slow-running tap water or 1% acetic acid to remove TCA and excess medium.[20][22] Air dry the plates completely.
-
SRB Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.[20][22]
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[20][21] Air dry the plates again.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.[21][22]
-
Absorbance Measurement: Read the absorbance at 510 nm.[15][21]
Part 2: Long-Term Clonogenic Survival Assay
The clonogenic assay, or colony formation assay, is an in vitro cell survival assay based on the ability of a single cell to grow into a colony.[23] It is the gold standard for measuring the effectiveness of cytotoxic agents on cell reproductive integrity.[23][24] This assay distinguishes between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.
Protocol 2: Colony Formation Assay
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compound and DMSO
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Crystal violet staining solution (0.5% w/v in methanol)
-
6-well plates
Procedure:
-
Cell Seeding: Prepare a single-cell suspension. Seed a low, predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates containing 2 mL of complete medium. The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
-
Treatment: Allow cells to attach for 24 hours. Then, replace the medium with fresh medium containing various concentrations of the test compound.
-
Incubation: Incubate the plates for 10-14 days at 37°C, 5% CO2. The medium can be replaced every 3-4 days if necessary. Incubation should continue until the colonies in the control wells are visible to the naked eye (typically containing at least 50 cells).[24]
-
Fixation and Staining:
-
Washing and Counting:
-
Carefully wash the plates with tap water to remove excess stain and allow them to air dry.
-
Count the number of colonies (a cluster of ≥50 cells) in each well.[24]
-
Data Analysis and Interpretation
IC50 Determination (MTT & SRB Assays)
The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition in vitro.[25]
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank))
-
-
Generate Dose-Response Curve: Plot the percent inhibition as a function of the logarithm of the compound concentration.
-
Calculate IC50: Use non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value.[26][27] This can be performed using software such as GraphPad Prism or an Excel add-in.[26][27]
Table 1: Example Data Summary for IC50 Determination
| Cancer Cell Line | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Breast) | MTT | 72 | Value |
| A549 (Lung) | MTT | 72 | Value |
| HeLa (Cervical) | SRB | 72 | Value |
Analysis of Colony Formation Assay
-
Plating Efficiency (PE):
-
PE = (Number of colonies counted in control wells / Number of cells seeded in control wells) * 100%
-
-
Surviving Fraction (SF):
-
SF = (Number of colonies counted in treated wells) / (Number of cells seeded in treated wells * (PE / 100))
-
Plot the surviving fraction against the drug concentration to visualize the long-term impact on cell reproductive capability.
Conclusion and Future Directions
This application note provides a comprehensive framework for the initial evaluation of the antiproliferative effects of this compound. By employing a combination of short-term cytotoxicity assays and a long-term clonogenic survival assay, researchers can obtain a robust and multi-faceted understanding of the compound's anticancer potential.
Positive results, indicated by low micromolar IC50 values and a significant reduction in the surviving fraction in the colony formation assay, would warrant further investigation into the specific molecular mechanisms of action. Subsequent studies could include cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and targeted biochemical assays to validate the hypothesized inhibition of pathways such as EGFR, VEGFR, or topoisomerases. This structured approach ensures a thorough and efficient preclinical assessment of novel anticancer drug candidates.
References
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Melhim, M. et al. (2021). The vascular endothelial growth factor (VEGF) and its receptor (VEGFR) signaling in angiogenesis: A crucial target for anti- and pro-angiogenic therapies. Human Cell. Available at: [Link]
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Vidyadhari, V. (2018). Principles & Applications of cell viability assays (MTT Assays). Slideshare. Available at: [Link]
-
CORE. (Date not available). Development of novel hybrid phosphorated quinoline derivatives as topoisomerase 1B inhibitors with antiproliferative activity. Available at: [Link]
-
Kasinski, A. et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol. Available at: [Link]
-
Laakkonen, P. et al. (2007). Vascular endothelial growth factor receptor 3 (VEGFR-3) is involved in tumor angiogenesis and growth. Cancer Research. Available at: [Link]
-
Creative Bioarray. (Date not available). Sulforhodamine B (SRB) Assay Protocol. Available at: [Link]
-
Du, Z. et al. (2019). Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model. Bioorganic Chemistry. Available at: [Link]
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Lee, H. G. & Wang, X. (2018). Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways. International Journal of Molecular Sciences. Available at: [Link]
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Wee, P. & Wang, Z. (2017). Targeting the EGFR signaling pathway in cancer therapy. Expert Opinion on Therapeutic Targets. Available at: [Link]
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Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols. Available at: [Link]
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AntBio. (2025). Six Common Methods for Cell Viability Assay: Principles, Applications. Available at: [Link]
-
IRIS. (Date not available). Quinolino[3,4-b]quinoxalines and pyridazino[4,3-c]quinoline derivatives: Synthesis, inhibition of topoisomerase IIa, G-quadruplex binding and cytotoxic properties. Available at: [Link]
-
Bio-protocol. (2013). Clonogenic Assay. Available at: [Link]
-
Khan, I. et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. European Journal of Medicinal Chemistry. Available at: [Link]
-
Vichai, V. & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. PubMed. Available at: [Link]
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AntBio. (2025). Unleashed Carcinogenic Molecules: How the EGFR Signaling Pathway Drives Tumor Growth and Becomes a Target for Precision Therapy. Available at: [Link]
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Kundu, B. et al. (2019). Discovery and Mechanistic Study of Tailor-Made Quinoline Derivatives as Topoisomerase 1 Poison with Potent Anticancer Activity. ResearchGate. Available at: [Link]
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Cell Biolabs. (Date not available). Soft Agar Assay for Colony Formation Protocol. Available at: [Link]
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Sharma, A. et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Creative Diagnostics. (Date not available). EGF/EGFR Signaling Pathway. Available at: [Link]
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Wikipedia. (Date not available). IC50. Available at: [Link]
-
Shindy, H. A. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. Available at: [Link]
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Horton, T. (1994). MTT Cell Assay Protocol. Available at: [Link]
-
Protocols.io. (2023). SRB assay for measuring target cell killing V.1. Available at: [Link]
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Science Gateway. (Date not available). How to calculate IC50. Available at: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Available at: [Link]
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ResearchGate. (2016). How to calculate IC50 for my dose response?. Available at: [Link]
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Ellis, L. M. & Hicklin, D. J. (2007). Vascular Endothelial Growth Factor and Vascular Endothelial Growth Factor Receptor Inhibitors as Anti-Angiogenic Agents in Cancer Therapy. Current Pharmaceutical Design. Available at: [Link]
-
Wang, Y. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Liang, W. C. et al. (2006). The vascular endothelial growth factor receptor (VEGFR-1) supports growth and survival of human breast carcinoma. International Journal of Cancer. Available at: [Link]
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baseclick GmbH. (Date not available). Cell Viability Assay | Essential Methods & Applications. Available at: [Link]
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Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]
-
PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Available at: [Link]
-
OriginLab. (2022). How to compute EC50 C50 in Dose Response fitting. Available at: [Link]
-
GraphPad. (Date not available). 50% of what? How exactly are IC50 and EC50 defined?. Available at: [Link]
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ResearchGate. (2025). The Vascular Endothelial Growth Factor Receptor (VEGFR) and Cancer. Available at: [Link]
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Franken, N. A. et al. (2006). Clonogenic assay of cells in vitro. Nature Protocols. Available at: [Link]
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JoVE. (2014). Video: The Soft Agar Colony Formation Assay. Available at: [Link]
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Wang, Y. et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Mastering the Preparation of Stock Solutions for 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid: An Application Guide
Introduction
For researchers, scientists, and professionals engaged in drug development, the precise and reliable preparation of stock solutions is a foundational laboratory practice. This guide provides a detailed protocol and technical insights for creating stable and accurate stock solutions of the novel compound 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid . Given the structural characteristics of this molecule, particularly its quinoline-4-carboxylic acid core, challenges such as poor aqueous solubility are anticipated. This document outlines a systematic approach to first determine an optimal solvent and concentration, followed by a robust protocol for stock solution preparation, ensuring the integrity and reproducibility of your experiments.
Quinoline derivatives are known for their diverse biological activities, but they can also present challenges in handling, such as sensitivity to light and temperature.[1] Furthermore, as a carboxylic acid, the solubility of this compound is expected to be highly dependent on pH.[2] This guide will address these factors to ensure the generation of a reliable stock solution.
Physicochemical Properties and Solvent Selection Rationale
The molecular structure of this compound, with its aromatic rings and carboxylic acid group, suggests low solubility in aqueous solutions at neutral or acidic pH. The butoxyphenyl and dimethylquinoline moieties contribute to the molecule's hydrophobicity. For such compounds, organic solvents are typically required to achieve a desirable stock concentration.
Table 1: Predicted Physicochemical Properties and Recommended Solvents
| Property | Predicted Characteristic | Rationale & Recommended Solvents |
| Aqueous Solubility | Low | The large hydrophobic surface area suggests poor solubility in water.[3] |
| pKa (Carboxylic Acid) | ~4-5 (estimated) | The carboxylic acid group will be protonated at acidic pH, reducing solubility. Solubility will increase at basic pH due to deprotonation. |
| Recommended Solvents | 1. Dimethyl Sulfoxide (DMSO) 2. Ethanol (EtOH) 3. N,N-Dimethylformamide (DMF) | DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of organic molecules and is a common choice for poorly soluble drug candidates.[4][5] Ethanol is a less toxic alternative, but may offer lower solubility. DMF is another strong polar aprotic solvent, but is generally more toxic than DMSO. |
| Stability | Potential sensitivity to light and temperature. | Quinoline compounds can degrade upon exposure to light (photodegradation) or heat.[1] Solutions should be stored protected from light and at low temperatures. |
Experimental Workflow for Solubility Determination and Stock Preparation
The following workflow provides a systematic approach to preparing a stock solution of a novel compound with unknown solubility.
Caption: Workflow for solubility testing and stock solution preparation.
Protocol 1: Determining Approximate Solubility
Objective: To empirically determine the solubility of this compound in a selected organic solvent (e.g., DMSO) to establish a maximum practical stock concentration.
Materials:
-
This compound powder
-
Anhydrous (Biotech Grade) Dimethyl Sulfoxide (DMSO)
-
Microcentrifuge tubes (1.5 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Sonicator bath
Methodology:
-
Preparation: Accurately weigh approximately 1-2 mg of the compound into a pre-weighed microcentrifuge tube. Record the exact mass.
-
Initial Solvent Addition: Add a small, precise volume of DMSO (e.g., 50 µL) to the tube.
-
Dissolution Attempt: Vortex the tube vigorously for 1-2 minutes. Visually inspect for any undissolved particulate matter against a bright light source.
-
Sonication: If solids remain, place the tube in a sonicator bath for 5-10 minutes at room temperature. Again, visually inspect for complete dissolution.
-
Serial Solvent Addition: If the compound has not fully dissolved, continue to add small, known volumes of DMSO (e.g., 10-20 µL at a time), repeating step 3 (and 4, if necessary) after each addition until the compound is fully dissolved.
-
Calculation: Calculate the approximate solubility using the following formula:
Solubility (mg/mL) = Total Mass of Compound (mg) / Total Volume of Solvent (mL)
Solubility (mM) = (Solubility in mg/mL / Molecular Weight in g/mol ) * 1000
(Molecular Weight of C₂₂H₂₃NO₃ = 365.43 g/mol )
Trustworthiness Check: A key aspect of a self-validating protocol is to observe the solution after a period of time (e.g., 1-2 hours) at room temperature to ensure the compound does not precipitate out of solution, which can occur if a supersaturated state was achieved.[6]
Protocol 2: Preparation of a 10 mM DMSO Stock Solution
Objective: To prepare a precisely concentrated stock solution for experimental use, based on the findings from Protocol 1. This protocol assumes a target concentration of 10 mM is achievable. Adjust the target concentration based on your determined solubility.
Materials:
-
This compound powder
-
Anhydrous (Biotech Grade) Dimethyl Sulfoxide (DMSO)
-
Amber or opaque microcentrifuge tubes or cryovials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Water bath (optional, for gentle warming)
Methodology:
-
Calculation: Determine the mass of the compound required to prepare the desired volume and concentration of the stock solution. For example, to prepare 1 mL of a 10 mM stock solution:
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.010 mol/L x 0.001 L x 365.43 g/mol x 1000 mg/g = 3.65 mg
-
Weighing: Accurately weigh the calculated mass of the compound. For small quantities, it is advisable to weigh a slightly larger amount (e.g., 5 mg) and adjust the solvent volume accordingly to achieve the target concentration. This minimizes weighing errors.[6]
-
Dissolution:
-
Transfer the weighed compound to an appropriate tube (e.g., a 1.5 mL amber microcentrifuge tube).
-
Add the calculated volume of DMSO.
-
Cap the tube tightly and vortex until the solid is completely dissolved. This may take several minutes.
-
-
Gentle Warming (Optional): If the compound dissolves slowly, gentle warming in a water bath (not exceeding 37-40°C) can be applied for short periods (5-10 minutes) with intermittent vortexing.[6] Avoid excessive heat, as it can lead to compound degradation.
-
Aliquoting and Storage:
-
Once fully dissolved and the solution is clear, aliquot the stock solution into smaller, single-use volumes in light-protecting tubes (e.g., amber cryovials).[7] This prevents repeated freeze-thaw cycles which can degrade the compound.[7]
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term stability.[7] For solutions stored at -20°C for over a month, re-examination of efficacy may be necessary.[7]
-
Logical Framework for Dilution into Aqueous Media
Preparing working solutions from a DMSO stock for use in aqueous-based biological assays requires careful consideration to avoid precipitation.
Sources
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- 2. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Improved Prediction of Aqueous Solubility of Novel Compounds by Going Deeper With Deep Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(3-Carboxy-4-hydroxyphenyl)quinoline-4-carboxylic acid | C17H11NO5 | CID 68234 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-フェニル-4-キノリンカルボン酸 99% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Solubility Enhancement for 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. Given its molecular structure—a quinoline-4-carboxylic acid core with bulky, hydrophobic butoxyphenyl and dimethyl substitutions—poor aqueous solubility is an expected physicochemical property. This document provides a series of structured troubleshooting guides and frequently asked questions to systematically address and overcome these challenges in your experimental work.
Frequently Asked Questions (FAQs)
Q1: My compound, this compound, shows very poor solubility in my aqueous buffer (e.g., PBS pH 7.4). Why is this happening?
A1: The observed low solubility is a direct consequence of the compound's molecular structure. It possesses a large, nonpolar surface area due to the butoxyphenyl group and the dimethylated quinoline ring. While the carboxylic acid group provides some capacity for hydrogen bonding, the overall molecule is predominantly hydrophobic, or "lipophilic".[1] In neutral aqueous media, the carboxylic acid remains largely in its protonated, uncharged form (-COOH), which is significantly less soluble than its ionized counterpart (-COO⁻).[2] Molecules with low solubility and high permeability are often categorized as Biopharmaceutics Classification System (BCS) Class II compounds.[3]
Q2: I'm preparing a stock solution in DMSO, but I see precipitation when I dilute it into my aqueous assay buffer. What's the best way to avoid this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when a drug dissolved in a strong organic solvent is introduced into an aqueous "anti-solvent" environment where its solubility is much lower. To mitigate this, you should:
-
Lower the final concentration: The most straightforward solution is to work at a lower final concentration of the compound in the aqueous medium.
-
Optimize the dilution process: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring vigorously. This promotes rapid dispersion and can prevent the formation of large, insoluble aggregates.
-
Limit DMSO concentration: Keep the final concentration of the co-solvent (DMSO) in your assay to a minimum, typically below 1% and ideally below 0.5%, as higher concentrations can impact biological assay performance and cause toxicity.[4]
Q3: What are the primary strategies I should consider first for improving the aqueous solubility of this compound?
A3: For an ionizable compound like this, the most effective and accessible strategies are ranked by experimental simplicity:
-
pH Adjustment: Exploit the acidic nature of the carboxylic acid group.[5][6]
-
Co-solvency: Use a water-miscible organic solvent to increase the solvent's capacity to dissolve the compound.[7][8]
-
Salt Formation: Chemically modify the compound to create a more soluble salt form.[3][9]
These techniques are discussed in detail in the troubleshooting guides below.
Troubleshooting Guide 1: Solubility Enhancement via pH Adjustment
The Principle: The carboxylic acid moiety on the quinoline ring is a weak acid. By increasing the pH of the solvent above the compound's acid dissociation constant (pKa), the carboxylic acid group will deprotonate to form a negatively charged carboxylate salt (-COO⁻). This ionized form is significantly more polar and thus more soluble in aqueous media.[2][10]
Experimental Protocol: pH-Solubility Profiling
-
Preparation: Prepare a series of buffers with a range of pH values (e.g., 6.0, 7.0, 7.4, 8.0, 8.5, 9.0). Ensure the buffer system has sufficient capacity and is compatible with your downstream application.
-
Equilibration: Add an excess amount of this compound to a fixed volume of each buffer in separate vials. Ensure there is undissolved solid material at the bottom of each vial.
-
Saturation: Tightly cap the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Separation: After equilibration, allow the vials to stand undisturbed for a short period. Carefully collect the supernatant using a syringe and pass it through a 0.22 µm PVDF or PTFE syringe filter to remove all undissolved solids.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., methanol or acetonitrile) and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
-
Analysis: Plot the determined solubility (in µg/mL or µM) against the pH of the buffer.
Expected Outcome & Data Interpretation
You should observe a significant increase in solubility as the pH rises, particularly as it surpasses the compound's pKa.
Table 1: Example pH-Solubility Profile
| Buffer pH | Expected Solubility (µg/mL) | Observation |
| 6.0 | < 0.1 | Practically Insoluble |
| 7.0 | ~1-5 | Slightly Soluble |
| 7.4 | ~5-15 | Increased Solubility |
| 8.0 | ~50-100 | Soluble |
| 8.5 | > 200 | Freely Soluble |
Troubleshooting:
-
Precipitation Over Time: If the compound dissolves at a high pH but precipitates later, the buffer capacity may be insufficient to maintain the pH, especially if the compound itself is acidic. Consider using a buffer with a higher buffering capacity.[11]
-
Compound Degradation: Quinoline derivatives can be sensitive to harsh pH conditions.[11] Always assess the chemical stability of your compound at the selected pH by analyzing the sample over time with a stability-indicating HPLC method.
Troubleshooting Guide 2: Solubility Enhancement via Co-solvency
The Principle: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This makes the environment more favorable for dissolving hydrophobic compounds like the target molecule.[12][13]
Experimental Protocol: Co-solvent Screening
-
Co-solvent Selection: Choose a panel of pharmaceutically acceptable and assay-compatible co-solvents. Common choices include:
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
-
Prepare Mixtures: Create a series of co-solvent/buffer mixtures at different volume percentages (e.g., 5%, 10%, 20%, 30% v/v of co-solvent in your chosen aqueous buffer).
-
Determine Solubility: Using the same equilibration and quantification method described in the pH adjustment protocol, determine the saturation solubility of the compound in each co-solvent mixture.
-
Analysis: Plot solubility as a function of co-solvent percentage for each tested co-solvent.
Workflow for Solubility Troubleshooting
Caption: Decision workflow for enhancing the solubility of the target compound.
Expected Outcome & Data Interpretation
Solubility will generally increase with a higher percentage of the organic co-solvent. The goal is to find a co-solvent that provides the required solubility at the lowest possible concentration to minimize potential interference with biological assays.
Table 2: Example Co-solvent Screening Results (in PBS pH 7.4)
| Co-solvent | 5% v/v Solubility (µg/mL) | 10% v/v Solubility (µg/mL) | 20% v/v Solubility (µg/mL) |
| Ethanol | 25 | 80 | 250 |
| Propylene Glycol | 40 | 150 | 500 |
| PEG 400 | 60 | 220 | >1000 |
| DMSO | 150 | 700 | >2000 |
Troubleshooting:
-
Co-solvent Toxicity/Interference: Always run a vehicle control in your biological assays to ensure the chosen co-solvent concentration does not affect the experimental results.
-
Precipitation on Dilution: Even with co-solvents, rapid dilution can cause precipitation. The "dropwise with vortexing" method remains critical.
Troubleshooting Guide 3: Solubility Enhancement via Salt Formation
The Principle: Salt formation is a chemical modification that converts an ionizable drug into a salt form with a suitable counter-ion. For an acidic drug like this compound, reacting it with a base creates a salt that often has a much higher aqueous solubility and faster dissolution rate than the free acid form.[3][14] This is one of the most common and effective strategies used in pharmaceutical development.[9]
Experimental Protocol: Counter-ion Screening and Salt Synthesis
-
Counter-ion Selection: For the acidic parent compound, screen a variety of pharmaceutically acceptable bases (counter-ions). Common choices include:
-
Inorganic: Sodium hydroxide (NaOH), potassium hydroxide (KOH), calcium hydroxide (Ca(OH)₂)
-
Organic Amines: Tromethamine (Tris), meglumine, diethylamine
-
-
Small-Scale Screening:
-
Dissolve a small, known amount of the free acid in a suitable organic solvent (e.g., ethanol or acetone).
-
In separate vials, add an equimolar amount of each selected base (also dissolved in a compatible solvent if necessary).
-
Stir the mixtures at room temperature. The formation of a precipitate indicates that a salt has likely formed.
-
Isolate the solid by filtration, wash with the organic solvent, and dry under vacuum.
-
-
Solubility Assessment: Determine the aqueous solubility of each resulting salt form using the equilibration method described previously. Compare the results to the free acid and to each other.
-
Characterization (Recommended): The most promising salt forms should be characterized to confirm their structure and assess their solid-state properties (e.g., crystallinity, hygroscopicity, stability) using techniques like NMR, DSC, TGA, and XRPD.
Expected Outcome
The formation of a salt can increase aqueous solubility by orders of magnitude.[14] However, not all counter-ions will produce a stable, solid salt, and their impact on solubility can vary significantly. The goal is to identify a salt that provides the desired solubility while also having favorable physical and chemical stability.[14]
Troubleshooting:
-
No Salt Formation: The chosen base may not be strong enough, or the solvent system may not be appropriate.
-
Hygroscopicity: The resulting salt may be hygroscopic (readily absorbs moisture from the air), which can complicate handling and weighing. This should be assessed during characterization.
-
Disproportionation: In certain pH environments (especially acidic), the salt may convert back to the less soluble free acid form. This is known as disproportionation and should be evaluated.[3]
References
-
Shinde, G., et al. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. Indian Journal of Pharmaceutical and Biological Research, 7(2), 9-16.
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Verma, S., et al. (2021). Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Drug Delivery and Therapeutics, 11(4-s), 173-180.
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
-
Leadbeater, N. (2024). Co-solvency and anti-solvent method for the solubility enhancement. AZoNetwork.
-
Wikipedia contributors. (2023). Cosolvent. Wikipedia.
-
BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid. BenchChem.
-
Al-Gawhari, M. A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(03), 083–095.
-
Yuliani, S. H., et al. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands.
-
Various Authors. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate.
-
Lüdeker, D., & Briel, T. (n.d.). Improving API Solubility by Salt and Cocrystal Formation. Sigma-Aldrich.
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 78(9), 767-770.
-
Patsnap. (2024). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
-
Singh, S., & Bagde, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(3), 139-144.
-
Jones, D. (2008). Pharmaceutical salts: a formulation trick or a clinical conundrum? The Pharmaceutical Journal.
-
Borade, M. (2015). solubility enhancement and cosolvency. SlideShare.
-
Brainly User. (2023). Why is the carboxylic acid soluble at high pH and not at low pH? Brainly.
-
Kumar, S., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-Evolution to Pre-Life Sciences.
-
IRO Chelating. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.
-
BenchChem. (2025). Addressing solubility problems with quinoline-4-carboxylic acid derivatives. BenchChem.
-
Reddit User. (2012). How does pH affect water solubility of organic acids (or acids in general)? Reddit.
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
-
ResearchGate. (2014). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect? ResearchGate.
-
Pearson Education. (n.d.). Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Pearson.
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- 8. solubility enhancement and cosolvency by madhavi | PPTX [slideshare.net]
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"2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" stability in DMSO
Technical Support Center: Compound Stability & Troubleshooting
Introduction: A Proactive Approach to Compound Stability
As researchers pioneering novel molecular entities, we recognize that the stability of your specific compound, 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid , is unlikely to be characterized in public literature. This guide is therefore designed to empower you with the principles, protocols, and troubleshooting frameworks to proactively determine its stability in DMSO. Inconsistent assay results, loss of potency, or unexpected toxicity can often be traced back to compound degradation in stock solutions. This document provides the tools to diagnose and prevent such issues, ensuring the integrity and reproducibility of your experimental data.
The advice herein is grounded in the fundamental principles of chemical stability and best practices for compound management as established in the drug discovery field. We will address the most frequently asked questions and provide a robust experimental workflow to generate the specific stability data you need for your molecule.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My biological assay results using this compound are highly variable from week to week. Could the stability of my DMSO stock be the cause?
A1: Yes, this is a primary and highly probable cause. Inconsistency in assay performance is a classic indicator of compound instability. DMSO, while an excellent solvent, is not inert. It is hygroscopic (readily absorbs water from the atmosphere) and can participate in or mediate several degradation pathways, especially over time and with repeated handling.
The troubleshooting logic below can help you diagnose the issue systematically.
Caption: Troubleshooting flowchart for inconsistent assay results.
Q2: What are the best practices for preparing and storing a DMSO stock of a novel quinoline carboxylic acid derivative?
A2: Proper storage is your first and best defense against degradation. The key objectives are to minimize exposure to water, light, and extreme temperatures.
-
Solvent Quality: Always use high-purity, anhydrous DMSO (≤0.025% water). Once opened, a bottle of DMSO will begin absorbing atmospheric moisture, which can facilitate hydrolysis of your compound. Consider aliquoting a new bottle of DMSO for single uses.
-
Concentration: Prepare a high-concentration stock (e.g., 10-50 mM). This minimizes the molar ratio of water and other potential reactants to your compound. It also reduces the impact of repeated freeze-thaw cycles, as smaller volumes are needed for each experiment.
-
Aliquoting: Immediately after solubilization, aliquot the stock solution into single-use volumes in appropriate vials (e.g., amber glass or polypropylene). This is the single most critical step to prevent degradation from repeated freeze-thaw cycles and contamination of the master stock.
-
Storage Conditions: Store aliquots at -20°C or, ideally, -80°C. The lower temperature significantly slows the kinetics of most degradation reactions. Protect from light, as quinoline ring systems can be photosensitive.
-
Handling: When retrieving an aliquot, allow it to thaw completely and equilibrate to room temperature before opening the cap. This prevents atmospheric water from condensing into the cold DMSO solution.
Q3: What specific chemical degradation pathways should I be concerned about for my compound in DMSO?
A3: While specific pathways for your exact molecule are unknown, we can infer likely risks based on its structure (a quinoline carboxylic acid with ether and alkyl functionalities).
-
Hydrolysis: The carboxylic acid group is generally stable, but if any ester impurities from synthesis are present, they could hydrolyze. The butoxy-phenyl ether linkage is typically robust but can be susceptible under harsh acidic or basic conditions, which are unlikely in a standard DMSO stock but could be a factor in certain assay buffers after dilution.
-
Oxidation: The quinoline ring and the dimethyl groups could be susceptible to oxidation, especially if catalyzed by trace metal impurities. DMSO itself can be an oxidant under certain conditions (e.g., Swern oxidation), though this is less common under normal storage.
-
DMSO-Mediated Reactions: In rare cases, DMSO can react with acidic protons or electrophilic centers, particularly upon heating or exposure to light. For a carboxylic acid, this could potentially lead to methylthiomethyl (MTM) ester formation, though this is more common with stronger alkylating agents.
-
Precipitation: While not a chemical degradation, compound precipitation from a DMSO stock upon freezing and incomplete re-solubilization upon thawing is a major source of error. Always ensure your compound is fully dissolved before making dilutions.
Part 2: Experimental Guide to Determine Stability
This section provides a comprehensive protocol for conducting a time-course stability study of this compound in DMSO using High-Performance Liquid Chromatography (HPLC) with UV detection.
Workflow Overview
Caption: Experimental workflow for a compound stability study.
Detailed Protocol: HPLC-UV Stability Assessment
Objective: To quantify the percentage of the parent compound remaining after incubation under various storage conditions over 30 days.
Materials:
-
This compound (solid)
-
Anhydrous DMSO (Biotech grade or equivalent)
-
Acetonitrile (HPLC grade)
-
Formic Acid (or other appropriate modifier)
-
Deionized Water (18 MΩ·cm)
-
HPLC system with UV-Vis detector and C18 column
Procedure:
-
Preparation of T=0 Standard (Baseline):
-
Accurately weigh and dissolve the compound in anhydrous DMSO to create a 10 mM master stock.
-
Immediately dilute a small amount of this fresh stock in the mobile phase (e.g., 50:50 Acetonitrile:Water) to a suitable concentration for HPLC analysis (e.g., 10 µM).
-
Inject this sample onto the HPLC system. This is your T=0 reference . Record the peak area of the parent compound. The retention time and peak area at T=0 are the benchmarks against which all other samples will be compared.
-
-
Preparation of Stability Study Aliquots:
-
Dispense the 10 mM master stock into multiple single-use amber vials.
-
Prepare at least 3 vials for each condition and time point to ensure statistical relevance.
-
Place sets of these aliquots under the following storage conditions:
-
Room Temperature (e.g., 22°C), protected from light
-
Refrigerated (4°C)
-
Freezer (-20°C)
-
Deep Freezer (-80°C)
-
-
-
Time-Course Analysis:
-
At each designated time point (e.g., Day 1, Day 7, Day 14, Day 30), retrieve one aliquot from each storage condition.
-
Allow the frozen vials to thaw completely and equilibrate to room temperature before opening .
-
Vortex gently to ensure homogeneity.
-
Prepare a 10 µM sample for HPLC analysis in the exact same manner as the T=0 standard.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to the parent compound based on the retention time from the T=0 sample.
-
Integrate the peak area.
-
Look for the appearance of any new peaks, which would indicate the formation of degradation products.
-
Calculate the percentage of compound remaining using the following formula: % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100
-
Data Summary and Interpretation
Organize your results in a table to clearly visualize the stability profile of your compound.
| Storage Condition | Day 1 (% Remaining) | Day 7 (% Remaining) | Day 14 (% Remaining) | Day 30 (% Remaining) | Notes (e.g., Degradant Peaks Observed?) |
| Room Temp (22°C) | Enter Data | Enter Data | Enter Data | Enter Data | |
| Refrigerated (4°C) | Enter Data | Enter Data | Enter Data | Enter Data | |
| Freezer (-20°C) | Enter Data | Enter Data | Enter Data | Enter Data | |
| Deep Freezer (-80°C) | Enter Data | Enter Data | Enter Data | Enter Data |
Interpretation: A common threshold for stability is ≥90% of the parent compound remaining. Based on your results, you can define the optimal storage conditions and an acceptable "shelf-life" for your DMSO stock solutions. For example, if the room temperature sample shows significant degradation after 24 hours, it underscores the importance of keeping working solutions on ice during an experiment.
References
-
Compound Management in Early-Phase Drug Discovery. American Pharmaceutical Review.[Link]
-
The Essential Basics of Compound Management. Brooks Life Sciences.[Link]
-
Dimethyl Sulfoxide (DMSO) as a Solvent in Toxicity Testing. Toxnet.[Link]
-
DMSO (Dimethyl sulfoxide) A Complete Guide to Properties & Use. Gaylord Chemical.[Link]
-
Swern Oxidation. Organic Chemistry Portal.[Link]
-
Methylthiomethyl (MTM) Ethers. Organic Chemistry Portal.[Link]
Pfitzinger Reaction Technical Support Center for Substituted Quinolines
Welcome to the technical support center for the Pfitzinger reaction. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile reaction for the synthesis of substituted quinolines. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of this reaction and achieve optimal results in your experiments.
Troubleshooting Guide
This section addresses common issues encountered during the Pfitzinger reaction for the synthesis of substituted quinolines. Each problem is analyzed from a mechanistic standpoint to provide you with a logical and effective troubleshooting strategy.
Problem 1: Low or No Yield of the Desired Quinolone
A low yield or complete failure of the reaction is one of the most common challenges. The causes can range from suboptimal reaction conditions to inherent limitations of the substrates.
Root Cause Analysis and Solutions
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Isatin Ring Opening | The Pfitzinger reaction begins with the base-catalyzed hydrolysis of the isatin amide bond to form an intermediate keto-acid.[1] If the base is not strong enough or the reaction time is insufficient, this crucial first step will not proceed to completion, leading to low yields. | Optimize Base and Reaction Time: Use a strong base like potassium hydroxide (KOH) or sodium hydroxide (NaOH).[2][3] Ensure the isatin is fully dissolved and stirred in the basic solution for an adequate amount of time (e.g., 1 hour) before adding the carbonyl compound.[4] Monitoring the color change from purple to brown can indicate the formation of the potassium salt of isatinic acid.[4] |
| Poor Enamine Formation | The condensation between the keto-acid intermediate and the carbonyl compound to form an enamine is a critical equilibrium step.[1] Unfavorable equilibrium can be a significant hurdle. | Increase Concentration of Reactants: A higher concentration of the carbonyl compound can shift the equilibrium towards the enamine. However, be mindful that this may also increase the likelihood of side reactions. A molar ratio of 1:1 to 1:2 (isatin:carbonyl) is a good starting point. |
| Steric Hindrance | Bulky substituents on either the isatin or the carbonyl compound can sterically hinder the condensation and cyclization steps, leading to significantly lower yields or even preventing the reaction altogether.[5] For instance, ketones with large groups flanking the α-methylene can be problematic.[5] | Modify Reaction Conditions: For sterically hindered substrates, increasing the reaction temperature and/or extending the reaction time may be necessary to overcome the activation energy barrier. Microwave-assisted synthesis can also be effective in these cases.[6] If possible, consider using a less hindered starting material. |
| Electronic Effects of Substituents | The electronic nature of the substituents on the isatin ring can influence the reaction. Electron-withdrawing groups can decrease the nucleophilicity of the aniline nitrogen, slowing down the initial condensation with the carbonyl compound.[7] Conversely, electron-donating groups can enhance reactivity.[8] | Adjust Reaction Conditions Accordingly: For isatins with electron-withdrawing groups, more forcing conditions (higher temperature, longer reaction time) may be required. For electron-rich systems, milder conditions might be sufficient and could help to minimize side reactions. |
| Decomposition of Starting Materials or Product | The strongly basic and often high-temperature conditions of the Pfitzinger reaction can lead to the decomposition of sensitive starting materials or the final quinoline product. | Milder Reaction Conditions: If decomposition is suspected, consider using a lower reaction temperature and monitoring the reaction closely by TLC. The use of alternative, milder bases could also be explored, although this may require significant optimization. |
Problem 2: Formation of Significant Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of your target molecule.
Common Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Mitigation Strategy |
| Decarboxylated Quinolines | The quinoline-4-carboxylic acid product can undergo decarboxylation under the harsh reaction conditions, especially with prolonged heating. | Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC and stop the reaction as soon as the starting material is consumed. Avoid excessive heating. If decarboxylation is a persistent issue, consider a modified Pfitzinger procedure that operates under milder conditions. |
| Products from Self-Condensation of the Carbonyl Compound | Aldehydes and ketones with α-hydrogens can undergo self-condensation (e.g., aldol condensation) under basic conditions. | Control the Rate of Addition: Add the carbonyl compound slowly to the reaction mixture to maintain a low instantaneous concentration, which will favor the reaction with the isatin intermediate over self-condensation. |
| Unidentified Polymeric Material (Tar) | Highly reactive intermediates or products can polymerize under the reaction conditions, leading to the formation of intractable tars. This is more common with highly substituted or activated substrates. | Lower Reaction Temperature: Reducing the reaction temperature can often minimize polymerization. Solvent Choice: Ensure that the chosen solvent can adequately dissolve the reactants and intermediates to prevent localized high concentrations that can lead to polymerization. |
Problem 3: Difficult Purification of the Final Product
Even with a successful reaction, isolating the pure quinoline-4-carboxylic acid can be challenging.
Purification Workflow and Tips
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
If a solvent like ethanol was used, it is often beneficial to remove it under reduced pressure.[4]
-
Dissolve the residue in water. The product should be soluble as its carboxylate salt.
-
Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether or dichloromethane) to remove any unreacted carbonyl compound and other non-polar impurities.[3][4]
-
Carefully acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to a pH of around 4-5 to precipitate the quinoline-4-carboxylic acid.[4][9] Perform this step in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of the Pfitzinger reaction?
The Pfitzinger reaction proceeds through a well-established mechanism:
-
Ring Opening: The isatin starting material is hydrolyzed by a strong base, opening the five-membered ring to form a keto-acid intermediate.[1]
-
Condensation: This intermediate then reacts with a carbonyl compound (an aldehyde or a ketone) to form an imine, which tautomerizes to a more stable enamine.[1]
-
Cyclization and Dehydration: The enamine undergoes an intramolecular cyclization, followed by dehydration, to yield the final substituted quinoline-4-carboxylic acid.[1]
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. ijsr.net [ijsr.net]
- 3. jocpr.com [jocpr.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. datapdf.com [datapdf.com]
- 6. researchgate.net [researchgate.net]
- 7. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather than meta-Directors in Electrophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Synthesis of 2-Aryl-Quinoline-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 2-aryl-quinoline-4-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize these important scaffolds. Here, we move beyond simple protocols to address the nuanced challenges and side reactions that can arise during synthesis. Our focus is on providing actionable, field-tested insights to help you troubleshoot and optimize your reactions.
Frequently Asked Questions (FAQs)
This section addresses high-level questions about the primary synthetic routes.
Q1: What are the most common and effective methods for synthesizing 2-aryl-quinoline-4-carboxylic acids?
A1: The two most powerful and widely adopted methods are the Pfitzinger reaction and the Doebner reaction .
-
Pfitzinger Reaction: This is a robust method involving the condensation of isatin with an α-methylene aryl ketone in the presence of a strong base.[1][2] It is highly effective for producing a wide range of substituted quinoline-4-carboxylic acids.[3]
-
Doebner Reaction: This is a three-component reaction that condenses an aniline, an aromatic aldehyde, and pyruvic acid.[4][5] It offers great flexibility in introducing substituents on all three components. However, it can sometimes suffer from lower yields, especially with electron-deficient anilines.[6]
Q2: I am deciding between the Pfitzinger and Doebner routes. What are the key factors to consider?
A2: Your choice depends on starting material availability and desired substitution patterns.
-
Choose Pfitzinger if:
-
You have access to the required substituted isatins and aryl methyl ketones.
-
You need a generally high-yielding and clean reaction. The workup is often straightforward.[7]
-
-
Choose Doebner if:
-
Your synthetic design requires diverse substitutions on the aniline (benzo portion of the quinoline) and the 2-aryl group. The required anilines and aldehydes are often more commercially available than substituted isatins.
-
You are prepared to optimize the reaction conditions, as it can be more sensitive to substrate electronics and stoichiometry.[6][8]
-
Q3: Are there other notable synthetic routes I should be aware of?
A3: Yes, while Pfitzinger and Doebner are the most direct, other classical quinoline syntheses can be adapted or might be encountered in the literature. These include:
-
Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters typically yields 4-hydroxyquinolines (4-quinolones).[9][10][11] While not a direct route to the 4-carboxylic acid, it's a foundational quinoline synthesis. The regioselectivity between the 4-quinolone (kinetic product) and the 2-quinolone (thermodynamic product) is controlled by temperature.[10][12]
-
Combes Synthesis: This involves the acid-catalyzed condensation of anilines with β-diketones to form 2,4-disubstituted quinolines.[5][13]
Troubleshooting Guide: The Pfitzinger Reaction
The Pfitzinger reaction is generally reliable, but side reactions can diminish yield and complicate purification.
Problem 1: Low or No Yield of the Desired Product
Q: My Pfitzinger reaction has stalled or resulted in a very low yield. What are the primary causes and how can I fix them?
A: Low yield in a Pfitzinger reaction typically points to one of three areas: isatin activation, ketone reactivity, or reaction conditions.
Causality Analysis: The reaction hinges on the base-mediated hydrolysis of isatin's amide bond to form a reactive keto-acid intermediate, which then condenses with the enolate of the aryl ketone.[1][2] A failure in any of these steps will halt the entire sequence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Pfitzinger reaction yield.
Detailed Solutions:
-
Inadequate Isatin Hydrolysis: The initial ring-opening of isatin requires a sufficiently strong and concentrated base.
-
Solution: Use a freshly prepared 33% aqueous solution of potassium hydroxide. Ensure you are using a significant excess (typically 3-5 equivalents relative to isatin).
-
-
Ketone Self-Condensation (Aldol Reaction): Aryl methyl ketones can undergo base-catalyzed self-condensation, competing with the desired reaction with isatin. This is especially problematic with prolonged reaction times at high temperatures.
-
Solution: While high temperatures are needed for the cyclization, consider adding the ketone portion-wise to the hot isatin/base mixture to maintain its low concentration and minimize self-reaction.
-
-
Steric Hindrance: Bulky substituents on the aryl ketone can sterically hinder the formation of the enolate or its subsequent attack on the isatin-derived intermediate.
-
Solution: If possible, select a less hindered ketone. If the substrate is fixed, more forcing conditions (higher temperature, longer reaction time) may be necessary.
-
Problem 2: Product is Impure / Difficult to Purify
Q: My crude product shows multiple spots on TLC, and column chromatography is proving ineffective. What are the likely impurities and what is a better purification strategy?
A: The primary impurity is often unreacted starting material. However, a key side reaction, the Halberkann variant , can produce a 2-hydroxy byproduct that is structurally similar to the desired product.[1]
Mechanism of a Key Side Reaction: If the starting isatin is N-acylated (or if acylation occurs in situ), the reaction can proceed via the Halberkann variant to yield a 2-hydroxy-quinoline-4-carboxylic acid, which may be difficult to separate from the desired 2-aryl product.
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijcps.org [ijcps.org]
- 4. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iipseries.org [iipseries.org]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jocpr.com [jocpr.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 10. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. youtube.com [youtube.com]
- 13. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing HPLC Separation of Quinoline Carboxylic Acid Isomers
Welcome to the technical support center for the chromatographic analysis of quinoline carboxylic acid (QCA) isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in achieving robust and reproducible separations of these structurally similar compounds. Here, we move beyond generic advice to provide in-depth, scientifically grounded troubleshooting strategies and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: Why is separating quinoline carboxylic acid isomers so challenging?
A1: The difficulty arises from the high structural similarity between positional isomers (e.g., quinoline-2-carboxylic acid vs. quinoline-4-carboxylic acid). These molecules often share identical mass-to-charge ratios and very similar polarities and hydrophobicities. Standard reversed-phase HPLC methods, which primarily separate based on hydrophobicity, may fail to provide adequate resolution.[1] Effective separation requires leveraging more subtle differences in their chemical properties, such as electron density distribution and molecular shape.
Q2: What are the most critical parameters I should focus on for method development?
A2: For ionizable compounds like QCAs, the single most powerful parameter for controlling retention and selectivity is the mobile phase pH .[2][3] This is followed by the stationary phase chemistry (column choice) and the type of organic modifier . Temperature and buffer concentration are secondary, yet important, optimization tools.[4]
Q3: I see significant peak tailing with my QCA isomers. What is the primary cause and how do I fix it?
A3: Peak tailing for acidic compounds like QCAs is most often caused by secondary interactions between the analyte and the stationary phase.[5]
-
Causality: Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At mid-range pH values (typically > 4), these silanols can deprotonate to become negatively charged (SiO⁻).[5] If your QCA is also partially or fully ionized (negatively charged), electrostatic repulsion can occur, but more commonly, interactions with the remaining protonated silanols can lead to multiple retention mechanisms, causing peaks to tail.[5]
-
Solution: The most effective solution is to control the ionization state of both the analytes and the silanol groups by adjusting the mobile phase pH. By operating at a low pH (e.g., pH 2.5-3.5), the silanol groups remain protonated and neutral, minimizing these secondary interactions.[5] Additionally, using a modern, high-purity, end-capped column significantly reduces the number of accessible residual silanols.
Q4: Can I use a C18 column? Or is a different chemistry required?
A4: While a C18 column is the workhorse of reversed-phase chromatography, it may not be the optimal choice for QCA isomers.
-
Expertise & Rationale: C18 columns separate primarily on hydrophobicity. Since isomers have very similar hydrophobic character, resolution can be poor. A better choice is often a Phenyl- or Pentafluorophenyl (PFP)-based stationary phase .[6][7] These phases provide alternative separation mechanisms, specifically π-π interactions , between the phenyl rings of the stationary phase and the aromatic quinoline ring of your analytes.[6][8][9] Subtle differences in the electron density of the isomer rings can lead to significant changes in selectivity that are not achievable on a C18 phase.[6]
Troubleshooting Guide: Specific Issues & Solutions
Problem 1: Poor Resolution or Complete Co-elution of Isomers
-
Symptom: Two or more QCA isomer peaks are overlapping or appear as a single peak.
-
Systematic Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor isomer resolution.
Core Concept: The Power of pH Control
Quinoline carboxylic acids are amphoteric, meaning they have both a basic nitrogen atom on the quinoline ring and an acidic carboxylic acid group. This provides two handles for manipulating retention.
-
Quinoline Nitrogen: The pKa is approximately 4.9 .[10][11][12] Below this pH, the nitrogen is protonated (positive charge). Above it, the nitrogen is neutral.
-
Carboxylic Acid Group: The pKa is typically in the range of 3.5 - 5.0 , depending on the position. For example, the predicted pKa for the carboxylic acid group of quinoline-4-carboxylic acid is ~3.6.
To achieve robust, reproducible separations, the mobile phase pH should be set at least 1.5-2 pH units away from the pKa of the functional group you are targeting for ion suppression.[2][13] This ensures that over 99% of the analyte molecules are in a single ionic state, leading to sharp, symmetrical peaks.[14]
Data Presentation: Impact of pH on QCA Isomer Retention
The following table illustrates the expected retention behavior of three QCA isomers on a C18 column based on fundamental chromatographic principles. At low pH, both functional groups are protonated, but the primary control over retention is the suppression of the carboxylate anion, making the molecule more neutral and more retained. As the pH increases towards the pKa values, the molecules become zwitterionic or anionic, increasing their polarity and decreasing retention.
| Mobile Phase pH | Analyte | Key Ionization State(s) | Expected Retention Factor (k') | Expected Peak Shape | Rationale |
| 2.8 | Q-2-COOH | -COOH, -NH+ (Cationic) | High (~8.5) | Excellent | Carboxylic acid is fully protonated (neutral), maximizing hydrophobic retention. Silanols are suppressed. |
| 2.8 | Q-4-COOH | -COOH, -NH+ (Cationic) | High (~8.2) | Excellent | Carboxylic acid is fully protonated (neutral), maximizing hydrophobic retention. Silanols are suppressed. |
| 2.8 | Q-8-COOH | -COOH, -NH+ (Cationic) | High (~9.0) | Excellent | Carboxylic acid is fully protonated (neutral), maximizing hydrophobic retention. Silanols are suppressed. |
| 4.2 | Q-2-COOH | -COO⁻, -NH+ (Zwitterionic) | Medium (~4.0) | Poor/Broad | pH is close to pKa values, leading to a mixed population of ionized and non-ionized species. |
| 4.2 | Q-4-COOH | -COO⁻, -NH+ (Zwitterionic) | Medium (~3.5) | Poor/Broad | pH is close to pKa values, leading to a mixed population of ionized and non-ionized species. |
| 4.2 | Q-8-COOH | -COO⁻, -NH+ (Zwitterionic) | Medium (~4.3) | Poor/Broad | pH is close to pKa values, leading to a mixed population of ionized and non-ionized species. |
| 6.5 | Q-2-COOH | -COO⁻, -N (Anionic) | Low (~1.5) | Fair to Poor | Analyte is fully anionic (polar), leading to low retention. Potential for silanol interactions exists. |
| 6.5 | Q-4-COOH | -COO⁻, -N (Anionic) | Low (~1.2) | Fair to Poor | Analyte is fully anionic (polar), leading to low retention. Potential for silanol interactions exists. |
| 6.5 | Q-8-COOH | -COO⁻, -N (Anionic) | Low (~1.8) | Fair to Poor | Analyte is fully anionic (polar), leading to low retention. Potential for silanol interactions exists. |
Note: Retention factor values are illustrative to demonstrate the principle of pH effect on retention and selectivity.
Experimental Protocols
Protocol 1: Systematic Method Development for QCA Isomers
This protocol provides a structured approach for developing a robust, selective, and reproducible HPLC method.
1. Analyte Characterization & Initial Conditions:
- Objective: Understand the analyte's properties to make informed starting choices.
- Procedure:
- Determine the pKa values for your specific QCA isomers from literature sources.[10]
- Select a starting column: PFP or Phenyl-Hexyl, 4.6 x 150 mm, ≤ 3 µm . This provides alternative selectivity for aromatic isomers.[6][7]
- Prepare Mobile Phase A: 0.1% Formic Acid or 0.1% Phosphoric Acid in Water. This sets the pH in the optimal range of ~2.5-3.0 to suppress carboxylate formation.[15][16]
- Prepare Mobile Phase B: Acetonitrile (ACN) or Methanol (MeOH).
- Set initial conditions:
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detector: UV, scan for optimal wavelength (e.g., 289 nm).[15]
- Injection Volume: 5 µL
2. Gradient Screening:
- Objective: Determine the approximate organic solvent percentage required for elution and assess initial selectivity.
- Procedure:
- Run a broad scouting gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
- Analyze the chromatogram to determine the elution window for your isomers.
- If peaks are unresolved but retained, proceed to optimization. If peaks elute at the void volume, consider HILIC or ensure your sample diluent is compatible with the mobile phase.
3. Optimization of Selectivity:
- Objective: Achieve baseline resolution of all target isomers.
- Procedure:
- Adjust Gradient Slope: Based on the scouting run, create a shallower gradient across the elution window. For example, if isomers elute between 40% and 50% B, run a new gradient from 35% to 55% B over 20 minutes.
- Switch Organic Modifier: If resolution is still insufficient with ACN, switch Mobile Phase B to MeOH and repeat the gradient screening. Methanol can enhance π-π interactions with phenyl-type columns, potentially altering elution order and improving resolution.[8]
- Fine-tune pH (if necessary): If isomers have slightly different pKa values, small, controlled adjustments to the buffer pH (e.g., changing from 0.1% formic acid to a 20mM phosphate buffer at pH 3.2) can subtly alter the charge and hydrophobicity of the analytes, thereby changing selectivity.[17]
4. Final Refinements & System Suitability:
- Objective: Ensure the method is robust and performs consistently.
- Procedure:
- Once separation is achieved, optimize for speed by increasing the flow rate or shortening the gradient, ensuring resolution remains acceptable (Rs > 1.5).
- Perform system suitability tests: Inject a standard mixture multiple times (n=5 or 6) and check for consistency in retention time (%RSD < 1%), peak area (%RSD < 2%), and tailing factor (Tf between 0.9 and 1.5).
Caption: Systematic workflow for HPLC method development.
References
-
mVOC. (n.d.). Quinoline. mVOC 4.0. Retrieved from [Link]
-
PubChem. (n.d.). Quinoline. National Center for Biotechnology Information. Retrieved from [Link]
-
Jinan Future chemical Co.,Ltd. (n.d.). Quinoline CAS:91-22-5. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Method Development Guide. Retrieved from [Link]
-
Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). Retrieved from [Link]
-
ResearchGate. (n.d.). Correlation between the quinoline nitrogen pKa (pKa1) and the Hammett constant. Retrieved from [Link]
-
YMC. (n.d.). Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Retrieved from [Link]
-
PharmaCores. (2025). HPLC analytical Method development: an overview. Retrieved from [Link]
-
Mastelf. (2025). HPLC Method Development: From Basics to Advanced Strategies. Retrieved from [Link]
-
LCGC International. (n.d.). Back to Basics: The Role of pH in Retention and Selectivity. Retrieved from [Link]
-
ZirChrom. (2004). Method Development Guide. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
-
Fisher Scientific. (n.d.). A New Phenyl-Type Stationary Phase and Its Uses. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Retrieved from [Link]
-
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
-
Veeprho. (2025). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
ResearchGate. (n.d.). Dissociation constants pK a of isoquinoline bases. Retrieved from [Link]
-
Moravek. (n.d.). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
PubMed. (2005). Relevance of pi-pi and dipole-dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Retrieved from [Link]
-
Restek. (2013). HPLC basics : Improving resolution of your analysis (I): Stationary Phases. Retrieved from [Link]
-
PubChem. (n.d.). 8-Quinolinecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2025). Relevance of π–π and dipole–dipole interactions for retention on cyano and phenyl columns in reversed-phase liquid chromatography. Retrieved from [Link]
-
SIELC Technologies. (2018). Separation of Quinoline-4-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]
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- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
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- 4. HPLC analytical Method development: an overview [pharmacores.com]
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Technical Support Center: 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Introduction: This technical support guide is designed for researchers, scientists, and drug development professionals working with 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. As a novel chemical entity, specific degradation pathways for this molecule are not extensively documented in public literature. Therefore, this guide applies established principles of chemical stability and degradation based on its constituent functional groups: the quinoline-4-carboxylic acid core and the butoxy-phenyl ether moiety. The troubleshooting advice and methodologies provided are based on industry-standard practices for forced degradation studies, as outlined in guidelines like the ICH Q1A(R2).
Frequently Asked Questions (FAQs) & Troubleshooting
Question 1: I am observing a loss of my main compound peak in my HPLC analysis after storing the sample in solution. What is happening?
Answer: Spontaneous degradation in solution at ambient conditions can occur due to several factors, primarily hydrolysis or oxidation. Given the structure of this compound, the ether linkage is the most probable site for hydrolysis, although this typically requires acidic or basic conditions to proceed at a significant rate. More likely, trace impurities, dissolved oxygen, or exposure to light could be initiating degradation.
Troubleshooting Steps:
-
Solvent Purity Check: Ensure you are using high-purity, HPLC-grade solvents. Degas your solvents to remove dissolved oxygen.
-
pH Control: Measure the pH of your sample solution. The carboxylic acid moiety can alter the local pH. Buffer your solution to a neutral pH (e.g., using a phosphate buffer) to see if stability improves.
-
Inert Atmosphere: Prepare and store your sample under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Light Protection: Store your solutions in amber vials or protect them from light to rule out photodegradation.
Question 2: My compound is showing significant degradation during a forced degradation study under acidic conditions. What are the likely degradation products?
Answer: Under acidic conditions (e.g., 0.1 M HCl), the most probable degradation pathway is the hydrolysis of the ether bond. This is a classic acid-catalyzed cleavage of an ether. This reaction would cleave the molecule into two primary fragments.
Predicted Degradation Products (Acid Hydrolysis):
-
Degradant 1: 2-(3-Hydroxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid.
-
Degradant 2: Butan-1-ol (or subsequent products like butene if elimination occurs).
The quinoline core itself is generally stable to acid hydrolysis, but decarboxylation (loss of CO2 from the carboxylic acid) can sometimes be observed under harsh heating conditions.
Experimental Workflow for Identification:
Caption: Workflow for identifying acid degradation products.
Question 3: I am conducting a photostability study (ICH Q1B) and observing new peaks. What are the potential photodegradation pathways?
Answer: Aromatic systems and quinolines are known to be susceptible to photodegradation. The energy from UV or visible light can promote the formation of reactive species. For your molecule, two primary pathways are plausible:
-
Oxidation of the Quinoline Ring: The nitrogen-containing heterocyclic ring can undergo photo-oxidation to form N-oxides. The methyl groups on the quinoline ring are also potential sites for oxidation to alcohols, aldehydes, or carboxylic acids.
-
Cleavage of the Ether Bond: Photolytic cleavage of the ether bond can occur, potentially through a free-radical mechanism, leading to the formation of phenolic and alkyl radical species that can recombine or react further.
Troubleshooting & Identification:
-
Control Experiment: Ensure you have a "dark" control (sample wrapped in aluminum foil) stored under the same temperature and humidity conditions to confirm the degradation is light-induced.
-
Wavelength Dependence: If your equipment allows, expose the sample to different light sources (e.g., UV-A vs. fluorescent light) to see if the degradation profile changes.
-
Mass Spectrometry Analysis: Use LC-MS to analyze the photostressed samples. Look for mass additions corresponding to oxygen (+16 Da for N-oxides or hydroxylation) or products of bond cleavage.
Question 4: What are the expected outcomes of oxidative stress testing (e.g., using H₂O₂)?
Answer: Oxidative degradation is a common pathway for pharmaceuticals. For this compound, the likely sites of oxidation are:
| Priority Site | Chemical Group | Potential Product | Rationale |
| 1 | Quinoline Nitrogen | N-Oxide | The lone pair of electrons on the heterocyclic nitrogen is highly susceptible to oxidation. |
| 2 | Methyl Groups | Benzylic Alcohols | The methyl groups at positions 6 and 8 are activated ("benzylic-like") and can be oxidized. |
| 3 | Aromatic Rings | Phenols | The electron-rich aromatic rings can undergo hydroxylation, although this is generally less favorable than N-oxidation. |
Protocol for Oxidative Forced Degradation:
-
Reagent Preparation: Prepare a 3% solution of hydrogen peroxide (H₂O₂) in your desired solvent (e.g., water or acetonitrile/water).
-
Sample Preparation: Dissolve your compound in the solvent to a known concentration (e.g., 1 mg/mL).
-
Stress Condition: Add the H₂O₂ solution to your sample. A typical starting point is to have a final H₂O₂ concentration of 3%. Keep the sample at room temperature, protected from light.
-
Monitoring: Analyze the sample by HPLC at various time points (e.g., 2, 8, 24 hours) to monitor for the appearance of new peaks.
-
Identification: Use LC-MS to identify the mass of the degradants. Look for mass-to-charge ratios corresponding to the addition of one or more oxygen atoms (+16 Da, +32 Da, etc.).
Caption: Plausible degradation pathways for the parent molecule.
References
-
ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
ICH Q1B: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation. [Link]
-
Alsante, K. M., et al. (2007). The Role of Degradant Profiling in Active Pharmaceutical Ingredients and Drug Products. Advanced Drug Delivery Reviews, 59(1), 29-37. [Link]
Technical Support Center: Managing Solubility of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid (referred to herein as 'the compound') in experimental assays. Our goal is to provide a foundational understanding of the physicochemical principles at play and to offer a systematic approach to troubleshooting and preventing precipitation.
Frequently Asked Questions (FAQs)
Q1: My stock solution of the compound in DMSO is clear, but it precipitates immediately when I add it to my aqueous assay buffer. Why does this happen?
A: This is a common phenomenon known as solvent-shift precipitation. The compound is likely highly soluble in a pure organic solvent like Dimethyl Sulfoxide (DMSO), but its solubility can decrease dramatically when this stock solution is diluted into a predominantly aqueous environment like a buffer.[1] The buffer is an "antisolvent" for the compound, and the rapid change in solvent polarity causes the compound to crash out of solution before it can reach a stable, dissolved state at its true thermodynamic solubility limit.[2][3]
Q2: What is the maximum concentration of DMSO I should have in my final assay?
A: While there's no single answer for every experiment, a final DMSO concentration between 0.1% and 0.5% is a widely accepted industry standard to minimize solvent effects. Concentrations above 1% not only increase the risk of compound precipitation but can also introduce artifacts by affecting the activity of enzymes or the health of cells in your assay.[1] It is critical to maintain a consistent final DMSO concentration across all experimental wells, including all controls.
Q3: How does the pH of my assay buffer affect the solubility of this compound?
A: The compound "this compound" is, by its nature, an acidic molecule due to the carboxylic acid group. The solubility of such compounds is highly dependent on pH.[4]
-
At low pH (acidic conditions): The carboxylic acid group will be protonated (-COOH), making the molecule neutral and less polar. This form is generally less soluble in aqueous media.
-
At high pH (alkaline conditions): The carboxylic acid group will be deprotonated (-COO⁻), making the molecule charged (anionic). This ionized form is more polar and thus more soluble in aqueous buffers.[5][6]
Therefore, increasing the pH of your assay buffer is a primary strategy to investigate for improving solubility.
Q4: Can components in my buffer, like salts or proteins, influence precipitation?
A: Yes. High concentrations of salts can sometimes decrease the solubility of organic compounds through the "salting-out" effect. Conversely, proteins like Bovine Serum Albumin (BSA), often included in assays to prevent non-specific binding, can sometimes help maintain the solubility of hydrophobic compounds. It is an important variable to consider during optimization.
Troubleshooting Guide 1: Systematic Solubility Assessment
Before optimizing assay conditions, you must first understand the compound's intrinsic solubility. This protocol provides a method for determining the kinetic solubility in your specific assay buffer.
Objective: To find the Maximum Soluble Concentration (MSC) of the compound in your assay buffer.
Protocol: Serial Dilution & Visual/Instrumental Assessment
-
Prepare Stock Solution: Accurately prepare a high-concentration stock solution, for example, 10 mM, in 100% anhydrous DMSO.[7][8][9] Ensure the compound is fully dissolved; gentle warming or sonication may be necessary.[10]
-
Set Up Dilution Plate: In a 96-well clear-bottom plate, add your chosen assay buffer to multiple wells.
-
Create Serial Dilutions: Add a small volume of your DMSO stock to the first well to achieve a high test concentration (e.g., 100 µM) with a controlled DMSO percentage (e.g., 1%). Mix thoroughly.
-
Perform Serial Dilution: Serially dilute the compound across the plate to create a range of concentrations (e.g., 100 µM, 50 µM, 25 µM, etc.).
-
Incubate: Allow the plate to equilibrate at the assay temperature (e.g., room temperature or 37°C) for a period of 1-2 hours.
-
Assess Precipitation:
-
Visual Inspection: Check for visible precipitate, cloudiness, or crystals against a dark background.
-
Instrumental Analysis: Use a plate reader to measure light scattering (nephelometry) at a wavelength where the compound does not absorb (e.g., 600-700 nm). A sharp increase in signal indicates precipitation.
-
-
Determine MSC: The highest concentration that remains clear both visually and instrumentally is your kinetic Maximum Soluble Concentration under these specific conditions. All subsequent assays should be performed at or below this concentration.
Troubleshooting Guide 2: Assay Condition Optimization
If the MSC is too low for your experimental needs, the next step is to modify the assay buffer or compound handling procedure.
Workflow for Troubleshooting Precipitation
This decision tree illustrates a systematic approach to diagnosing and solving solubility issues.
Caption: Troubleshooting Decision Workflow
A. pH Modification
As "this compound" is an acidic compound, its solubility is expected to increase at higher pH.[5][6] The parent molecule, quinoline-4-carboxylic acid, has an acidic pKa around 3.6.
Experimental Protocol: pH Screening
-
Prepare a series of your assay buffer, adjusting the pH in increments (e.g., pH 7.0, 7.4, 7.8, 8.2).
-
For each pH condition, repeat the kinetic solubility assessment described in Guide 1 .
-
Plot the Maximum Soluble Concentration (MSC) against the buffer pH.
-
Select the lowest pH that provides the required solubility for your assay, ensuring it is compatible with your biological system (enzyme, cells, etc.).
B. Co-Solvent and Additive Strategies
If pH adjustment is insufficient or not possible, the introduction of solubilizing agents into the assay buffer can be effective.[11][12][13]
Table 1: Common Solubilizing Agents for In Vitro Assays
| Agent Class | Example | Recommended Starting Conc. (w/v) | Mechanism of Action |
| Surfactants | Polysorbate 20/80 (Tween®) | 0.01% - 0.05% | Form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[14] |
| Triton™ X-100 | 0.01% - 0.05% | Similar to Polysorbates, forms micelles in aqueous solution.[14] | |
| Cyclodextrins | Hydroxypropyl-β-cyclodextrin (HP-β-CD) | 1 - 10 mM | Forms inclusion complexes where the hydrophobic compound sits within the cyclodextrin's non-polar cavity, shielding it from water.[15][16] |
Important Considerations:
-
Validate Compatibility: Always test the chosen excipient with your assay controls (e.g., enzyme-only or cell-only wells) to ensure it does not interfere with the biological outcome. Non-ionic surfactants have been reported to denature some proteins at higher concentrations.[17]
-
Mechanism: Cyclodextrins increase solubility by lowering the concentration of the free compound.[15] This is an important consideration for binding or uptake assays where only the free fraction may be active.
Troubleshooting Guide 3: Best Practices for Solution Handling
Proper technique in preparing and handling stock and working solutions can prevent many precipitation issues.
-
Use Anhydrous DMSO: DMSO is hygroscopic and readily absorbs water from the atmosphere. Water contamination in your stock DMSO can significantly reduce its ability to dissolve hydrophobic compounds and can synergistically enhance precipitation during freeze-thaw cycles.[18] Store DMSO properly and use fresh, high-quality solvent.
-
Avoid Repeated Freeze-Thaw Cycles: Whenever possible, aliquot your primary DMSO stock solution into single-use volumes for your experiments.[7] Repeated freezing and thawing can promote compound precipitation, especially if any moisture has been absorbed.[10][19]
-
Mind the Dilution Step: When preparing your working solutions, add the DMSO stock to the buffer while vortexing or mixing. Do not add buffer onto the concentrated DMSO stock. This "antisolvent precipitation" method, while useful for creating nanoparticles, is what you want to avoid in an assay.[2] The goal is rapid dispersal and dissolution.
-
Sonication: If you observe slight precipitation in a stock solution, brief sonication in a water bath can sometimes help redissolve the material.[10] However, this may only provide temporary kinetic solubility.
By applying these systematic troubleshooting guides and best practices, researchers can effectively manage and prevent the precipitation of "this compound," leading to more reliable and reproducible experimental data.
References
-
Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening, 19(9), 1302-8. [Link]
-
Shapiro, A. B. (2015). How do I avoid precipitation of DMSO soluble compounds in water based culture media? ResearchGate. [Link]
-
Biotage. (2023). How to prevent compound precipitation during flash column chromatography. [Link]
-
Mihailiasa, M., et al. (2024). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC - PubMed Central - NIH. [Link]
-
Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility. [Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
-
International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]
-
Bitesize Bio. (2025). How to Make Accurate Stock Solutions. [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. [Link]
-
Fiveable. (n.d.). pH and Solubility - AP Chem. [Link]
-
Hosseini, A., et al. (2022). Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs. PMC - NIH. [Link]
-
Zhang, Y., et al. (2023). Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quenching analysis. RSC Publishing. [Link]
-
Ziath. (n.d.). Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]
Sources
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- 2. Application of Antisolvent Precipitation Method for Formulating Excipient-Free Nanoparticles of Psychotropic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. fiveable.me [fiveable.me]
- 7. How to Choose and Prepare Stock and Working Solutions for Small-Molecule Compounds [solarbio-global.com]
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- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
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- 12. ijmsdr.org [ijmsdr.org]
- 13. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Cyclodextrins, Surfactants and Their Inclusion Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction mode of hydroxypropyl-β-cyclodextrin with vaccine adjuvant components Tween 80 and Triton X-100 revealed by fluorescence increasing-quench ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP00094J [pubs.rsc.org]
- 18. ziath.com [ziath.com]
- 19. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. This guide is designed for researchers, process chemists, and drug development professionals navigating the complexities of scaling this specific molecule from the laboratory bench to pilot or production scale. We will delve into common synthetic challenges, offering troubleshooting advice and data-driven protocols grounded in established chemical principles.
Introduction: The Scale-Up Challenge
This compound is a polysubstituted quinoline, a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[1] The synthesis of such molecules often relies on classic named reactions. However, transitioning these reactions to a larger scale introduces significant hurdles that are not always apparent in lab-scale experiments.[2][3] Issues such as thermal management, reaction kinetics, impurity profiles, and product isolation can become critical roadblocks.[4]
This guide focuses on the two most viable synthetic routes for this target: the Doebner Reaction and the Pfitzinger Reaction . We will analyze the specific challenges for each pathway and provide a framework for troubleshooting and optimization.
Section 1: Strategic Synthesis Route Selection
The first critical decision in a scale-up campaign is the selection of the synthetic route. Both the Doebner and Pfitzinger reactions are powerful methods for constructing the quinoline-4-carboxylic acid core, but they possess distinct advantages and disadvantages concerning starting material availability, reaction conditions, and scalability.
Comparison of Synthetic Pathways
| Feature | Doebner Reaction | Pfitzinger Reaction |
| Starting Materials | 2,4-Dimethylaniline, 3-Butoxybenzaldehyde, Pyruvic Acid | 5,7-Dimethylisatin, 3-Butoxyacetophenone |
| Reaction Type | Three-component condensation[5] | Two-component condensation[6][7] |
| Catalyst/Reagents | Brønsted or Lewis acid (e.g., HCl, BF₃·THF)[8][9] | Strong base (e.g., KOH, NaOH)[6] |
| Typical Conditions | Moderate to high temperatures (65-100 °C) in solvents like EtOH or MeCN[9] | High temperatures (≥100 °C) in alcoholic solvents[10] |
| Scale-Up Pros | Convergent one-pot synthesis. Starting materials are generally accessible. Milder conditions may be possible. | Fewer components can simplify kinetics. |
| Scale-Up Cons | Complex reaction mechanism can lead to byproducts.[1] Pyruvic acid instability at high temperatures.[9] Tar formation is common.[11] | Harsh basic conditions can limit functional group tolerance.[10] Availability and cost of substituted isatin can be a concern. Potential for decarboxylation side reactions.[10] |
Workflow: Choosing Your Route
The following decision workflow can help guide your choice between the Doebner and Pfitzinger routes for synthesizing this compound.
Caption: Decision workflow for selecting a synthetic route.
Section 2: Troubleshooting the Doebner Reaction Scale-Up (FAQs)
The Doebner reaction is a powerful one-pot method but can be sensitive to scale-up parameters.
Q1: My reaction yield is significantly lower on a larger scale compared to the bench. What are the likely causes?
A1: Low yields upon scale-up often point to issues with mass and heat transfer.
-
Causality: The Doebner reaction's mechanism is complex, involving multiple intermediates.[8] In a large reactor, inefficient mixing can create localized "hot spots" or areas of high reactant concentration, promoting side reactions or decomposition. Anilines with electron-donating groups like our 2,4-dimethylaniline are generally reactive, but issues can still arise. While electron-deficient anilines are known to give low yields, the principles of optimizing conditions are broadly applicable.[1][9]
-
Troubleshooting Steps:
-
Improve Agitation: Ensure the stirrer design and speed are adequate for the reactor geometry to maintain a homogenous mixture.
-
Control Temperature: Use a jacketed reactor with precise temperature control. A significant exotherm can occur, especially during the initial stages.[11] Consider starting at a lower temperature to control the initial reaction rate.
-
Slow Addition of Pyruvic Acid: Pyruvic acid can decompose at elevated temperatures.[9] A proven strategy is the dropwise addition of the pyruvic acid to the heated mixture of the aniline and aldehyde.[9] This maintains a low instantaneous concentration, minimizing decomposition and side reactions.
-
Q2: The reaction mixture is forming a thick, dark tar, making work-up and isolation nearly impossible. How can this be prevented?
A2: Tar formation is a classic problem in acid-catalyzed reactions like the Doebner-von Miller and related syntheses, arising from polymerization of reactive intermediates.[11]
-
Causality: Harsh acidic conditions and high temperatures can cause α,β-unsaturated intermediates to polymerize.[12] The choice and concentration of the acid catalyst are critical.
-
Troubleshooting Steps:
-
Optimize Catalyst: Screen different acid catalysts. While traditional methods use strong Brønsted acids like HCl or H₂SO₄, Lewis acids such as BF₃·THF have been shown to be highly effective, sometimes in milder solvents like acetonitrile (MeCN).[9]
-
Moderate Temperature: Avoid excessive temperatures. A reaction temperature of around 65-80 °C is often a good starting point for optimization.[9]
-
Solvent Selection: The solvent can significantly influence the reaction. While ethanol is common, MeCN has been shown to improve yields in some cases by better solubilizing intermediates and potentially mitigating side reactions.[9]
-
Doebner Reaction Troubleshooting Flowchart
Caption: Troubleshooting logic for the Doebner reaction.
Section 3: Troubleshooting the Pfitzinger Reaction Scale-Up (FAQs)
The Pfitzinger reaction offers a more convergent approach but comes with its own set of challenges, primarily related to its harsh reaction conditions.[6][10]
Q1: The reaction of 5,7-dimethylisatin with 3-butoxyacetophenone is sluggish and gives low conversion. What can be done?
A1: The Pfitzinger reaction's success hinges on the initial base-mediated hydrolysis of the isatin's amide bond to form a reactive keto-acid intermediate.[6]
-
Causality: Incomplete hydrolysis of the isatin will halt the reaction. The concentration and strength of the base are paramount. The subsequent condensation with the ketone (3-butoxyacetophenone) requires high enough temperatures to overcome the activation energy.
-
Troubleshooting Steps:
-
Base Concentration: Ensure a sufficient molar excess of a strong base like KOH or NaOH is used. A typical starting point is 3-4 equivalents relative to the isatin.
-
Temperature: This reaction often requires reflux temperatures (≥100 °C) in solvents like ethanol to proceed at a reasonable rate.[10] If conversion is low, consider cautiously increasing the temperature or switching to a higher boiling point solvent like n-butanol, while monitoring for product degradation.
-
Water Content: While the reaction is run in a basic aqueous/alcoholic solution, the precise water content can matter. Ensure consistent conditions between runs.
-
Q2: I am observing a significant amount of a byproduct that appears to be decarboxylated. How can I avoid this?
A2: Decarboxylation of the quinoline-4-carboxylic acid product is a known side reaction under the harsh, basic, and high-temperature conditions of the Pfitzinger synthesis.[10]
-
Causality: The carboxylic acid group can be thermally labile, especially in a strong basic medium at high temperatures. The longer the reaction is held at temperature after product formation, the more decarboxylation can occur.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use in-process controls (e.g., HPLC, TLC) to track the formation of the desired product and the decarboxylated byproduct. Aim to stop the reaction as soon as the consumption of starting material plateaus.
-
Minimize Reaction Time at Temperature: Once the reaction is deemed complete, cool the mixture promptly to quench the reaction and prevent further degradation.
-
Temperature Optimization: This is a trade-off. The temperature must be high enough for the reaction to proceed, but not so high that it excessively promotes decarboxylation. A temperature study to find the optimal balance is highly recommended during process development.
-
Pfitzinger Reaction Mechanism Overview
Caption: Simplified mechanism of the Pfitzinger reaction.
Section 4: General Purification and Isolation Strategies
Q: My final product, this compound, is difficult to purify and has poor solubility. What are the best practices for isolation?
A: Quinoline carboxylic acids can be challenging to handle due to their zwitterionic nature and often poor solubility in common organic solvents.[10]
-
Causality: The molecule possesses both a basic quinoline nitrogen and an acidic carboxylic acid group. This makes its solubility highly dependent on pH.
-
Troubleshooting & Optimization:
-
pH-Controlled Precipitation/Crystallization: This is the most powerful purification technique for this class of molecules.
-
After the reaction work-up, dissolve the crude product in a basic aqueous solution (e.g., dilute NaOH or NaHCO₃) to form the soluble carboxylate salt.
-
Filter the solution to remove any insoluble, non-acidic impurities.
-
Slowly acidify the filtrate with an acid (e.g., HCl, acetic acid) to the isoelectric point of the molecule. The product will precipitate out of the solution. Slow addition and controlled temperature can promote the formation of larger, purer crystals.
-
-
Solvent Screening for Crystallization: If further purification is needed, perform a solvent screening study. A mixture of a polar solvent (like DMAc, NMP, or DMSO) in which the compound is soluble at high temperatures, and an anti-solvent (like water, ethanol, or isopropanol) can be effective for recrystallization. The choice of solvent can also affect the crystal habit and potentially the polymorphic form.[13]
-
Adsorbent Treatment: During the basic dissolution step, you can treat the solution with activated carbon to remove colored, often polymeric, impurities before filtration and precipitation.
-
Section 5: Experimental Protocols
The following protocols are provided as a starting point for process development and should be optimized for each specific scale and equipment setup.
Protocol 1: Doebner Synthesis (Optimized for Scale-Up)
Reactants:
-
2,4-Dimethylaniline (1.0 eq)
-
3-Butoxybenzaldehyde (1.1 eq)
-
Pyruvic Acid (1.2 eq)
-
Boron trifluoride tetrahydrofuran complex (BF₃·THF) (0.5 eq)
-
Acetonitrile (MeCN) (approx. 5-10 L/kg of aniline)
Procedure:
-
To a clean, dry, and inerted reactor equipped with a mechanical stirrer, condenser, and temperature probe, charge the 2,4-dimethylaniline, 3-butoxybenzaldehyde, and acetonitrile.
-
Begin agitation and add the BF₃·THF catalyst. A mild exotherm may be observed.
-
Heat the reaction mixture to 65-70 °C.
-
Using an addition funnel or pump, add the pyruvic acid dropwise over a period of 2-4 hours, maintaining the internal temperature at 65-70 °C.
-
After the addition is complete, maintain the reaction at 65-70 °C for an additional 12-24 hours. Monitor reaction completion by a suitable in-process control (e.g., HPLC analysis of a quenched sample).
-
Once complete, cool the reaction to room temperature.
-
Proceed with a pH-controlled work-up and isolation as described in Section 4.
Protocol 2: Pfitzinger Synthesis
Reactants:
-
5,7-Dimethylisatin (1.0 eq)
-
3-Butoxyacetophenone (1.2 eq)
-
Potassium Hydroxide (KOH) (4.0 eq)
-
Ethanol (approx. 8-12 L/kg of isatin)
-
Water (approx. 2-3 L/kg of isatin)
Procedure:
-
To a reactor equipped with a mechanical stirrer and reflux condenser, charge the potassium hydroxide, water, and ethanol. Stir until the KOH is fully dissolved.
-
Add the 5,7-dimethylisatin to the basic solution.
-
Heat the mixture to 50-60 °C and hold for 1-2 hours to ensure complete hydrolysis of the isatin.
-
Add the 3-butoxyacetophenone to the reaction mixture.
-
Heat the reaction to reflux (approx. 80-85 °C) and maintain for 18-36 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 40-50 °C.
-
Filter the hot solution to remove any inorganic salts or insoluble byproducts.
-
Proceed with a pH-controlled precipitation of the product from the filtrate as described in Section 4.
References
-
Doebner–Miller reaction - Wikipedia. Available at: [Link]
-
Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. In Futuristic Trends in Chemical, Material Sciences & Nano Technology (Vol. 3, Book 12, Part 2, Chapter 8). IIP Series. Available at: [Link]
-
Conrad-Limpach Synthesis - SynArchive. Available at: [Link]
-
Lahna, A. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available at: [Link]
-
Combes quinoline synthesis - Wikipedia. Available at: [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal. Heliyon, 11(11), e41709. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Quinoline - Pharmaguideline. Available at: [Link]
-
Ouchi, A., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry, 83(23), 14537–14546. Available at: [Link]
-
Ouchi, A., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. ACS Publications. Available at: [Link]
-
White, K. L., et al. (2019). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 62(17), 7990-8009. Available at: [Link]
-
Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21356-21373. Available at: [Link]
- CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative - Google Patents.
-
Synthesis of quinolines - Organic Chemistry Portal. Available at: [Link]
-
Pfitzinger reaction - Wikipedia. Available at: [Link]
-
Wang, Y., et al. (2022). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Molecules, 27(19), 6594. Available at: [Link]
-
Kante, B., & Sharma, V. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. International Journal of Pharmaceutical Sciences and Research, 5(4), 1145-1151. Available at: [Link]
-
Recent Applications of Doebner, Doebner-von Miller and Knoevenagel-Doebner Reactions in Organic Syntheses - ResearchGate. Available at: [Link]
-
Funabiki, K., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(19), 7261–7266. Available at: [Link]
-
Knight, J. A., Jr., Porter, H. K., & Calaway, P. K. (1944). The Synthesis of Quinolines by the Pfitzinger Reaction. Journal of the American Chemical Society, 66(11), 1893–1894. Available at: [Link]
-
From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik Mainz. Available at: [Link]
-
Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... - ResearchGate. Available at: [Link]
-
synthesis of quinoline derivatives and its applications - Slideshare. Available at: [Link]
-
Al-Juburi, A. A. (2018). Synthesis of Isatine Derivatives Considering Pfitzinger Reaction Part I. International Journal of Science and Research (IJSR), 7(1), 123-128. Available at: [Link]
-
What is the complete procedure for Doebner-von miller reaction ? - ResearchGate. Available at: [Link]
-
What are issues/things to consider when scaling up reactions from the lab to a factory? - Reddit. Available at: [Link]
-
How to deal with scale-up challenges of Chemistry? - Prime Scholars. Available at: [Link]
-
Lutz, R. E., et al. (1949). THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. Canadian Journal of Research, 27f(9), 324-328. Available at: [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. Available at: [Link]
-
Yin, S., et al. (2015). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Crystal Growth & Design, 15(4), 1806–1814. Available at: [Link]
-
Conrad–Limpach synthesis - Wikipedia. Available at: [Link]
-
Reynolds, J. W., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Molecules, 14(1), 311-319. Available at: [Link]
Sources
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
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- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Purification of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Welcome to the technical support guide for the synthesis of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, with a focus on minimizing impurities and achieving high-purity material suitable for downstream applications. This guide provides in-depth, experience-based answers to common challenges encountered during the synthesis and purification processes.
Section 1: The Synthetic Pathway and Its Pitfalls
This section addresses the foundational aspects of the synthesis, focusing on the reaction mechanism and the primary sources from which impurities arise.
Q1: What is the most common and effective synthetic route for this compound?
The most direct and widely employed method for synthesizing 2-aryl-quinoline-4-carboxylic acids is the Doebner reaction .[1][2] This is a robust three-component reaction that constructs the quinoline core in a single pot. For the target molecule, the specific reactants are:
-
Aniline: 3,5-Dimethylaniline
-
Aldehyde: 3-Butoxybenzaldehyde
-
Pyruvic Acid
The reaction is typically catalyzed by an acid and often requires heating.[1][3] The elegance of the Doebner reaction lies in its convergence; however, the complexity of the mechanism, involving multiple intermediates, makes it susceptible to side reactions if not properly controlled.
Q2: What are the primary sources of impurities I should be aware of in this synthesis?
Impurities in the Doebner synthesis can be broadly categorized into three groups. Understanding these sources is the first step toward effective mitigation.
-
Unreacted Starting Materials: The most straightforward impurities are residual 3,5-dimethylaniline, 3-butoxybenzaldehyde, and pyruvic acid. Their presence in the final product indicates an incomplete reaction. The purity of the starting materials themselves is also a critical factor, as contaminants can carry through the synthesis or interfere with the reaction.[4]
-
Process-Related Impurities (Side-Reactions): The reaction conditions can lead to several byproducts.
-
Aldol Condensation Products: Pyruvic acid can undergo self-condensation under acidic conditions.
-
Incomplete Cyclization/Aromatization: The reaction proceeds through a dihydroquinoline intermediate.[5] Inadequate oxidation can leave this species as an impurity.
-
Tar and Polymeric Materials: Strong acid and high temperatures, common in older Doebner protocols, can cause degradation of starting materials and intermediates, leading to the formation of intractable tars that complicate purification.[6]
-
-
Isomeric Impurities: While not an issue for the symmetrically substituted 3,5-dimethylaniline, using other anilines could lead to the formation of regioisomers, which are often very difficult to separate.
The following diagram illustrates the core reaction and highlights the junctures where impurities typically arise.
Caption: Origin of impurities in the Doebner synthesis.
Section 2: Troubleshooting the Synthesis
This section provides practical advice for overcoming common experimental hurdles to maximize both yield and purity.
Q3: My reaction is producing a low yield of product and a significant amount of dark, insoluble tar. What are the likely causes and solutions?
This is a classic issue in Doebner-type reactions, often stemming from overly harsh conditions.
-
Causality: High temperatures and strong, concentrated acids can promote polymerization and degradation pathways, especially with aldehydes. The reaction is exothermic, and poor temperature control can lead to thermal runaways on a larger scale.
-
Troubleshooting Strategies:
-
Moderate the Temperature: Instead of refluxing at a high temperature, try maintaining the reaction at a consistent, lower temperature (e.g., 65-80 °C). This often provides a better balance between reaction rate and stability.
-
Optimize the Catalyst: While strong Brønsted acids are traditional, Lewis acids like BF₃·Et₂O can sometimes offer milder conditions and improved yields.[7] Consider using a solvent like ethanol or a dioxane/butanol mixture, which can help control the reaction temperature and solubility.[8]
-
Control the Rate of Addition: If the reaction is performed by adding one reagent to the others, do so slowly and with efficient stirring to dissipate heat and avoid localized high concentrations of reactants. Dropwise addition of pyruvic acid is a common strategy.[7]
-
Q4: My post-reaction analysis shows significant amounts of unreacted starting materials. How can I drive the reaction to completion?
Seeing unreacted starting materials is preferable to excessive tar formation, as it's often an easier problem to solve.
-
Causality: This points to either insufficient reaction time, a non-optimal temperature, or an imbalance in stoichiometry. The mechanism involves multiple equilibrium steps, which need to be driven forward.
-
Troubleshooting Strategies:
-
Increase Reaction Time: Monitor the reaction by TLC or HPLC. If starting materials are still present but the product is forming cleanly, simply extending the reaction time may be sufficient.
-
Adjust Stoichiometry: The reaction consumes the three components in a 1:1:1 ratio. Ensure pyruvic acid is not the limiting reagent. Sometimes, a slight excess (e.g., 1.1 equivalents) of the pyruvic acid or aldehyde can help drive the reaction to completion.
-
Re-evaluate Temperature: While high temperatures can cause tarring, a temperature that is too low will stall the reaction. A systematic approach of increasing the temperature in 10 °C increments can help find the optimal point for your specific setup.
-
Section 3: High-Purity Purification Strategies
A successful synthesis is defined by the purity of the isolated product. This section details robust protocols for purification.
Q5: What is the most effective initial workup procedure to remove the bulk of impurities from the crude reaction mixture?
An acid-base workup is highly effective for purifying quinoline-4-carboxylic acids due to the presence of both an acidic (carboxylic acid) and a weakly basic (quinoline nitrogen) functional group. This allows for the selective extraction of the product away from neutral impurities.
-
Dissolution: After the reaction is complete, cool the mixture and remove the reaction solvent under reduced pressure. Dissolve the resulting crude residue in an organic solvent like ethyl acetate.
-
Base Extraction: Transfer the solution to a separatory funnel and extract it with an aqueous base solution (e.g., 1 M sodium carbonate or sodium hydroxide). The target compound will deprotonate and move into the aqueous layer as its sodium salt, leaving many organic, neutral impurities (like unreacted aldehyde) in the ethyl acetate layer.
-
Acid Wash (Optional): Wash the separated aqueous layer with a fresh portion of ethyl acetate to remove any remaining neutral or basic impurities.
-
Precipitation: Cool the aqueous layer in an ice bath and slowly acidify it with a strong acid (e.g., 2 M HCl) with vigorous stirring. The target product will precipitate out as a solid as it becomes protonated and insoluble in water.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts, followed by a wash with a non-polar solvent like hexanes to aid in drying.
-
Drying: Dry the purified solid under vacuum to a constant weight.
Q6: My product is still not pure enough after an acid-base wash. What is the next step?
Recrystallization is the gold-standard technique for purifying crystalline organic solids.[9] The key is to find a solvent system where the product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your product in ~0.5 mL of various solvents at room temperature and upon heating. A good candidate will show poor solubility when cold and complete dissolution when hot.
-
Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude material to fully dissolve it.
-
Hot Filtration (Optional): If there are insoluble impurities (like dust or tar particles), perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Covering the flask with a watch glass and letting it stand undisturbed will promote the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
| Table 1: Recommended Solvent Systems for Recrystallization Screening | | :--- | :--- | | Solvent/Mixture | Rationale | | Ethanol/Water | Ethanol is a good solvent for many organics; adding water as an anti-solvent can induce crystallization. | | Isopropanol | Similar to ethanol, but its higher boiling point can sometimes improve results. | | Acetonitrile | A polar aprotic solvent that can be effective for moderately polar compounds. | | Ethyl Acetate/Hexane | A common polar/non-polar mixture that offers high tunability. | | N,N-Dimethylformamide (DMF) | A high-boiling polar solvent, useful for compounds with poor solubility in common solvents. Use with caution and ensure it is fully removed.[10] |
The following workflow provides a logical sequence for purifying the crude product to achieve high purity.
Caption: A systematic workflow for product purification.
Section 4: Analytical Quality Control
Confirming the purity and identity of your final product is non-negotiable. This section outlines the essential analytical techniques.
Q7: How do I develop a reliable HPLC method to assess the purity of my final product?
High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantitative purity analysis.[] A reverse-phase C18 column is ideal for this molecule.
-
Prepare a stock solution of your compound at 1 mg/mL in a solvent like methanol or acetonitrile.
-
Sonicate for 5-10 minutes to ensure complete dissolution.[12]
-
Dilute this stock solution with the mobile phase (at initial conditions) to a working concentration of approximately 50-100 µg/mL.
-
Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.[12]
| Table 2: Recommended Analytical HPLC Method Parameters | | :--- | :--- | | Parameter | Condition | | Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)[12] | | Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water[13][14] | | Mobile Phase B | Acetonitrile or Methanol[12] | | Gradient Elution | Start at 10-20% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, then re-equilibrate. | | Flow Rate | 1.0 mL/min[12][14] | | Column Temperature | 30 °C[12][14] | | Injection Volume | 5-10 µL | | Detection | UV at ~254 nm and a secondary wavelength near the compound's λmax (~320-340 nm). | | Run Time | 15-20 minutes |
Q8: Beyond HPLC, what other analytical techniques are essential, and what should I look for?
A combination of techniques provides a complete picture of your compound's identity and purity.[15]
| Table 3: Comparison of Analytical Techniques for Purity and Structural Validation | | :--- | :--- | :--- | | Technique | Principle | Application & Key Insights | | HPLC | Separation based on partitioning between mobile and stationary phases. | Primary method for purity determination. Provides quantitative data (% area) on the main peak versus impurities. | | ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | Confirms chemical structure. Integration of ¹H NMR signals can help identify and quantify impurities if their signals are resolved from the product. Look for characteristic aromatic and aliphatic (butoxy, methyl) signals. | | LC-MS | HPLC separation followed by mass-based detection. | Identification of unknown impurities. Provides the molecular weight of impurity peaks seen in the HPLC chromatogram, which is crucial for troubleshooting side reactions. | | qNMR | NMR analysis using a certified internal standard. | Provides absolute purity without needing a reference standard of the analyte. It is a primary method for qualifying reference materials.[15] |
By implementing the synthetic, purification, and analytical strategies outlined in this guide, researchers can confidently produce this compound of high purity, ensuring the reliability and reproducibility of their scientific endeavors.
References
- Benchchem. (n.d.). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.
- SIELC Technologies. (n.d.). Separation of Quinoline-3-carboxylic acid on Newcrom R1 HPLC column.
- IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
-
Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
-
Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
- Benchchem. (n.d.). Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Quinoline-2-carboxylic Acid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column.
- Benchchem. (n.d.). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
-
ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Retrieved from [Link]
-
ACS Food Science & Technology. (2025). Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8.
-
IOP Publishing. (2025). Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. Retrieved from [Link]
- University of the Sunshine Coast, Queensland. (2010). Limitations of the two-phase doebner-miller reaction for the synthesis of quinolines.
-
MDPI. (n.d.). Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. Retrieved from [Link]
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Repository.sustech.edu. (n.d.). Synthesis of 2-phenyl- and 2,3-diphenyl- quinolin-4-carboxylic acid derivatives. Retrieved from [Link]
-
Fabiano-Tixier, A. S., Elomri, A., Blanckaert, A., Seguin, E., Petitcolas, E., & Chemat, F. (2011). Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography. International journal of molecular sciences, 12(11), 7846–7860. Retrieved from [Link]
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Importance of Purity in Chemical Synthesis: A Case Study of 2-Hydroxy-5-Picoline.
-
European Patent Office. (n.d.). EP 0351889 B1 - Process for the preparation of a quinoline carboxylic acid. Retrieved from [Link]
-
PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]
- Benchchem. (n.d.). Minimizing impurities in the final product of quinoline synthesis.
-
Revues Scientifiques Marocaines. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Retrieved from [Link]
-
ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Retrieved from [Link]
-
HETEROCYCLES. (2014). facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Retrieved from [Link]
-
IJFMR. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. Retrieved from [Link]
-
International Journal of Chemical and Physical Sciences. (n.d.). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. Retrieved from [Link]
-
ResearchGate. (2025). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN102924374B - Preparation method for quinoline-4-carboxylic acid derivative.
-
IJPPR. (2022). To Synthesize and Characterization of Novel Quinoline Derivatives as an Antibacterial and Antifungal Activities. Retrieved from [Link]
-
NIH. (n.d.). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. Retrieved from [Link]
-
Illinois Experts. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities. Retrieved from [Link]
-
CP Lab Safety. (n.d.). This compound, 95% Purity, C22H23NO3, 1 gram. Retrieved from [Link]
- Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
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- 15. benchchem.com [benchchem.com]
enhancing the yield of the Doebner reaction for quinoline derivatives
Technical Support Center: Doebner Reaction Excellence
A Guide to Enhancing Yields of Quinoline Derivatives for Pharmaceutical and Chemical Synthesis
From the Desk of a Senior Application Scientist
Welcome to the technical support center dedicated to the Doebner reaction. As a cornerstone in heterocyclic chemistry, this reaction provides a powerful pathway to quinoline-4-carboxylic acids, a scaffold of immense interest in drug development for its presence in antimalarial, antitumor, and antibacterial agents.[1][2] However, its practical application can be fraught with challenges, from stubbornly low yields to confounding side products.
This guide is structured to move from foundational knowledge to deep, actionable troubleshooting. We will address your most pressing questions, dissect common experimental failures, and provide robust, field-tested protocols to elevate your synthetic outcomes. Our approach is grounded in mechanistic understanding, aiming not just to provide solutions, but to empower you with the scientific rationale to adapt and innovate in your own work.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions about the Doebner reaction, providing the core knowledge needed for effective troubleshooting.
Q1: What is the fundamental principle of the Doebner reaction?
The Doebner reaction is a three-component synthesis that constructs the quinoline core from an aromatic amine (typically an aniline), an aldehyde, and pyruvic acid.[1][3] The reaction culminates in the formation of a 2-substituted quinoline-4-carboxylic acid. Its utility lies in its one-pot nature, bringing together simple starting materials to create a complex and valuable heterocyclic system.[1]
Q2: How does the Doebner reaction differ from the Doebner-Miller reaction?
While their names are similar, these are distinct transformations.
-
Doebner Reaction: Employs an aniline, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids .[4][5]
-
Doebner-Miller Reaction: A variation of the Skraup synthesis, this reaction uses an aniline and an α,β-unsaturated carbonyl compound (which can be formed in situ from aldehydes or ketones) to produce substituted quinolines, but not necessarily with the carboxylic acid group at the 4-position.[6][7][8] This method is particularly known for generating polymeric byproducts if not carefully controlled.[5][9]
Q3: What is the accepted mechanism for the Doebner reaction?
The reaction proceeds through a series of well-defined steps, initiated by acid catalysis. The key events include the formation of a Schiff base, a subsequent condensation with the enol of pyruvic acid, and a final intramolecular cyclization followed by oxidation to achieve the aromatic quinoline ring.[1][10] The imine formed from a second molecule of aniline and the aldehyde can often serve as the oxidizing agent in a hydrogen transfer process, which is a critical aspect for optimizing reactions with challenging substrates.[1][11]
Caption: Proposed mechanism of the Doebner reaction.
Q4: What are the standard catalysts and solvents for this reaction?
The Doebner reaction is acid-catalyzed. Both Brønsted acids (e.g., HCl, p-toluenesulfonic acid) and Lewis acids (e.g., tin tetrachloride, scandium(III) triflate) have proven effective.[1][3][6] More recently, boron trifluoride etherate (BF₃·OEt₂) or BF₃·THF have emerged as superior catalysts, especially for less reactive substrates.[2][12]
While ethanol is a traditional solvent, studies have shown that acetonitrile (MeCN) can provide significantly better yields, particularly in optimized protocols.[3][13]
Troubleshooting Guide: From Low Yields to Success
This section is designed to solve specific experimental problems. Each issue is analyzed by probable cause and followed by a concrete, evidence-based solution.
Problem 1: My reaction yield is consistently low or fails entirely.
This is the most common challenge, often rooted in substrate reactivity or suboptimal conditions.
-
Cause A: Poor Substrate Reactivity Anilines bearing electron-withdrawing groups (EWGs) are notoriously poor substrates in the classical Doebner reaction.[1][3][13] The reduced nucleophilicity of the aniline nitrogen and the deactivated aromatic ring hinder both the initial condensation and the final electrophilic cyclization step.
Solution: Employ an Optimized Hydrogen-Transfer Protocol For electron-deficient anilines, a modified protocol that leverages a hydrogen-transfer mechanism is highly effective. This involves adjusting the stoichiometry to use an excess of the aniline and aldehyde relative to the pyruvic acid. This ensures a sufficient supply of the imine intermediate to act as the hydrogen acceptor (oxidant) for the final aromatization step.[11][13]
-
Catalyst and Solvent: Switch to BF₃·THF or BF₃·OEt₂ as the catalyst and use acetonitrile (MeCN) as the solvent.[12][13]
-
Stoichiometry: Increase the equivalents of aniline (e.g., 1.8 equiv) and aldehyde (e.g., 2.0 equiv) relative to pyruvic acid (e.g., 0.6 equiv).[11][12]
-
Slow Addition: Add the pyruvic acid solution dropwise over several hours to the heated mixture of the aniline, aldehyde, and catalyst. This maintains a low concentration of pyruvic acid, suppressing decomposition and side reactions.[3][11]
-
-
Cause B: Suboptimal Reaction Temperature Many Doebner reactions require thermal energy to proceed efficiently. Room temperature conditions are often insufficient.
Solution: Systematic Temperature Screening If the reaction is sluggish, a gradual increase in temperature is warranted. A reaction temperature of at least 65 °C has been shown to be necessary for good yields in many optimized systems.[3] Monitor the reaction by TLC or LCMS at different temperatures (e.g., 50 °C, 65 °C, 80 °C) to find the optimal point before significant decomposition occurs.
-
Cause C: Product Loss During Workup The quinoline-4-carboxylic acid product is amphoteric. Improper pH during aqueous extraction can lead to significant product loss into the aqueous layer.[14]
Solution: Careful pH Control During Extraction
-
After quenching the reaction, ensure the pH of the aqueous layer is adjusted correctly to protonate the quinoline nitrogen and deprotonate the carboxylic acid, or vice-versa, to facilitate extraction into the desired phase.
-
Always check the aqueous layer for product via TLC before discarding it.[14] If product is present, perform further extractions with a suitable organic solvent (e.g., ethyl acetate) after re-adjusting the pH.
-
Data Presentation: Optimization of Reaction Conditions
The following table summarizes data adapted from literature, showcasing the dramatic impact of catalyst and solvent choice on the yield for an electron-deficient aniline.[3][13]
| Entry | Catalyst (equiv) | Solvent | Temperature (°C) | Yield (%) |
| 1 | p-TsOH (1.0) | Ethanol | 80 | < 10 |
| 2 | Sc(OTf)₃ (0.1) | MeCN | 80 | 25 |
| 3 | BF₃·THF (1.0) | Toluene | 80 | 15 |
| 4 | BF₃·THF (1.0) | Ethanol | 80 | < 5 |
| 5 | BF₃·THF (0.5) | MeCN | 65 | ~70-80 |
| Yields are representative and depend on specific substrates and adherence to optimized stoichiometry and slow-addition protocols. |
Problem 2: I'm observing significant formation of unexpected byproducts.
Byproducts consume starting materials and complicate purification. Identifying them is key to suppression.
-
Cause A: Formation of a Reduced Imine Byproduct In the hydrogen-transfer mechanism, the dihydroquinoline intermediate must be oxidized to the final product. If this process is inefficient, the dihydroquinoline can instead reduce a molecule of the Schiff base (imine) intermediate, leading to a reduced amine byproduct and stalling the desired reaction.[11]
Solution: Adjust Reactant Stoichiometry As detailed in Problem 1 (Cause A), increasing the equivalents of the aniline and aldehyde ensures that the imine is present in sufficient excess to act as the primary hydrogen acceptor, favoring the aromatization of the dihydroquinoline.[11]
-
Cause B: Decarboxylation of the Final Product The 4-carboxy group can be lost under harsh thermal or basic conditions, yielding a 2-substituted quinoline instead of the desired quinoline-4-carboxylic acid.[11]
Solution: Temperature and Catalyst Control
-
Avoid Excessive Heat: Once the reaction reaches completion, avoid prolonged heating, especially during solvent removal.
-
Mind the Base: During workup, avoid using excessively strong bases or prolonged exposure to basic conditions, which can promote decarboxylation.
-
Visualizing the Troubleshooting Workflow
A logical approach is critical when a reaction fails. The following decision tree outlines a systematic process for diagnosing and solving common issues in the Doebner reaction.
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Validation & Comparative
A Comparative Guide to Dihydroorotate Dehydrogenase (DHODH) Inhibitors: Evaluating Quinolone-4-Carboxylic Acids Against Established Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" and its chemical class against well-established inhibitors of dihydroorotate dehydrogenase (DHODH). By examining the mechanism of action, experimental data, and relevant protocols, this document aims to equip researchers with the necessary information to make informed decisions in their drug discovery and development endeavors.
The Critical Role of DHODH in Cellular Proliferation
Dihydroorotate dehydrogenase (DHODH) is a pivotal enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] This pathway is essential for the production of pyrimidine nucleotides, which are fundamental building blocks for DNA and RNA synthesis.[1] DHODH catalyzes the fourth and only redox step in this pathway, the oxidation of dihydroorotate to orotate.[2][3][4] Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are therefore particularly sensitive to the inhibition of this pathway.[5][6][7] This dependency makes DHODH an attractive therapeutic target for a range of diseases, including autoimmune disorders, cancer, and viral infections.[1][3][5][8]
Mechanism of DHODH Inhibition
DHODH inhibitors function by blocking the enzyme's activity, thereby depleting the cellular pool of pyrimidines.[9][10] This leads to a reduction in the synthesis of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides.[5][11] The subsequent shortage of nucleotides for DNA and RNA synthesis results in cell cycle arrest, typically at the S-phase, and an overall inhibition of cell proliferation.[8][12] This targeted approach has led to the development of several clinically significant DHODH inhibitors.
Established DHODH Inhibitors: A Benchmark for Comparison
Several DHODH inhibitors have been extensively studied and have reached clinical use. These compounds serve as a benchmark for evaluating new potential inhibitors.
-
Leflunomide: A prodrug that is converted to its active metabolite, teriflunomide.[10] It is a disease-modifying antirheumatic drug (DMARD) used in the treatment of rheumatoid arthritis. Leflunomide inhibits human DHODH and has been shown to suppress the proliferation of immune cells.[5]
-
Teriflunomide: The active metabolite of leflunomide, teriflunomide, is a selective and reversible inhibitor of human DHODH.[13][14] It is approved for the treatment of relapsing-remitting multiple sclerosis.[5][15] By inhibiting DHODH, teriflunomide reduces the proliferation of activated T and B lymphocytes.[5]
-
Brequinar: A potent, selective inhibitor of DHODH that has been investigated for its anticancer and antiviral activities.[16][17][18] It has demonstrated robust preclinical anticancer activity and has been shown to enhance the efficacy of immune checkpoint blockade.[6]
The Quinoline-4-Carboxylic Acid Class: A Promising Scaffold
Quantitative Comparison of DHODH Inhibitors
The potency of DHODH inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target | IC50 (Human DHODH) | Therapeutic Area |
| Brequinar | DHODH | ~5.2-20 nM[9][16][17][18] | Oncology, Virology |
| Leflunomide | DHODH | ~208.5 nM (cell-free)[19] | Autoimmune Disease |
| Teriflunomide (A77 1726) | DHODH | ~307-773 nM[13][15] | Autoimmune Disease |
Experimental Protocols for Evaluating DHODH Inhibitors
The evaluation of potential DHODH inhibitors involves a series of well-defined experimental protocols to determine their efficacy and mechanism of action.
In Vitro DHODH Enzyme Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of recombinant human DHODH.[20][21][22][23][24]
Principle: The enzymatic activity of DHODH is monitored by the reduction of an artificial electron acceptor, such as 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of the substrate, dihydroorotate.[20][22][24] The decrease in absorbance of DCIP at a specific wavelength (e.g., 600-650 nm) is measured over time to determine the reaction rate.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial dilutions of the test compound (and a reference inhibitor) in a suitable solvent like DMSO.
-
Enzyme Reaction Setup: In a 96-well plate, add the recombinant human DHODH enzyme to a buffer solution containing coenzyme Q10 and DCIP.[20][23][24]
-
Pre-incubation: Add the diluted test compound or vehicle control (DMSO) to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[20][23]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, dihydroorotic acid.[20][23]
-
Data Acquisition: Immediately measure the change in absorbance over time using a microplate reader.
-
Data Analysis: Calculate the initial reaction rates and determine the percentage of inhibition for each compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.[20]
Cell Proliferation Assay
This cell-based assay assesses the impact of DHODH inhibition on the growth of rapidly dividing cells.[7][20][22][25]
Principle: Inhibition of DHODH depletes the cellular pyrimidine pool, leading to cell cycle arrest and a reduction in cell proliferation.[22] This anti-proliferative effect can be rescued by the addition of exogenous uridine, which bypasses the need for de novo pyrimidine synthesis and confirms the on-target effect of the inhibitor.[22][26]
Step-by-Step Methodology:
-
Cell Seeding: Seed a relevant cell line (e.g., a cancer cell line or activated lymphocytes) in a 96-well plate and allow them to adhere overnight.[20][22]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound. Include a vehicle control and a positive control (a known DHODH inhibitor). For rescue experiments, a parallel set of wells is co-treated with the inhibitor and a rescuing concentration of uridine.[22]
-
Incubation: Incubate the cells for a period of 48-72 hours.[20][22]
-
Viability Measurement: Assess cell viability using a colorimetric or luminescent reagent such as MTT, WST-1, or CellTiter-Glo®.[10][20][22]
-
Data Analysis: Measure the absorbance or luminescence to determine the percentage of viable cells relative to the vehicle control. Calculate the IC50 value for cell proliferation inhibition. A significant rightward shift in the IC50 curve in the presence of uridine indicates on-target DHODH inhibition.[22]
Visualizing the DHODH Inhibition Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the DHODH inhibition pathway and a typical experimental workflow for comparing DHODH inhibitors.
Caption: The DHODH inhibition signaling pathway.
Caption: Experimental workflow for efficacy comparison.
Conclusion
The inhibition of DHODH remains a validated and promising strategy for the development of therapeutics for a variety of diseases characterized by rapid cell proliferation. While established inhibitors like Brequinar, Leflunomide, and Teriflunomide provide a strong foundation for comparison, the exploration of novel chemical scaffolds such as quinoline-4-carboxylic acids is crucial for the discovery of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The compound "this compound," as a member of this class, warrants further investigation through the rigorous experimental protocols outlined in this guide to ascertain its potential as a DHODH inhibitor.
References
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- Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and. (2022-11-12). (URL: https://www.ijpsonline.com/articles/structural-insight-into-2aryl4quinoline-carboxylic-acidbased-dihydroorotate-dehydrogenase-dhodh-and-sars-cov2-inhibitors-a-combi-13098.html)
- The DHODH inhibitor teriflunomide impedes cell proliferation and enhances chemosensitivity to daunorubicin (DNR) in T-cell acute lymphoblastic leukemia - PubMed. (2024-10-08). (URL: https://pubmed.ncbi.nlm.nih.gov/39377943/)
- A Comparative Guide to Quinoline-4-Carboxylic Acid Derivatives as Dihydroorotate Dehydrogenase (DHODH) Inhibitors - Benchchem. (URL: https://www.benchchem.
- Discovery of potential natural dihydroorotate dehydrogenase inhibitors and their synergism with brequinar via integrated molecular docking, dynamic simulations and in vitro approach - PMC - PubMed Central. (2022-11-09). (URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9648937/)
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- This compound, 95% Purity, C22H23NO3, 1 gram - CP Lab Safety. (URL: https://www.cplabsafety.com/2-3-butoxyphenyl-6-8-dimethylquinoline-4-carboxylic-acid-95-purity-c22h23no3-1-gram.html)
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comparing efficacy of "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" with known anticancer drugs
An In-Depth Guide to Evaluating the Anticancer Efficacy of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid in Comparison to Established Therapeutic Agents
Introduction
The quest for novel, more effective, and safer anticancer therapeutics is a cornerstone of modern oncological research. Quinoline derivatives have emerged as a promising class of compounds, with a wide spectrum of pharmacological activities, including anticancer properties. This guide focuses on a specific novel compound, this compound, and provides a comprehensive framework for evaluating its potential as an anticancer agent. Due to the novelty of this specific molecule, direct comparative efficacy data is not yet available in published literature. Therefore, this document serves as a detailed roadmap for researchers, outlining the necessary experimental workflows to rigorously assess its efficacy and compare it against current standard-of-care anticancer drugs. The methodologies described herein are designed to ensure scientific integrity, reproducibility, and a clear, data-driven evaluation of this compound's therapeutic potential.
Postulated Mechanism of Action and Selection of Comparator Drugs
The chemical scaffold of this compound suggests several plausible mechanisms of anticancer activity based on structure-activity relationships of similar quinoline derivatives. Many quinoline-based compounds have been reported to exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.
A primary hypothesized mechanism of action is the inhibition of receptor tyrosine kinases (RTKs). The quinoline core is a common feature in many FDA-approved tyrosine kinase inhibitors (TKIs). For instance, drugs like Lenvatinib and Cabozantinib, which also feature a quinoline core, are potent inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and other RTKs crucial for tumor angiogenesis and growth. Therefore, it is plausible that this compound could function as a TKI.
Based on this primary hypothesis, a suitable and well-characterized comparator drug would be Sorafenib . Sorafenib is a multi-kinase inhibitor that targets several RTKs, including VEGFR and Platelet-Derived Growth Factor Receptor (PDGFR), as well as the downstream RAF/MEK/ERK signaling pathway. Its broad mechanism of action and established clinical use in various cancers, such as hepatocellular carcinoma and renal cell carcinoma, make it an excellent benchmark for a novel TKI.
The following diagram illustrates the hypothesized signaling pathway and the potential point of intervention for our compound of interest.
Caption: Hypothesized mechanism of action via RTK inhibition.
Comparative Efficacy Evaluation: A Proposed Experimental Workflow
To systematically evaluate the anticancer efficacy of this compound against Sorafenib, a multi-tiered experimental approach is proposed, progressing from in vitro characterization to in vivo validation.
Caption: Proposed experimental workflow for efficacy evaluation.
Part 1: In Vitro Efficacy Assessment
Objective: To determine the cytotoxic and cytostatic effects of the novel compound on cancer cell lines and to validate its on-target activity in comparison to Sorafenib.
1.1. Cell Viability and Cytotoxicity Assays
-
Protocol: MTT Assay
-
Cell Seeding: Seed cancer cell lines (e.g., HepG2 for hepatocellular carcinoma, A498 for renal cell carcinoma) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and Sorafenib (e.g., from 0.01 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
-
1.2. Apoptosis Induction Assay
-
Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining
-
Treatment: Treat cells in 6-well plates with the novel compound and Sorafenib at their respective IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
-
1.3. Target Validation: Western Blotting
-
Protocol: Analysis of RTK Signaling
-
Protein Extraction: Treat cells with the compounds at IC50 concentrations for a short duration (e.g., 2-6 hours), then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phosphorylated and total forms of key signaling proteins (e.g., p-VEGFR, VEGFR, p-ERK, ERK). Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometrically quantify the band intensities to determine the extent of target inhibition.
-
Table 1: Hypothetical In Vitro Efficacy Data Summary
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (% of cells) | p-VEGFR Inhibition (%) |
| This compound | HepG2 | 1.5 | 45.2 | 85.1 |
| A498 | 2.8 | 38.9 | 79.4 | |
| Sorafenib | HepG2 | 5.2 | 48.5 | 90.3 |
| A498 | 6.8 | 42.1 | 88.6 | |
| Vehicle Control | HepG2 | >100 | 5.1 | 0 |
| A498 | >100 | 4.8 | 0 |
Part 2: In Vivo Efficacy Assessment
Objective: To evaluate the anti-tumor activity and safety profile of the novel compound in a preclinical animal model.
2.1. Xenograft Tumor Model
-
Protocol: Subcutaneous Tumor Implantation
-
Cell Preparation: Harvest cancer cells (e.g., HepG2) and resuspend them in a mixture of PBS and Matrigel.
-
Implantation: Subcutaneously inject approximately 5 x 10^6 cells into the flank of immunodeficient mice (e.g., BALB/c nude mice).
-
Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-150 mm³).
-
Randomization: Randomize the mice into treatment groups (e.g., Vehicle, Novel Compound, Sorafenib).
-
2.2. Tumor Growth Inhibition Study
-
Protocol: Dosing and Monitoring
-
Dosing: Administer the novel compound and Sorafenib orally (or via an appropriate route) daily at predetermined doses (e.g., based on maximum tolerated dose studies). The vehicle group receives the vehicle alone.
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor the body weight of the mice as an indicator of general toxicity.
-
Endpoint: Continue the study for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined size.
-
Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) percentage.
-
Table 2: Hypothetical In Vivo Efficacy Data Summary
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1580 | 0 | +2.5 |
| This compound | 50 | 450 | 71.5 | -3.1 |
| Sorafenib | 30 | 520 | 67.1 | -5.8 |
Conclusion and Future Directions
This guide provides a robust, scientifically-grounded framework for the preclinical evaluation of this compound as a potential anticancer agent. By following the detailed in vitro and in vivo protocols, researchers can generate the necessary data to rigorously compare its efficacy and safety profile against an established drug like Sorafenib. The hypothetical data presented in the tables illustrates how the outcomes of these experiments can be summarized for a clear comparative analysis.
Positive results from this comprehensive evaluation would warrant further investigation, including detailed pharmacokinetic and toxicology studies, exploration of efficacy in other cancer models, and investigation of potential combination therapies. This structured approach ensures that novel compounds are advanced towards clinical development based on a solid foundation of preclinical evidence.
References
-
MTT Assay for Cell Viability: van de Loosdrecht, A. A., et al. (1994). A tetrazolium-based colorimetric MTT assay to quantitate human monocyte mediated cytotoxicity against leukemic cells from different lineages. Journal of Immunological Methods. [Link]
-
Annexin V/PI Staining for Apoptosis: Vermes, C., et al. (1995). A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V. Journal of Immunological Methods. [Link]
-
Western Blotting Techniques: Mahmood, T., & Yang, P. C. (2012). Western blot: technique, theory, and trouble shooting. North American Journal of Medical Sciences. [Link]
-
Animal Xenograft Models: Teicher, B. A. (2009). Tumor models for efficacy determination. Molecular Cancer Therapeutics. [Link]
-
Sorafenib Mechanism of Action: Wilhelm, S. M., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research. [Link]
-
Quinoline Derivatives in Cancer Therapy: Musiol, R. (2017). Quinoline derivatives as promising anticancer drugs. Current Medicinal Chemistry. [Link]
A Researcher's Guide to Target Engagement Validation for Novel Kinase Inhibitors: A Comparative Analysis Featuring "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid"
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is fraught with challenges. A critical, and often defining, milestone in this process is the unequivocal demonstration of target engagement—confirming that a molecule binds to its intended biological target in a relevant physiological context. Without this confirmation, interpreting efficacy, understanding off-target effects, and making informed decisions for lead optimization becomes a matter of speculation.
This guide provides an in-depth, comparative framework for validating the target engagement of novel compounds. We will use the hypothetical scenario of a newly synthesized molecule, "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid," a quinoline derivative with suspected kinase inhibitory activity. Since the precise target of this novel compound is unknown, this guide will first outline a strategic approach to target identification and then delve into a comprehensive comparison of state-of-the-art target engagement validation methodologies. To provide a tangible benchmark, we will compare the experimental performance of our novel compound against a well-characterized inhibitor for a hypothetical target.
The Quinoline Scaffold: A Privileged Structure in Kinase Inhibition
Quinoline and its derivatives are recognized as "privileged structures" in medicinal chemistry, frequently appearing as the core of compounds with a wide range of biological activities, including anti-inflammatory, anti-cancer, and antimicrobial effects.[1][2][3] Several quinoline-based molecules have been identified as potent inhibitors of various protein kinases.[4] Given this precedent, it is a reasonable starting hypothesis that "this compound" may exert its biological effects through the inhibition of a kinase.
Part 1: From Phenotype to Target - A Strategy for Target Identification
Before target engagement can be validated, the target itself must be identified. For a novel compound discovered through phenotypic screening, this "target deconvolution" is a crucial first step. The following are robust, experimentally-driven approaches to pinpointing the molecular target(s) of "this compound."
Affinity-Based Proteomics
One of the most direct methods for target identification is affinity chromatography coupled with mass spectrometry.[1] This technique relies on the specific interaction between the small molecule and its protein target to "fish" the target out of a complex cellular lysate.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for target identification using affinity chromatography.
Causality Behind Experimental Choices:
-
Linker Position: The choice of where to attach the linker on "this compound" is critical. Structure-activity relationship (SAR) data is invaluable here; the linker should be placed at a position on the molecule that is not essential for its biological activity.
-
Controls are Non-Negotiable: A crucial control is to perform a parallel experiment with beads that have not been coupled to the compound or are coupled with an inactive analog. Proteins that bind to these control beads are considered non-specific binders and are excluded from further analysis. This is a self-validating step to ensure the identified proteins are true interactors.
Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic strategy that utilizes reactive chemical probes to map the functional state of enzymes in complex proteomes.[5][6][7] If our quinoline compound has a reactive group or can be modified to include one without losing activity, ABPP can be a highly effective method for identifying its target, particularly if the target is an enzyme.
Hypothetical Target Identification: p38 Mitogen-Activated Protein Kinase (MAPK)
For the remainder of this guide, let us assume that the target identification experiments described above have successfully identified p38 mitogen-activated protein kinase (MAPK) as the primary molecular target of "this compound". p38 MAPKs are a family of serine/threonine kinases that are activated by inflammatory cytokines and cellular stress, playing a key role in inflammation and apoptosis.[]
To provide a robust comparison for our validation assays, we will use SB203580 , a well-characterized and selective inhibitor of p38 MAPK, as a positive control and benchmark.[5][6][9]
Part 2: A Comparative Guide to Target Engagement Validation Assays
With a putative target identified, the next critical phase is to validate and quantify the direct interaction between "this compound" and p38 MAPK. No single method is universally superior; the choice of assay depends on the specific research question, the available resources, and the nature of the target protein. We will compare several orthogonal methods, spanning from cell-free biochemical assays to those that measure target engagement in a cellular context.
Biochemical (Cell-Free) Assays
These assays utilize purified recombinant p38 MAPK protein and provide a direct measure of binding affinity and kinetics in a controlled, in vitro environment.
1. Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)
-
Principle: DSF measures the thermal stability of a protein by monitoring its unfolding as a function of temperature.[10][11] The binding of a ligand, such as our quinoline compound, typically stabilizes the protein, resulting in an increase in its melting temperature (Tm). This "thermal shift" is indicative of target engagement.
-
Experimental Rationale: This method is often used as a primary screen for binding due to its high throughput and low protein consumption. A fluorescent dye that binds to hydrophobic regions of the protein is used. As the protein unfolds with increasing temperature, these hydrophobic regions become exposed, causing an increase in fluorescence.
-
Comparison:
| Feature | "this compound" | SB203580 (Positive Control) |
| Expected Outcome | Dose-dependent increase in Tm of p38 MAPK. | Known, significant increase in Tm of p38 MAPK. |
| Data Generated | ΔTm (change in melting temperature). | ΔTm. |
Experimental Protocol: Differential Scanning Fluorimetry
-
Reagent Preparation:
-
Prepare a stock solution of purified recombinant p38 MAPK in a suitable buffer (e.g., 25 mM Tris-HCl, pH 8.0, 150 mM NaCl).
-
Prepare a stock solution of a fluorescent dye (e.g., SYPRO Orange) and dilute it to the working concentration recommended by the manufacturer.
-
Prepare serial dilutions of "this compound" and SB203580 in the assay buffer.
-
-
Assay Setup (in a 96- or 384-well PCR plate):
-
To each well, add the p38 MAPK protein and the fluorescent dye.
-
Add the test compounds at various concentrations. Include a DMSO vehicle control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Program the instrument to incrementally increase the temperature (e.g., from 25°C to 95°C) while measuring the fluorescence at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate melting curves.
-
Determine the Tm for each condition, which is the temperature at the midpoint of the unfolding transition.
-
Calculate the ΔTm by subtracting the Tm of the vehicle control from the Tm of each compound-treated sample.
-
Self-Validation and Causality:
-
The inclusion of SB203580 as a positive control is essential to validate that the assay is performing correctly and that the observed thermal shifts are due to specific binding to p38 MAPK.
-
A no-protein control is necessary to ensure that the compounds themselves do not fluoresce or interfere with the dye.
2. Surface Plasmon Resonance (SPR)
-
Principle: SPR is a label-free optical technique that measures the binding of an analyte (the small molecule) to a ligand (the protein) immobilized on a sensor surface in real-time.[12][13][14] Binding causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.
-
Experimental Rationale: SPR provides rich kinetic data, including the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), offering a deeper understanding of the binding interaction than endpoint assays.
-
Comparison:
| Feature | "this compound" | SB203580 (Positive Control) |
| Expected Outcome | Concentration-dependent binding to immobilized p38 MAPK. | High-affinity binding with known kinetics. |
| Data Generated | ka, kd, KD. | ka, kd, KD. |
3. Isothermal Titration Calorimetry (ITC)
-
Principle: ITC directly measures the heat released or absorbed during a binding event.[15][16][17] It is the gold standard for thermodynamic characterization of binding interactions.
-
Experimental Rationale: By titrating the small molecule into a solution containing the protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment.
-
Comparison:
| Feature | "this compound" | SB203580 (Positive Control) |
| Expected Outcome | A measurable heat change upon binding to p38 MAPK. | A well-defined binding isotherm with known thermodynamic parameters. |
| Data Generated | KD, n, ΔH, ΔS. | KD, n, ΔH, ΔS. |
Cell-Based Assays
While biochemical assays are crucial for characterizing direct binding, they do not account for cellular factors such as membrane permeability, intracellular metabolism, and the presence of competing endogenous ligands. Cell-based assays are therefore essential for confirming target engagement in a more physiologically relevant environment.
1. Cellular Thermal Shift Assay (CETSA®)
-
Principle: CETSA extends the principle of the thermal shift assay to the cellular environment.[18][19] Cells are treated with the compound, and then heated. The stabilization of the target protein by the compound leads to it remaining soluble at higher temperatures compared to the unbound protein. The amount of soluble protein at different temperatures is then quantified, typically by Western blot or mass spectrometry.
-
Experimental Rationale: CETSA is a powerful method for verifying that a compound reaches and binds to its target inside intact cells. A positive result provides strong evidence of target engagement in a physiological context.
-
Comparison:
| Feature | "this compound" | SB203580 (Positive Control) |
| Expected Outcome | Increased thermal stability of endogenous p38 MAPK in treated cells. | Significant thermal stabilization of p38 MAPK. |
| Data Generated | CETSA melting curve and isothermal dose-response curve. | CETSA melting curve and isothermal dose-response curve. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA®)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Self-Validation and Causality:
-
An isothermal dose-response experiment is a critical validation step. Here, cells are treated with a range of compound concentrations and heated to a single, optimized temperature. A dose-dependent increase in soluble target protein confirms specific engagement.
-
The use of a loading control (an abundant, unrelated protein) on the Western blot is essential to ensure equal protein loading across all samples.
2. Target-Specific Activity Assay
-
Principle: If the target is an enzyme, its activity can be measured in a cellular context. For p38 MAPK, this involves measuring the phosphorylation of a downstream substrate.
-
Experimental Rationale: A reduction in the phosphorylation of a known p38 MAPK substrate, such as ATF-2, in cells treated with "this compound" provides functional evidence of target engagement and inhibition.[11][12]
-
Comparison:
| Feature | "this compound" | SB203580 (Positive Control) |
| Expected Outcome | Dose-dependent decrease in the phosphorylation of a p38 MAPK substrate (e.g., p-ATF-2). | Potent inhibition of substrate phosphorylation. |
| Data Generated | IC50 for inhibition of downstream signaling. | IC50. |
Part 3: Data Summary and Method Comparison
The following table summarizes the key parameters of the discussed target engagement validation assays, providing a quick reference for selecting the most appropriate method(s) for your research needs.
| Assay | Principle | Throughput | Key Output | Cell-Free/Cell-Based |
| DSF/TSA | Ligand-induced thermal stabilization | High | ΔTm | Cell-Free |
| SPR | Real-time mass change on a sensor surface | Medium-High | ka, kd, KD | Cell-Free |
| ITC | Measures heat of binding | Low | KD, n, ΔH, ΔS | Cell-Free |
| CETSA® | In-cell thermal stabilization | Medium | Cellular Tm shift, EC50 | Cell-Based |
| Activity Assay | Measures downstream substrate modification | Medium-High | IC50 | Cell-Based |
Conclusion
Validating the target engagement of a novel small molecule like "this compound" is a multi-faceted process that requires a strategic and orthogonal approach. This guide has provided a framework for first identifying the molecular target and then employing a suite of complementary biochemical and cell-based assays to confirm and quantify the interaction.
By systematically applying techniques such as DSF, SPR, ITC, CETSA®, and target-specific activity assays, and by judiciously using well-characterized competitor molecules like SB203580 as benchmarks, researchers can build a robust and compelling data package. This not only provides confidence in the molecule's mechanism of action but also lays a solid foundation for subsequent lead optimization and preclinical development. The integration of these self-validating experimental systems is paramount to ensuring scientific rigor and ultimately, the successful translation of a promising compound into a novel therapeutic.
References
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Cuenda, A. et al. (1995). SB203580 is a specific inhibitor of a MAP kinase homologue which is stimulated by cellular stresses and interleukin-1. FEBS Lett. 364:229-233. Available from: [Link]
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Lali FV. et al. (2000). The pyridinyl imidazole inhibitor SB203580 blocks phosphoinositide-dependent protein kinase activity, protein kinase B phosphorylation, and retinoblastoma hyperphosphorylation in interleukin-2-stimulated T cells independently of p38 mitogen-activated protein kinase. J Biol Chem. 275(10):7395-402. Available from: [Link]
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Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373–376. Available from: [Link]
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Yasgar, A. et al. (2016). Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease. Molecules, 21(8), 1059. Available from: [Link]
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Al-Suhaimi, E. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(16), 4986. Available from: [Link]
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Al-Amiery, A. A., et al. (2020). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 3(2), 136-146. Available from: [Link]
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Boyarshinov, V. D., et al. (2017). Synthesis and Biological Activity of Quinoline-2-Carboxylic Acid Aryl Esters and Amides. Pharmaceutical Chemistry Journal, 51(5), 373-376. Available from: [Link]
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Gupta, H., et al. (2013). Biological Activities of Quinoline Derivatives. International Journal of Pharmaceutical Sciences and Research, 4(6), 2136. Available from: [Link]
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ResearchGate. Isothermal titration calorimetry (ITC) indicates direct binding of... Available from: [Link]
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MDPI. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Available from: [Link]
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NIH. Activation of p38 mitogen-activated protein kinase by norepinephrine in T-lineage cells. Available from: [Link]
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PMC. Differential scanning fluorimetry followed by microscale thermophoresis and/or isothermal titration calorimetry as an efficient tool for ligand screening. Available from: [Link]
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PubMed. A fluorescence-based thermal shift assay identifies inhibitors of mitogen activated protein kinase kinase 4. Available from: [Link]
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CP Lab Safety. This compound, 95% Purity, C22H23NO3, 1 gram. Available from: [Link]
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MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. Available from: [Link]
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PubMed. A temperature-dependent conformational shift in p38α MAPK substrate-binding region associated with changes in substrate phosphorylation profile. Available from: [Link]
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PubMed. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Available from: [Link]
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PubMed. Immunoassay for P38 MAPK using surface enhanced resonance Raman spectroscopy (SERRS). Available from: [Link]
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PubMed. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Available from: [Link]
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ResearchGate. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Available from: [Link]
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Hunan Hwatson Biotech Inc. 2-(3-Isobutoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid. Available from: [Link]
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ResearchGate. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. Available from: [Link]
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ResearchGate. High-Throughput Kinase Assay Based on Surface Plasmon Resonance. Available from: [Link]
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Unchained Labs. Differential Scanning Fluorimetry (DSF). Available from: [Link]
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PMC. Thermodynamic analysis of the binding of p38 MAPK to substrate proteins. Available from: [Link]
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Nature. Isothermal titration calorimetry. Available from: [Link]
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University of York. Surface plasmon resonance. Available from: [Link]
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Lirias. p38-MAPK activity assay p38-MAPK activity was determined via Western blot. Worms were grown as described under Fluorescence micr. Available from: [Link]
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MDPI. Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Available from: [Link]
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Reaction Biology. Surface Plasmon Resonance Assay Services. Available from: [Link]
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The Rise of the Quinoline Scaffold: A Comparative Analysis of Novel COX-2 Inhibitors
In the relentless pursuit of safer and more effective anti-inflammatory agents, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of modern drug design.[1][2] While the "coxib" class of drugs marked a significant advancement by reducing the gastrointestinal side effects associated with non-selective NSAIDs, concerns over cardiovascular risks have fueled the quest for new chemical scaffolds with improved safety profiles and efficacy.[3][4][5][6] Among the promising new entrants, quinoline-based derivatives have emerged as a versatile and potent class of selective COX-2 inhibitors.[1][7][8]
This guide provides a comprehensive comparative analysis of promising quinoline-based COX-2 inhibitors, offering researchers and drug development professionals a detailed examination of their performance against established benchmarks. We will delve into the mechanistic rationale, present supporting experimental data, and provide detailed protocols for the evaluation of these compounds.
The Rationale for COX-2 Selectivity and the Quinoline Advantage
The cyclooxygenase (COX) enzyme exists in two primary isoforms, COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and plays a crucial role in physiological functions such as protecting the gastric mucosa and maintaining kidney function.[9] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation where it mediates the production of prostaglandins responsible for pain and swelling.[9][10] The therapeutic action of anti-inflammatory drugs stems from the inhibition of COX-2, while the undesirable side effects, particularly gastrointestinal issues, are largely attributed to the concurrent inhibition of COX-1.[1][2] Therefore, the development of inhibitors with high selectivity for COX-2 over COX-1 is a key therapeutic strategy.[2]
The quinoline ring system, a bicyclic aromatic heterocycle, has proven to be a privileged structure in medicinal chemistry due to its ability to interact with a wide range of biological targets.[8] In the context of COX-2 inhibition, the quinoline scaffold offers a rigid framework that can be strategically functionalized to achieve high potency and selectivity. Researchers have successfully tailored these molecules to fit into the larger, more accommodating active site of the COX-2 enzyme, a structural feature that distinguishes it from the more constricted active site of COX-1.
The COX Signaling Pathway and Inhibition
The mechanism of action of COX-2 inhibitors is best understood in the context of the arachidonic acid cascade. The following diagram illustrates this pathway and the point of intervention for these inhibitors.
Caption: The COX signaling pathway, illustrating the selective inhibition of COX-2 by quinoline-based inhibitors.
Comparative Performance of Quinoline-Based COX-2 Inhibitors
The following table summarizes the in vitro inhibitory activity and selectivity of several recently developed quinoline-based compounds against COX-1 and COX-2, with the widely used drug Celecoxib included for reference. The half-maximal inhibitory concentration (IC50) indicates the concentration of the inhibitor required to reduce enzyme activity by 50%. The Selectivity Index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), provides a quantitative measure of selectivity for COX-2.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) | Reference |
| Celecoxib | ~15 - 24.3 | ~0.04 - 0.06 | ~375 - 405 | [1][7] |
| Compound 12c | >10 | 0.1 | >100 | [11] |
| Compound 14a | >10 | 0.11 | >90.9 | [11] |
| Compound 14b | >10 | 0.11 | >90.9 | [11] |
| Compound 9e | >22.1 | 0.043 | >513 | [7] |
| Hybrid 8e | 12.5 | 0.047 | 265.9 | [12] |
| Hybrid 5h | 4.76 | 0.234 | 20.35 | [13] |
| Hybrid 5l | 2.9 | 0.201 | 14.42 | [13] |
Note: IC50 values can vary between different assay conditions and enzyme sources. The data presented here is for comparative purposes.
From this data, it is evident that several quinoline derivatives exhibit COX-2 inhibitory potency comparable to or even exceeding that of Celecoxib. For instance, compound 9e demonstrates a remarkable COX-2 IC50 of 0.043 µM and a selectivity index greater than 513, suggesting a highly potent and selective profile.[7] Similarly, the triazine-quinoline hybrid 8e shows potent COX-2 inhibition with an IC50 of 0.047 µM and a high selectivity index of 265.9.[12]
Structure-Activity Relationship (SAR) Insights
The potency and selectivity of these quinoline-based inhibitors are intrinsically linked to their structural features. Key SAR observations include:
-
The C-2 Phenyl Ring: A common feature among many potent and selective inhibitors is the presence of a phenyl group at the C-2 position of the quinoline ring. Substituents on this phenyl ring, particularly at the para-position, are crucial for COX-2 selectivity. A methylsulfonyl (SO2Me) group at this position, for example, is a well-established COX-2 pharmacophore that can interact with a secondary pocket in the COX-2 active site.[1][7]
-
The C-4 Carboxyl Group: The presence of a carboxylic acid group at the C-4 position of the quinoline ring has been shown to enhance COX-2 inhibitory potency and selectivity.[1]
-
Substituents on the Quinoline Core: Modifications at other positions of the quinoline ring, such as at C-7 and C-8, can also modulate the activity and selectivity of the compounds.[1]
-
Hybridization with Other Scaffolds: The fusion of the quinoline moiety with other heterocyclic systems, such as pyrazole or 1,2,4-triazine, has yielded hybrid molecules with dual inhibitory potential, targeting both COX-2 and other inflammatory mediators like 15-lipoxygenase (15-LOX).[12][13]
Experimental Protocols
To ensure the reproducibility and validation of findings, standardized experimental protocols are essential. Below are detailed methodologies for the in vitro and in vivo evaluation of COX-2 inhibitors.
In Vitro COX Inhibition Assay (Colorimetric Method)
This assay determines the ability of a test compound to inhibit the peroxidase activity of COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured by monitoring the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which results in a colored product with an absorbance maximum at 590 nm.[10][14]
Materials:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Hematin
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Arachidonic acid (substrate)
-
TMPD (chromogenic substrate)
-
Test compounds and a reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and a plate reader
Procedure:
-
Prepare Reagents: Prepare stock solutions of all reagents to the desired concentrations.
-
Reaction Setup: In a 96-well plate, add the following in order:
-
150 µL of Tris-HCl buffer
-
10 µL of Hematin
-
10 µL of COX-1 or COX-2 enzyme solution
-
10 µL of the test compound at various concentrations (or DMSO for control)
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.[10][15]
-
Initiate Reaction: Add 10 µL of TMPD and 10 µL of arachidonic acid to each well to start the reaction.[10]
-
Measurement: Immediately measure the absorbance at 590 nm at regular intervals for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the initial reaction velocity for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value using a suitable software.
Caption: A generalized workflow for the in vitro COX inhibition assay.
In Vivo Anti-Inflammatory Activity (Carrageenan-Induced Rat Paw Edema)
This is a standard model for evaluating the acute anti-inflammatory activity of compounds.
Principle: Injection of carrageenan into the sub-plantar region of a rat's paw induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory efficacy.[13]
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and a reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle for drug administration (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into groups: control (vehicle), reference drug, and test compound groups.
-
Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour after oral administration), inject 0.1 mL of carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer or the paw thickness with calipers immediately before the carrageenan injection (0 hours) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.
-
Conclusion and Future Directions
The quinoline scaffold represents a highly promising platform for the development of next-generation selective COX-2 inhibitors. The compounds highlighted in this guide demonstrate that it is possible to achieve and even surpass the potency and selectivity of established drugs like Celecoxib. The versatility of the quinoline ring allows for extensive chemical modification, paving the way for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Future research in this area should focus on comprehensive preclinical and clinical evaluations of the most promising candidates to assess their long-term safety, particularly concerning cardiovascular effects. Furthermore, the development of quinoline-based hybrids with dual inhibitory mechanisms could offer novel therapeutic strategies for complex inflammatory diseases. As our understanding of the intricate roles of COX-2 in various pathologies, including cancer and neurodegenerative diseases, continues to grow, the therapeutic potential of these quinoline-based inhibitors may extend far beyond their anti-inflammatory applications.[3][14]
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- Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Bentham Science.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Rel
- Synthesis, anti-inflammatory screening, molecular docking, and COX-1,2/-5-LOX inhibition profile of some novel quinoline deriv
- Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histop
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). PMC.
- Tailored quinoline hybrids as promising COX-2/15-LOX dual inhibitors endowed with diverse safety profile: Design, synthesis, SAR, and histop
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- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
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Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Phenylquinoline-4-Carboxylic Acid Derivatives
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey from a promising in vitro result to a clinically effective in vivo outcome is a critical and often challenging phase in drug development. This guide provides an in-depth comparison of the in vitro and in vivo efficacy of 2-phenylquinoline-4-carboxylic acid derivatives, a class of compounds with significant therapeutic potential. While specific experimental data for "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid" is not publicly available, we will utilize a well-characterized analog, compound 41 , a potent inhibitor of dihydroorotate dehydrogenase (DHODH), as a case study to illustrate the principles of translating preclinical data. This guide will delve into the causality behind experimental choices, present detailed protocols, and offer insights into navigating the complexities of in vitro-in vivo correlation (IVIVC).
Introduction: The Quinoline Scaffold and the Challenge of Translation
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimalarial, and anti-inflammatory properties. The subject of this guide, the 2-phenylquinoline-4-carboxylic acid class, has garnered significant interest for its potential to modulate key cellular targets.
However, a recurring hurdle in the development of these and other novel chemical entities is the faithful translation of potent in vitro activity into robust in vivo efficacy. This guide aims to illuminate this "in vitro-in vivo gap" by providing a structured comparison, using a potent DHODH inhibitor, compound 41 , as a practical example.
Case Study: Compound 41 - A Potent DHODH Inhibitor
Compound 41 is a quinoline-based inhibitor of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[1][2] Inhibition of DHODH depletes the pool of pyrimidines necessary for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells, such as cancer cells.[1]
In Vitro Profile of Compound 41
The initial characterization of a compound's potential begins with a battery of in vitro assays. These cell-free and cell-based experiments provide fundamental information about a compound's mechanism of action, potency, and selectivity.
Biochemical Assay: DHODH Inhibition
The primary in vitro evaluation for compound 41 was a biochemical assay to determine its direct inhibitory effect on the DHODH enzyme. This is a crucial first step to confirm the molecular target and quantify the compound's intrinsic potency.
-
Result: Compound 41 exhibited a potent inhibition of DHODH with a half-maximal inhibitory concentration (IC50) of 9.71 ± 1.4 nM.[1][2][3] This sub-nanomolar activity identifies it as a highly potent inhibitor of its target enzyme.
Cell-Based Assays: Antiproliferative Activity
Following target engagement confirmation, the next logical step is to assess the compound's effect in a cellular context. Antiproliferative assays using cancer cell lines are standard for evaluating the potential of anticancer agents.
-
Result: Compound 41 demonstrated potent in vitro activity across several Acute Myeloid Leukemia (AML) cell lines, independent of their mutational subtype.[4][5] This suggests a broad applicability within this cancer type.
Table 1: In Vitro Data Summary for Compound 41
| Assay Type | Target/Cell Line | Key Parameter | Result | Reference |
| Biochemical Inhibition | DHODH Enzyme | IC50 | 9.71 ± 1.4 nM | [1][2][3] |
| Antiproliferative | AML Cell Lines | Potency | High (sub-micromolar) | [4][5] |
In Vivo Profile of Compound 41
Demonstrating efficacy in a living organism is the ultimate goal of preclinical development. In vivo studies provide critical information on a compound's pharmacokinetics (PK), pharmacodynamics (PD), and overall therapeutic effect.
Pharmacokinetic Studies in Mice
Understanding how the body absorbs, distributes, metabolizes, and excretes (ADME) a drug is paramount. For compound 41 , oral bioavailability is a key parameter for its potential as a conveniently administered therapeutic.
-
Result: Compound 41 was found to have significant oral bioavailability (F = 56%) and an elimination half-life (t1/2) of 2.78 hours following oral dosing in mice.[1][2][3] This indicates that a substantial portion of the orally administered drug reaches the systemic circulation and has a reasonable duration of action in the body.
Efficacy Studies in AML Xenograft Models
To assess the anticancer efficacy of compound 41 in vivo, human AML cells were implanted in immunocompromised mice, creating a xenograft model. The effect of the compound on tumor growth was then monitored.
-
Result: Compound 41 demonstrated superior in vivo anti-leukemic activity in multiple AML xenograft models as a monotherapy.[4][5] In some models, it led to complete tumor regression when used in combination with other agents.[4]
Table 2: In Vivo Data Summary for Compound 41
| Study Type | Animal Model | Key Parameter | Result | Reference |
| Pharmacokinetics | Mouse | Oral Bioavailability (F) | 56% | [1][2][3] |
| Pharmacokinetics | Mouse | Half-life (t1/2) | 2.78 hours | [1][2][3] |
| Efficacy | AML Xenograft | Tumor Growth Inhibition | Significant as monotherapy, synergistic in combination | [4][5] |
In Vitro vs. In Vivo: A Comparative Analysis
The data for compound 41 presents a successful example of in vitro to in vivo translation. The potent enzymatic and cellular activity observed in the lab translated into a tangible therapeutic effect in animal models.
Key Factors for Successful IVIVC:
-
Potent Target Engagement: The sub-nanomolar IC50 against DHODH provided a strong foundation. A highly potent compound can achieve therapeutic concentrations at its target site even with moderate bioavailability.
-
Favorable Pharmacokinetics: The significant oral bioavailability and reasonable half-life ensured that the compound could be administered in a way that maintained therapeutic concentrations over time.
-
Mechanism of Action: Targeting a fundamental pathway like pyrimidine synthesis, which is crucial for rapidly proliferating cancer cells, provides a robust and less easily bypassed mechanism of action.
Potential Pitfalls and Discrepancies:
It is crucial to acknowledge that a positive IVIVC is not always the case. Researchers must be vigilant for potential discrepancies and understand their underlying causes. Common reasons for poor in vitro-in vivo correlation include:
-
Poor Pharmacokinetics: A compound may be highly potent in vitro but have low oral bioavailability, rapid metabolism, or poor tissue penetration, preventing it from reaching its target in vivo.
-
Off-Target Effects: In vivo, a compound may interact with unintended targets, leading to toxicity or a different pharmacological effect than predicted from in vitro studies.
-
Metabolic Instability: The compound may be rapidly broken down by metabolic enzymes (e.g., cytochrome P450s) in the liver, leading to low systemic exposure.
-
Complex Biology of the In Vivo System: The intricate and dynamic environment of a living organism, with its complex feedback loops and interacting cell types, cannot be fully replicated in vitro.
Experimental Protocols: A Guide to Best Practices
To ensure the generation of reliable and translatable data, rigorous and well-validated experimental protocols are essential.
In Vitro DHODH Inhibition Assay
This protocol outlines a common method for determining the IC50 of a test compound against DHODH.
Principle: The assay measures the reduction of a dye (e.g., DCIP) by DHODH as it oxidizes dihydroorotate to orotate. The rate of dye reduction is proportional to enzyme activity.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer, enzyme solution (recombinant human DHODH), substrate solution (dihydroorotate), and dye solution (DCIP).
-
Compound Preparation: Prepare a serial dilution of the test compound (e.g., compound 41 ) in DMSO.
-
Assay Plate Setup: Add the test compound dilutions, positive control (a known DHODH inhibitor like brequinar), and negative control (DMSO vehicle) to a 96-well plate.
-
Enzyme Addition: Add the DHODH enzyme solution to all wells and incubate.
-
Reaction Initiation: Initiate the reaction by adding the substrate and dye solution.
-
Data Acquisition: Measure the decrease in absorbance of the dye over time using a plate reader.
-
Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for an in vitro DHODH inhibition assay.
In Vivo AML Xenograft Efficacy Study
This protocol describes a typical workflow for evaluating the antitumor efficacy of a compound in a mouse model.
Principle: Human cancer cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is measured over time.
Step-by-Step Methodology:
-
Cell Culture: Culture human AML cells (e.g., MOLM-13) under sterile conditions.
-
Animal Acclimatization: Acclimatize immunocompromised mice (e.g., NOD/SCID) to the facility for at least one week.
-
Tumor Implantation: Subcutaneously inject a suspension of AML cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers every 2-3 days.
-
Randomization and Dosing: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., compound 41 orally) and vehicle control according to the dosing schedule.
-
Data Collection: Continue to measure tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study (or when tumors reach a maximum size), euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Data Analysis: Plot the mean tumor volume for each group over time. Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.
Caption: Workflow for an in vivo AML xenograft efficacy study.
Conclusion and Future Directions
The successful translation of in vitro data to in vivo efficacy, as exemplified by the DHODH inhibitor compound 41 , underscores the importance of a multi-faceted approach to early-stage drug discovery. Potent target engagement, favorable pharmacokinetic properties, and a sound understanding of the underlying biology are all critical components for success.
For the broader class of 2-phenylquinoline-4-carboxylic acid derivatives, future research should continue to focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize potency, selectivity, and ADME properties.
-
Advanced In Vitro Models: Utilizing 3D cell cultures and organoids to better mimic the in vivo tumor microenvironment.
-
Pharmacodynamic Biomarker Development: To confirm target engagement and measure the biological effect of the compound in vivo.
By adhering to rigorous scientific principles and employing a logical, data-driven approach, researchers can increase the probability of successfully bridging the in vitro-in vivo gap and developing novel, effective therapeutics.
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Madak, J. T., Cuthbertson, C. R., Miyata, Y., Tamura, S., Petrunak, E. M., Stuckey, J. A., ... & Neamati, N. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(12), 5162–5186. [Link]
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Assessing the Selectivity of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid: A Comparative Guide for Drug Development Professionals
In the landscape of modern drug discovery, the precise characterization of a compound's selectivity is paramount. For novel chemical entities such as "2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid," a member of the versatile quinoline-4-carboxylic acid class, understanding its interaction profile across the proteome is a critical determinant of its therapeutic potential and safety profile.[1][2] Derivatives of this scaffold have demonstrated a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, often through the modulation of specific protein targets.[1][2][3] This guide provides a comprehensive framework for assessing the selectivity of this compound, with a focus on kinase inhibition as a prominent potential mechanism of action for this compound class.[4][5][6] We will explore established methodologies, compare hypothetical selectivity profiles with alternative inhibitors, and provide detailed experimental protocols to empower researchers in their evaluation.
The Imperative of Selectivity in Drug Development
The efficacy of a targeted therapy is intrinsically linked to its selectivity. A highly selective compound preferentially binds to its intended target, minimizing off-target effects that can lead to toxicity and unforeseen side effects. Conversely, a more promiscuous compound, while potentially offering polypharmacological benefits in certain contexts, presents a greater challenge in predicting its biological consequences.[7] For quinoline-4-carboxylic acid derivatives, which have been shown to target a range of enzymes from kinases to histone deacetylases (HDACs), a thorough assessment of selectivity is not just advantageous—it is essential.[8][9][10]
Comparative Analysis: Understanding Selectivity Profiles
To illustrate the importance of selectivity, let us consider three hypothetical kinase inhibitors and compare their potential selectivity profiles against that of our topic compound, "this compound" (referred to as Compound Q).
| Compound | Primary Target | Selectivity Profile | Potential Implications |
| Compound Q | Hypothetical: Kinase X | To be determined | The focus of this guide is to provide the tools to elucidate this profile. |
| Inhibitor A (Highly Selective) | Kinase X | High affinity for Kinase X with minimal binding to other kinases. | Potentially a "cleaner" therapeutic with a more predictable and narrower range of biological effects. Lower risk of off-target toxicities. |
| Inhibitor B (Family-Selective) | Kinase X and related family members (e.g., Kinase Y, Kinase Z) | Binds with high affinity to a small subset of structurally related kinases. | May offer enhanced efficacy by inhibiting multiple nodes in a signaling pathway.[7] However, this could also lead to broader on-target toxicities if the related kinases have critical physiological roles. |
| Inhibitor C (Promiscuous) | Kinase X and numerous unrelated kinases | Binds to a wide range of kinases across the kinome. | Higher likelihood of off-target effects and a more complex safety profile to decipher. May have utility in certain multi-factorial diseases but presents significant development challenges.[7] |
This comparative framework underscores the necessity of robust experimental data to place a novel compound like Compound Q on this spectrum of selectivity.
Experimental Workflows for Assessing Selectivity
A multi-faceted approach employing both biochemical and cellular assays is crucial for a comprehensive understanding of a compound's selectivity.
Biochemical Assays: Direct Measurement of Interaction
Biochemical assays provide a direct measure of the interaction between a compound and a purified protein.
A primary step in assessing selectivity is to screen the compound against a large panel of kinases, often referred to as kinome profiling.[11][12][13][14] This provides a broad overview of the compound's interaction landscape.
Caption: Biophysical methods for affinity determination.
Cellular Assays: Target Engagement in a Physiological Context
While biochemical assays are essential, cellular assays are critical to confirm that the compound can engage its target in a complex biological environment.
CETSA is a powerful technique to assess target engagement in intact cells. [15][16][17][18][19]The principle is that a ligand-bound protein is thermodynamically stabilized and will denature at a higher temperature than the unbound protein.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: Western Blot-Based CETSA
-
Cell Treatment: Seed cells in a multi-well plate and treat with various concentrations of Compound Q or vehicle for a specified time.
-
Heating: Heat the plates in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.
-
Lysis: Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Prepare samples for SDS-PAGE.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a primary antibody specific for the target kinase. Use a suitable secondary antibody and detection reagent.
-
Data Analysis: Quantify the band intensities and plot the relative amount of soluble protein as a function of temperature to generate a melting curve. The shift in the melting temperature (ΔTm) in the presence of Compound Q indicates target engagement.
Conclusion and Future Directions
The comprehensive assessment of selectivity for a novel compound like "this compound" is a data-driven process that requires a combination of biochemical and cellular methodologies. By systematically profiling the compound against the kinome and validating on-target engagement in a cellular context, researchers can build a robust understanding of its therapeutic potential and potential liabilities. The experimental frameworks provided in this guide offer a validated pathway to elucidate the selectivity profile of this and other quinoline-4-carboxylic acid derivatives, paving the way for their rational development into next-generation therapeutics.
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A Comparative Guide to 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid and Its Analogs as NMDA Receptor Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid with structurally similar compounds, focusing on their potential activity as modulators of the N-methyl-D-aspartate (NMDA) receptor. We will explore the underlying mechanism of action, delve into structure-activity relationships (SAR) supported by experimental data from the literature, and provide a detailed protocol for evaluating such compounds.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Neuroscience
The quinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1] Derivatives of quinoline-4-carboxylic acid, in particular, have garnered significant attention for their diverse therapeutic potential, including anti-inflammatory, antibacterial, and anticancer properties.[1][2][3][4][5]
A particularly compelling area of research is their role as modulators of excitatory neurotransmission in the central nervous system. The endogenous compound kynurenic acid, a metabolite of tryptophan with a 4-hydroxy-quinoline-2-carboxylic acid structure, is a well-known antagonist of the NMDA receptor.[6] This has spurred the development of numerous synthetic analogs aimed at achieving greater potency and selectivity, establishing the quinoline-4-carboxylic acid framework as a key pharmacophore for targeting the NMDA receptor.[7][8][9]
The Compound in Focus and Its Structural Context
The subject of this guide, This compound , represents a specific synthetic modification of this scaffold. While this exact compound is not extensively characterized in peer-reviewed literature, its structural features allow for a robust, data-driven hypothesis regarding its biological activity.
-
Core Quinoline-4-Carboxylic Acid: This is the essential pharmacophore responsible for key interactions at the receptor binding site.[5]
-
2-Phenyl Substitution: The presence of an aryl ring at the C2 position is crucial for high-affinity binding in many series of quinoline-based NMDA antagonists.[7]
-
3-Butoxy Group: The alkoxy substitution on the phenyl ring introduces a bulky, hydrophobic moiety that can explore specific pockets within the receptor's binding site, potentially influencing potency and selectivity.
-
6,8-Dimethyl Groups: Substitutions on the benzo portion of the quinoline ring are known to modulate activity.[5]
Based on these features, the primary hypothesized mechanism of action is the antagonism of the NMDA receptor at the strychnine-insensitive glycine co-agonist site.
Mechanism of Action: Antagonism at the NMDA Receptor Glycine Site
The NMDA receptor is a glutamate-gated ion channel crucial for synaptic plasticity, learning, and memory.[10] For the channel to open, it requires the binding of both the primary agonist, glutamate, and a co-agonist, typically glycine or D-serine.[6][10] The binding site for the co-agonist is distinct from the glutamate binding site and presents a critical target for therapeutic modulation.
Compounds like this compound are hypothesized to act as competitive antagonists at this glycine binding site. They bind to the site but do not activate the receptor, thereby preventing the co-agonist from binding and reducing the probability of channel opening, even in the presence of glutamate. Over-activation of NMDA receptors is implicated in numerous neurological conditions, making antagonists valuable tools for research and potential therapeutics.[11]
Caption: Competitive antagonism at the NMDA receptor glycine site.
Comparative Analysis and Structure-Activity Relationships (SAR)
To understand the potential performance of this compound, we compare it to structurally related compounds for which experimental data on NMDA receptor antagonism are available. The inhibitory concentration (IC50) values below were determined using [³H]glycine binding assays.
| Compound Name | Structure | IC50 (nM) vs [³H]glycine | Key Structural Features | Reference |
| (Hypothesized) this compound | (Illustrative) | To be determined | 2-(3-Butoxyphenyl) group; 6,8-dimethyl substitutions. | N/A |
| 5,7-Dichlorokynurenic acid | (Illustrative) | ~65 | 4-Hydroxy instead of 4-carboxy; Dichloro substitutions enhance potency over kynurenic acid. | [7] |
| trans-2-Carboxy-5,7-dichloro-4-[[(phenylamino)carbonyl]amino]-1,2,3,4-tetrahydroquinoline (Compound 35) | (Illustrative) | 7.4 | Saturated quinoline core; Complex 4-amide substitution explores a hydrophobic region.[7][8] | [7] |
| trans-2-Carboxy-5,7-dichloro-4-[1-(3-phenyl-2-oxoimidazolidinyl)]-1,2,3,4-tetrahydroquinoline (Compound 55) | (Illustrative) | 6.0 | Bulky, conformationally restricted 4-substituent leads to very high affinity.[7][8] | [7] |
| 5,7-Dichloro-4-(tolylsulfonylamino)-quinoline-2-carboxylic acid (Compound 9) | (Illustrative) | 570 | Aromatic quinoline core; Different substitution pattern (2-carboxy, 4-amido) shows lower affinity. | [12] |
Analysis of Structure-Activity Relationships:
-
C4 Position: A carboxylic acid at the C4 position is a critical feature for activity in many quinoline series targeting various enzymes.[5] Its ability to form salt bridges or hydrogen bonds is often essential for anchoring the ligand in the binding pocket.[13]
-
C2-Phenyl Group: The presence of a bulky, hydrophobic substituent at the C2 position is a common feature of high-potency inhibitors.[5] The 3-butoxy substitution on the phenyl ring of our target compound is expected to probe a hydrophobic pocket, potentially increasing binding affinity compared to an unsubstituted phenyl ring.
-
Quinoline Core Substitutions: Halogenation of the quinoline ring, particularly at the C5 and C7 positions, consistently increases antagonist potency at the NMDA glycine site.[7][8] The 6,8-dimethyl substitutions on the target compound serve a similar purpose of modifying the electronic and steric properties of the core, though their specific impact relative to dichloro groups would require experimental validation.
-
Conformational Rigidity: Highly potent antagonists often feature conformationally restricted elements, as seen in Compounds 35 and 55.[7] The rigid structure properly orients the key interacting groups (like the carboxylate and amide carbonyls) to maximize binding with receptor H-bond donors.[7] The planar, aromatic system of the target compound is less flexible than the tetrahydroquinolines but more rigid than a simple aliphatic chain, suggesting a balance of properties.
Experimental Protocol: Competitive Radioligand Binding Assay
To experimentally determine the affinity of this compound for the NMDA receptor glycine site, a competitive radioligand binding assay is the gold standard.
Objective: To determine the inhibitory concentration (IC50) of a test compound by measuring its ability to displace a known radioligand ([³H]glycine) from the glycine binding site on NMDA receptors in rat brain membrane preparations.
Materials:
-
Rat cortical tissue
-
Triton X-100 (0.04%)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
[³H]glycine (specific activity ~40-60 Ci/mmol)
-
Non-labeled Glycine (for non-specific binding determination)
-
Test compounds (e.g., this compound) dissolved in appropriate vehicle (e.g., DMSO)
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
Multi-channel harvester
Workflow Diagram:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Membrane Preparation: a. Homogenize fresh or frozen rat cortical tissue in ice-cold 50 mM Tris-HCl buffer. b. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. c. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes to pellet the membranes. d. Resuspend the pellet in buffer, incubate with 0.04% Triton X-100 for 15 minutes to dissociate endogenous glycine, and repeat the centrifugation. e. Wash the final pellet by resuspending in fresh buffer and centrifuging again. Resuspend the final pellet in assay buffer to a protein concentration of ~1 mg/mL.
-
Assay Setup: a. Prepare serial dilutions of the test compound. b. In triplicate, set up assay tubes (or a 96-well plate) containing: i. Total Binding: 100 µL buffer, 50 µL [³H]glycine (final concentration ~10 nM). ii. Non-Specific Binding (NSB): 50 µL buffer, 50 µL [³H]glycine, 50 µL unlabeled glycine (final concentration 1 mM). iii. Test Compound: 50 µL buffer, 50 µL [³H]glycine, 50 µL of test compound dilution. c. Initiate the binding reaction by adding 50 µL of the membrane preparation (~50 µg protein) to all wells. The final volume is 200 µL.
-
Incubation and Termination: a. Incubate the reaction mixture for 20 minutes on ice. b. Terminate the assay by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand in the solution. c. Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Quantification and Analysis: a. Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate. b. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter. c. Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM). d. Calculate Percent Inhibition: 100 * [1 - ((CPM in presence of test compound - NSB) / (Specific Binding))] e. Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]
Conclusion
While direct experimental data for this compound is not publicly available, a thorough analysis of its structure in the context of known NMDA receptor antagonists provides a strong rationale for its investigation. Its core quinoline-4-carboxylic acid scaffold, combined with a bulky hydrophobic 2-phenyl substitution, aligns well with the established pharmacophore for competitive antagonism at the NMDA glycine site.
Compared to benchmark compounds like the potent 5,7-dichloro substituted tetrahydroquinolines, the aromatic nature and specific substitution pattern of the target compound may result in a different potency and selectivity profile. The provided experimental protocol offers a robust, validated method to determine its binding affinity, which is the critical first step in characterizing its potential as a modulator of NMDA receptor function. This analysis underscores the importance of continued exploration within the quinoline chemical space to develop novel and refined neurological research tools and potential therapeutics.
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Siripurapu, K., et al. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. Journal of Visualized Experiments, (137), 57801.
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Tajima, H., et al. (2016). Mechanism of NMDA receptor inhibition and activation. Nature, 534(7605), 63-68.
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Kessler, M., et al. (1989). A glycine site associated with N-methyl-D-aspartic acid receptors: characterization and identification of a new class of antagonists. Journal of Neurochemistry, 52(4), 1319-1328.
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Fritzson, I., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17351-17371.
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Chen, C. H., et al. (2002). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Chemical & Pharmaceutical Bulletin, 50(11), 1473-1477.
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Benveniste, M., & Mayer, M. L. (1991). Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction. British Journal of Pharmacology, 104(1), 207–221.
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876.
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Al-Dies, A. M., et al. (2023). Synthesis and PASS-assisted evaluation of new heterocyclic compounds containing hydroquinoline scaffolds. Scientific Reports, 13(1), 1017.
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Zhang, Y., et al. (2024). Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. Bioorganic & Medicinal Chemistry, 102, 117621.
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Al-Wahaibi, L. H., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 11), o2892.
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Reddy, C. R., et al. (2017). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Synthetic Communications, 47(1), 1-8.
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Elsherbeny, M. H., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. Life, 12(6), 876.
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Wang, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Safe Disposal of 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic Acid
Part 1: Immediate Safety and Hazard Assessment
Before initiating any disposal procedure, a thorough hazard assessment is paramount. Based on its chemical class, 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid should be handled as a potentially hazardous substance.
1.1 Personal Protective Equipment (PPE):
A fundamental aspect of laboratory safety is the consistent and correct use of PPE. When handling this compound, the following should be considered the minimum requirement:
-
Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) should be worn. Always consult the glove manufacturer's compatibility chart for specific chemical resistance.
-
Body Protection: A fully buttoned lab coat should be worn to protect the skin. For larger quantities or when there is a significant risk of splashing, a chemical-resistant apron is recommended.
-
Respiratory Protection: All handling and preparation for disposal should be conducted within a certified chemical fume hood to avoid inhalation of any dust or vapors.[6][7]
1.2 Immediate Response to Exposure:
In the event of accidental exposure, immediate action is crucial:
-
Skin Contact: Promptly wash the affected area with plenty of soap and water.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[7]
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water.[7]
In all cases of significant exposure, seek immediate medical attention and provide the medical personnel with as much information as possible about the chemical.
Part 2: The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that ensures the waste is correctly identified, segregated, and stored prior to collection by a licensed hazardous waste contractor.
2.1 Waste Characterization and Segregation:
The first step in the disposal process is to classify the waste. As an organic acid, this compound waste must be managed as a hazardous chemical waste.[6]
Key Segregation Principles:
-
Acids and Bases: Never mix acidic waste with basic waste. This can lead to violent chemical reactions.
-
Oxidizers: Keep acidic waste separate from oxidizing agents.
-
Solvents: Do not mix organic acid waste with organic solvent waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2.2 Container Selection and Labeling:
Proper containment is essential to prevent leaks and ensure the safety of waste handlers.
-
Container Type: Use a chemically compatible container, such as a high-density polyethylene (HDPE) carboy. The original container can be used if it is in good condition.[8]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste." The label should also include:
-
The full chemical name: "this compound"
-
The hazards associated with the waste (e.g., "Corrosive," "Irritant").
-
The accumulation start date (the date the first drop of waste is added to the container).
-
The name and contact information of the generating laboratory or researcher.
-
2.3 Accumulation and Storage:
Hazardous waste must be stored in a designated and properly managed area.
-
Satellite Accumulation Areas (SAAs): Laboratories that generate hazardous waste should establish SAAs at or near the point of generation.[8][9] These areas must be under the control of the laboratory personnel.
-
Storage Conditions:
-
Keep the waste container tightly closed except when adding waste.[8][10]
-
Store the container in a well-ventilated area, such as a designated cabinet under a fume hood.
-
Use secondary containment (e.g., a plastic tub) to catch any potential leaks.[6][10]
-
Inspect the container weekly for any signs of leakage or deterioration.[8]
-
2.4 Requesting Disposal:
Once the waste container is full or has been in accumulation for the maximum allowable time (typically one year for partially filled containers in an SAA), a pickup request must be submitted to your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste management provider.[8]
Part 3: Spill Management and Emergency Procedures
Accidents can happen, and being prepared to respond to a spill is a critical component of laboratory safety.
3.1 Small Spills:
For a small spill (one that can be cleaned up in under 10 minutes by trained personnel), follow these steps:[6]
-
Alert Personnel: Notify others in the immediate area of the spill.
-
Don PPE: Wear the appropriate PPE as outlined in Part 1.1.
-
Containment: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to absorb the spilled material.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Clean the spill area with a suitable decontaminating solution and wipe it dry.
-
Disposal: Label the container with the spilled material's name and dispose of it as hazardous waste.
3.2 Large Spills:
In the event of a large spill:
-
Evacuate: Immediately evacuate the area.
-
Alert Authorities: Notify your institution's EHS department and emergency services.
-
Secure the Area: Prevent unauthorized personnel from entering the spill zone.
Do not attempt to clean up a large spill unless you are specifically trained and equipped to do so.
Visualizing the Disposal Process
To further clarify the decision-making process for the disposal of this compound, the following flowchart provides a visual guide.
Caption: Decision-making flowchart for the disposal of this compound.
Summary of Key Disposal Information
For quick reference, the following table summarizes the essential information for the disposal of this compound.
| Parameter | Guideline |
| Waste Classification | Hazardous Chemical Waste (Organic Acid) |
| Primary Hazards | Potential for skin and eye irritation. |
| Required PPE | Chemical splash goggles, nitrile gloves, lab coat. |
| Container Type | High-Density Polyethylene (HDPE) or other compatible material. |
| Labeling Requirements | "Hazardous Waste," full chemical name, accumulation start date, hazard warnings. |
| Storage Location | Designated Satellite Accumulation Area (SAA), preferably in a ventilated cabinet. |
| Segregation | Store away from bases, oxidizing agents, and incompatible solvents. |
| Spill Cleanup | Use inert absorbent material for small spills; evacuate for large spills and contact EHS. |
By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
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Personal protective equipment for handling 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
Comprehensive Safety & Handling Guide: 2-(3-Butoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational plans for the handling and disposal of this compound. As no specific Safety Data Sheet (SDS) is available for this novel compound, this document synthesizes data from structurally related molecules, including quinoline, quinoline-4-carboxylic acid, and Cinchophen (2-phenylquinoline-4-carboxylic acid), to establish a robust framework for safe laboratory conduct. The procedures herein are designed for researchers, scientists, and drug development professionals to minimize risk and ensure regulatory compliance.
Hazard Assessment: A Chemist's Perspective
Understanding the "why" behind safety protocols is critical. The hazard profile of this compound is inferred from its core chemical structures:
-
Quinoline Core : The foundational quinoline ring system is a known hazard. Quinoline itself is classified as a potential carcinogen and mutagen and can be absorbed through the skin.[1][2] High exposure can lead to irritation of the nose, throat, and lungs, and may cause liver damage.[1] Therefore, all derivatives, including the topic compound, should be handled with extreme caution to minimize any contact.
-
Carboxylic Acid Functionality : The carboxylic acid group imparts irritant properties. Safety data for analogous compounds like quinoline-4-carboxylic acid and quinoline-3-carboxylic acid confirm they cause skin and serious eye irritation.[3][4] Inhalation of dust from such compounds may also lead to respiratory irritation.[3]
-
Aromatic Substituents : The 2-phenyl substituted analog, Cinchophen, was historically used as a drug but was withdrawn due to its association with severe liver damage.[5][6] While the butoxyphenyl group in the target molecule differs from Cinchophen's phenyl group, the potential for hepatotoxicity in this class of compounds warrants caution. Cinchophen is also known to be harmful if swallowed.[6]
Based on this composite analysis, this compound must be treated as a substance that is potentially carcinogenic, mutagenic, a skin and eye irritant, harmful if swallowed, and readily absorbed through the skin.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is mandatory. Engineering controls are the first and most effective line of defense, supplemented by personal gear.
Engineering Controls
All manipulations of this compound, whether in solid or solution form, must be conducted in a properly functioning chemical fume hood.[1][7] This primary engineering control is essential to prevent inhalation of airborne particulates and vapors.
Recommended PPE for Standard Operations
The following table summarizes the minimum required PPE for handling the compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solids | Safety goggles with side shields | Chemical-resistant nitrile gloves | Full-length lab coat | Not required inside a fume hood |
| Preparing Solutions | Chemical splash goggles | Chemical-resistant nitrile gloves | Full-length lab coat | Not required inside a fume hood |
| Reaction/Work-up | Chemical splash goggles & face shield | Chemical-resistant nitrile gloves | Full-length lab coat | Not required inside a fume hood |
| Large-Scale Operations | Chemical splash goggles & face shield | Thicker gauge nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Assess need based on procedure |
Step-by-Step PPE Selection and Use
-
Eye and Face Protection :
-
For handling small quantities of solids or dilute solutions, chemical splash goggles are mandatory.[3][7] Standard safety glasses are insufficient as they do not protect from splashes.[8]
-
When there is a significant risk of splashing, such as during reaction work-ups or handling larger volumes, a face shield must be worn over chemical splash goggles .[9]
-
-
Hand Protection :
-
Chemical-resistant nitrile gloves are required for all handling activities.[7][10] Nitrile offers good protection against a range of chemicals and is a suitable choice for incidental contact.[11]
-
Before each use, visually inspect gloves for any signs of degradation, punctures, or tears.
-
If gloves become contaminated, remove them immediately using the proper technique to avoid skin contact, and wash hands thoroughly.
-
Never reuse disposable gloves.
-
-
Body Protection :
-
Respiratory Protection :
-
Under normal conditions of use within a chemical fume hood, respiratory protection is not required.
-
If engineering controls are not feasible or in the event of a large spill, a full-face air-purifying respirator with acid gas and organic vapor cartridges may be necessary.[12] However, responding to such events should only be done by trained personnel.[12]
-
The following diagram illustrates the workflow for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling the target compound.
Operational and Disposal Plans
Safe handling extends beyond PPE to include proper operational procedures and waste management.
Handling and Spill Management
-
Weighing : When weighing the solid compound, do so on weighing paper or in a container within the fume hood to contain any dust.
-
Spill Response : In the event of a small spill, do not panic.
-
Ensure appropriate PPE is worn.
-
Contain the spill using an inert absorbent material like vermiculite or sand.[10]
-
Carefully sweep or scoop the absorbent material into a designated, sealable hazardous waste container.[10][13]
-
Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.[10]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.
-
Waste Disposal Plan
Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash.[10] Quinoline compounds are noted as being toxic to aquatic life with long-lasting effects.[2][10]
-
Waste Segregation : All waste containing this compound (solid residue, contaminated solutions, used gloves, absorbent materials) must be segregated as hazardous chemical waste.[7][10]
-
Containerization : Collect waste in a designated, leak-proof, and chemically compatible container. A glass bottle with a secure screw cap is recommended.[10]
-
Labeling : The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "Waste this compound".[10]
-
Storage : Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials such as strong oxidizing agents.[7][10]
-
Final Disposal : Arrange for the disposal of the waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[3]
The following diagram outlines the chemical waste disposal process.
Caption: Step-by-step workflow for the disposal of chemical waste.
References
- BenchChem. (n.d.). Proper Disposal of 2-(2-Chloroethyl)quinoline: A Guide for Laboratory Professionals.
- New Jersey Department of Health. (n.d.). Quinoline - Hazardous Substance Fact Sheet.
- International Programme on Chemical Safety. (2008). ICSC 0071 - QUINOLINE.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline-4-carboxylic acid.
- BenchChem. (n.d.). Proper Disposal of 4-Aminoquinoline-7-carbonitrile: A Step-by-Step Guide for Laboratory Professionals.
- Fisher Scientific. (2025). SAFETY DATA SHEET - Quinoline-3-carboxylic acid.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Pyridine-2-carboxylic acid.
- ScienceLab.com. (n.d.). Material Safety Data Sheet - Quinoline, 96%.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - QUINOLINE-4-CARBOXYLIC ACID HYDRAZIDE.
- Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Phenylquinoline-4-carboxylic Acid.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Princeton University. (n.d.). Personal Protective Equipment (PPE) - Appendix E.
- Enviro Tech Chemical Services. (n.d.). PPE Recommendations and Examples for Peracetic Acid.
- Fisher Scientific Company. (2025). SAFETY DATA SHEET - Quinoline.
- National Center for Biotechnology Information. (n.d.). Cinchophen. PubChem.
- ChemicalBook. (2025). CINCHOPHEN.
- Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE).
- Echemi. (n.d.). 2-Phenyl-4-quinolinecarboxylic acid.
Sources
- 1. nj.gov [nj.gov]
- 2. ICSC 0071 - QUINOLINE [chemicalsafety.ilo.org]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.com [fishersci.com]
- 5. CINCHOPHEN | 132-60-5 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hsa.ie [hsa.ie]
- 9. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ehs.utk.edu [ehs.utk.edu]
- 12. envirotech.com [envirotech.com]
- 13. technopharmchem.com [technopharmchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
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